molecular formula C6H3Cl2N3 B1505321 2-Amino-4,6-dichloronicotinonitrile CAS No. 53815-34-2

2-Amino-4,6-dichloronicotinonitrile

Cat. No.: B1505321
CAS No.: 53815-34-2
M. Wt: 188.01 g/mol
InChI Key: OFYMKPFDPJLBQS-UHFFFAOYSA-N
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Description

2-Amino-4,6-dichloronicotinonitrile is a useful research compound. Its molecular formula is C6H3Cl2N3 and its molecular weight is 188.01 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-Amino-4,6-dichloronicotinonitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Amino-4,6-dichloronicotinonitrile including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-amino-4,6-dichloropyridine-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3Cl2N3/c7-4-1-5(8)11-6(10)3(4)2-9/h1H,(H2,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFYMKPFDPJLBQS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=C(N=C1Cl)N)C#N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3Cl2N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70702680
Record name 2-Amino-4,6-dichloropyridine-3-carbonitrile
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

188.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

53815-34-2
Record name 2-Amino-4,6-dichloropyridine-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70702680
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

2-Amino-4,6-dichloronicotinonitrile basic properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 2-Amino-4,6-dichloronicotinonitrile for Advanced Research

Authored by a Senior Application Scientist

This guide serves as a comprehensive technical resource for researchers, medicinal chemists, and drug development professionals working with 2-Amino-4,6-dichloronicotinonitrile. It moves beyond basic data to provide actionable insights into its synthesis, reactivity, and application, grounded in established scientific principles and field-proven methodologies.

Core Introduction: A Versatile Pyridine Scaffold

2-Amino-4,6-dichloronicotinonitrile is a highly functionalized pyridine derivative that has emerged as a valuable building block in synthetic and medicinal chemistry. Its structure, featuring a nucleophilic amino group, two reactive chlorine atoms, and a versatile nitrile moiety, offers multiple points for chemical modification. This strategic arrangement of functional groups on a pyridine core—a privileged structure in pharmacology—makes it an attractive starting material for constructing complex heterocyclic systems and diverse molecular libraries for drug discovery.[1][2] Its utility is particularly noted in the synthesis of compounds targeting critical biological pathways, such as kinase inhibition.[3]

Physicochemical & Structural Properties

A precise understanding of the fundamental properties of a starting material is a prerequisite for successful experimental design. The key physicochemical properties of 2-Amino-4,6-dichloronicotinonitrile are summarized below.

PropertyValueSource(s)
CAS Number 53815-34-2[4]
Molecular Formula C₆H₃Cl₂N₃[4]
Molecular Weight 188.01 g/mol [4]
Appearance Pale-yellow to yellow-brown solid
Purity Typically ≥98%
InChI Key OFYMKPFDPJLBQS-UHFFFAOYSA-N
Solubility Soluble in organic solvents like EtOH, MeCN, and 1,4-dioxane; slightly soluble in water.[5]

Molecular Structure and Reactivity Analysis

The synthetic versatility of 2-Amino-4,6-dichloronicotinonitrile stems from the distinct reactivity of its functional groups. The pyridine ring, being electron-deficient, activates the chlorine atoms at the C4 and C6 positions toward nucleophilic aromatic substitution (SₙAr). The amino group at C2 and the nitrile at C3 further influence the electronic landscape of the molecule.

The primary reactive sites are:

  • C4 and C6 Positions : These carbons are highly electrophilic and are the primary sites for nucleophilic attack, enabling the displacement of the chloro groups. This is the most common transformation for this scaffold.

  • Amino Group (C2) : The -NH₂ group is nucleophilic and can participate in reactions such as acylation, alkylation, or condensation to form fused heterocyclic systems.

  • Nitrile Group (C3) : The cyano group is a versatile functional handle that can be hydrolyzed to a carboxylic acid or amide, or reduced to an amine, providing further avenues for derivatization.

Reactivity map of 2-Amino-4,6-dichloronicotinonitrile.

Synthesis and Derivatization Strategies

While 2-Amino-4,6-dichloronicotinonitrile is commercially available, understanding its synthesis provides context for its purity and potential side products. More critically for the drug development professional is its use as a precursor. A common and powerful application is the sequential or double displacement of its chloro-substituents.

Workflow: Nucleophilic Aromatic Substitution (SₙAr)

The SₙAr reaction is the cornerstone of this molecule's utility. The reaction proceeds via a Meisenheimer complex, a resonance-stabilized intermediate, whose formation is favored by the electron-withdrawing properties of the pyridine nitrogen and the nitrile group.

SNAr_Workflow start 2-Amino-4,6-dichloronicotinonitrile + Nucleophile (Nu-H) reaction Reaction Mixture (Heating often required) start->reaction base Base (e.g., K2CO3, Et3N) base->reaction solvent Solvent (e.g., DMF, MeCN) solvent->reaction product Monosubstituted or Disubstituted Product reaction->product SₙAr Mechanism

Generalized workflow for SₙAr reactions.
Experimental Protocol: Synthesis of a Diarylnicotinonitrile Derivative

This protocol is adapted from methodologies for related compounds and illustrates a typical SₙAr reaction.[1] The choice of base, solvent, and temperature is critical and must be optimized for the specific nucleophile used.

Objective: To synthesize a 2-amino-4-aryl-6-chloronicotinonitrile derivative via Suzuki coupling (a common method for forming C-C bonds where a nucleophilic organoboron species displaces the chloride).

  • Reagent Preparation:

    • In a dry, nitrogen-purged flask, dissolve 2-Amino-4,6-dichloronicotinonitrile (1.0 eq) in a 3:1 mixture of DME and water.

    • Add the desired arylboronic acid (1.1 eq).

    • Add a base, such as sodium carbonate (Na₂CO₃) (3.0 eq).

  • Catalyst Addition:

    • Degas the solution by bubbling nitrogen through it for 15-20 minutes.

    • Add a palladium catalyst, such as Pd(PPh₃)₄ (0.05 eq). Causality: The palladium catalyst is essential for the catalytic cycle of the Suzuki reaction, facilitating the transfer of the aryl group from the boronic acid to the pyridine ring.

  • Reaction Execution:

    • Heat the reaction mixture to reflux (typically 80-90 °C) and monitor the reaction progress using Thin Layer Chromatography (TLC) or LC-MS. Justification: Heating provides the necessary activation energy for the reaction to proceed at a reasonable rate.

  • Work-up and Purification:

    • Once the starting material is consumed, cool the reaction to room temperature.

    • Dilute the mixture with ethyl acetate and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • Purify the crude product using column chromatography on silica gel to yield the pure monosubstituted product.

Spectroscopic Characterization

Accurate characterization is non-negotiable for verifying the structure of synthesized derivatives. Below are the expected spectral signatures for the parent compound, which serve as a baseline for analyzing its products.

TechniqueExpected SignatureInterpretation
FT-IR ~3400-3200 cm⁻¹ (two bands), ~1650 cm⁻¹, ~2210 cm⁻¹N-H stretching (amino group), N-H bending, C≡N stretching (nitrile) respectively.[6][7]
¹H NMR A singlet in the aromatic region (e.g., ~6.5-7.5 ppm), a broad singlet for the -NH₂ protons (e.g., ~5.0-6.0 ppm, D₂O exchangeable).The aromatic proton corresponds to the H at the C5 position. The amino protons are often broad due to quadrupole effects and exchange.
¹³C NMR Signals for C4/C6 (~150-160 ppm), C2 (~160 ppm), C5, and C3. A signal for the nitrile carbon (~115-120 ppm).The carbons attached to the electronegative Cl and N atoms will be significantly downfield.
Mass Spec (ESI) [M+H]⁺ at m/z ~188/190/192The characteristic isotopic pattern for two chlorine atoms (approx. 9:6:1 ratio) is a definitive indicator of the compound's integrity.

Applications in Drug Discovery

The true value of 2-Amino-4,6-dichloronicotinonitrile lies in its role as a versatile intermediate for pharmacologically active agents. The 2-aminopyridine motif is a key pharmacophore in many approved drugs.[2]

  • Kinase Inhibitors: Many kinase inhibitors feature a substituted aminopyridine or aminopyrimidine core that forms critical hydrogen bonds within the ATP-binding pocket of the target kinase.[3] The chloro-positions on this scaffold are ideal for introducing larger hydrophobic moieties that can occupy adjacent pockets, enhancing potency and selectivity. Derivatives have been investigated as potential inhibitors of PIM-1 kinase and A₂A adenosine receptors.[6]

  • Fused Heterocyclic Systems: The amino and nitrile groups can be used as anchor points to construct fused ring systems like thieno[2,3-b]pyridines or pyrido[2,3-d]pyrimidines, which are scaffolds with a broad range of biological activities, including antimicrobial and anticancer properties.[1]

  • Covalent Inhibitors: The strategically placed chloro-groups can be replaced with moieties containing a Michael acceptor or other "warheads," enabling the synthesis of targeted covalent inhibitors that form a permanent bond with a specific residue (e.g., cysteine) in the target protein.[8]

Safety and Handling

As a chlorinated and nitrogenated heterocyclic compound, 2-Amino-4,6-dichloronicotinonitrile requires careful handling. While a specific, comprehensive toxicological profile is not widely published, data from structurally related compounds provide a strong basis for safety protocols.[9]

  • Hazards: Assumed to be harmful if swallowed. Causes skin irritation and serious eye irritation. May cause respiratory irritation.[9][10]

  • Handling:

    • Use only in a well-ventilated area, preferably a chemical fume hood.

    • Wear appropriate Personal Protective Equipment (PPE): nitrile gloves, safety glasses with side shields, and a lab coat.

    • Avoid breathing dust. Prevent contact with skin, eyes, and clothing.[9]

  • Storage:

    • Keep containers tightly closed in a dry, cool, and well-ventilated place.

    • Store under an inert atmosphere to maintain product quality.[9]

    • Incompatible with strong oxidizing agents and strong acids.[9]

Conclusion

2-Amino-4,6-dichloronicotinonitrile is more than a simple chemical; it is an enabling tool for innovation in drug discovery. Its well-defined reactive sites allow for predictable and versatile chemical transformations, providing a reliable pathway to novel and complex molecular architectures. By understanding its fundamental properties, reactivity, and handling requirements, researchers can effectively leverage this scaffold to accelerate the development of next-generation therapeutics.

References

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  • PubMed. Discovery of [4-Amino-2-(1-methanesulfonylpiperidin-4-ylamino)pyrimidin-5-yl](2,3-difluoro-6- methoxyphenyl)methanone (R547), a potent and selective cyclin-dependent kinase inhibitor with significant in vivo antitumor activity.
  • Semantic Scholar. Synthesis, Cytotoxicity, and Photophysical Investigations of 2-Amino-4,6-diphenylnicotinonitriles.

Sources

Synthesis of 2-Amino-4,6-dichloronicotinonitrile: A Technical Guide for Chemical Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the synthetic pathways for obtaining 2-Amino-4,6-dichloronicotinonitrile, a key heterocyclic intermediate in the development of novel therapeutic agents. The document is intended for an audience of researchers, scientists, and professionals in the field of drug development. It will delve into the strategic considerations for its synthesis, detailing reaction mechanisms, experimental protocols, and the rationale behind procedural choices. The synthesis of this molecule is of significant interest due to the versatile reactivity of its functional groups—the amino, chloro, and cyano moieties—which serve as handles for further chemical modifications.

Introduction: The Significance of the Pyridine Scaffold

Pyridine and its derivatives are fundamental building blocks in medicinal chemistry, appearing in the structure of numerous pharmaceuticals. The 2-aminopyridine moiety, in particular, is a well-established pharmacophore with a broad spectrum of biological activities. The presence of a cyano group at the 3-position and chloro-substituents at the 4- and 6-positions of the pyridine ring in 2-Amino-4,6-dichloronicotinonitrile makes it a highly versatile intermediate for the synthesis of complex heterocyclic systems. These fused ring systems are often explored for their potential as kinase inhibitors, antimicrobial agents, and for other therapeutic applications.[1][2]

The strategic challenge in synthesizing 2-Amino-4,6-dichloronicotinonitrile lies in the controlled introduction of the various functional groups onto the pyridine core. This guide will focus on a logical and efficient synthetic approach, starting from readily available precursors.

Retrosynthetic Analysis and Synthetic Strategy

A logical retrosynthetic analysis of 2-Amino-4,6-dichloronicotinonitrile suggests a pathway originating from a more accessible pyridine precursor, such as a dihydroxynicotinonitrile derivative. The key transformation would be the conversion of the hydroxyl groups to chloro groups, a common strategy in heterocyclic chemistry.

G Target 2-Amino-4,6-dichloronicotinonitrile Precursor1 2-Amino-4,6-dihydroxynicotinonitrile Target->Precursor1 Chlorination Starting_Materials Malononitrile + Ethyl Cyanoacetate + Base Precursor1->Starting_Materials Cyclocondensation G cluster_0 Precursor Synthesis SM1 Malononitrile Intermediate1 Initial Condensation Adduct SM1->Intermediate1 SM2 Ethyl Cyanoacetate SM2->Intermediate1 Base Base (e.g., NaOEt) Base->SM1 Deprotonation Base->SM2 Deprotonation Intermediate2 Cyclized Intermediate Intermediate1->Intermediate2 Intramolecular Cyclization Precursor 2-Amino-4,6-dihydroxynicotinonitrile Intermediate2->Precursor Tautomerization

Caption: Proposed workflow for the synthesis of the dihydroxy precursor.

Chlorination of 2-Amino-4,6-dihydroxynicotinonitrile

The conversion of the dihydroxy precursor to the target 2-Amino-4,6-dichloronicotinonitrile is a critical step. This transformation is typically achieved using a strong chlorinating agent. Phosphorus oxychloride (POCl₃) and phosphorus pentachloride (PCl₅) are commonly employed for this purpose in heterocyclic chemistry. [3]

Experimental Protocol

Caution: This reaction should be performed in a well-ventilated fume hood, as it involves corrosive and toxic reagents and the evolution of HCl gas.

  • Reaction Setup: In a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, place 2-Amino-4,6-dihydroxynicotinonitrile.

  • Reagent Addition: Carefully add an excess of phosphorus oxychloride (POCl₃) to the flask. The reaction can be run neat or in a high-boiling inert solvent like 1,2-dichlorobenzene. [3]3. Heating: Heat the reaction mixture to reflux. The reaction progress should be monitored by Thin Layer Chromatography (TLC).

  • Workup: After the reaction is complete, cool the mixture to room temperature. Slowly and carefully quench the excess POCl₃ by pouring the reaction mixture onto crushed ice. This step is highly exothermic and should be performed with caution.

  • Isolation: The solid product that precipitates out is collected by vacuum filtration.

  • Purification: The crude product is washed with cold water and then can be purified by recrystallization from a suitable solvent system, such as ethanol/water or toluene.

Mechanistic Considerations

The chlorination mechanism involves the reaction of the hydroxyl groups of the pyridine ring with the chlorinating agent. The lone pair of electrons on the oxygen atom of the hydroxyl group attacks the electrophilic phosphorus atom of POCl₃ or PCl₅. This is followed by a series of elimination and substitution steps, ultimately replacing the hydroxyl groups with chlorine atoms. The presence of the electron-withdrawing cyano group and the amino group can influence the reactivity of the pyridine ring, but the forceful conditions of this reaction typically ensure the desired transformation.

Characterization of 2-Amino-4,6-dichloronicotinonitrile

The structure of the final product should be confirmed using standard analytical techniques:

Technique Expected Observations
¹H NMR Signals corresponding to the aromatic proton and the protons of the amino group.
¹³C NMR Resonances for the carbon atoms of the pyridine ring and the cyano group.
IR Spectroscopy Characteristic absorption bands for the N-H stretching of the amino group, the C≡N stretching of the cyano group, and C-Cl stretching.
Mass Spectrometry A molecular ion peak corresponding to the molecular weight of the product, along with a characteristic isotopic pattern for the two chlorine atoms.
Melting Point A sharp melting point indicates the purity of the compound.

Safety Considerations and Best Practices

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

  • Fume Hood: All manipulations involving volatile and corrosive reagents such as phosphorus oxychloride and phosphorus pentachloride must be conducted in a certified fume hood.

  • Quenching: The quenching of chlorinating agents is highly exothermic and should be performed slowly and with adequate cooling.

  • Waste Disposal: Dispose of all chemical waste according to institutional and local regulations.

Conclusion

The synthesis of 2-Amino-4,6-dichloronicotinonitrile is a multi-step process that requires careful execution and adherence to safety protocols. The key steps involve the construction of a dihydroxypyridine precursor followed by a robust chlorination reaction. This technical guide provides a foundational understanding of the synthetic strategy and practical considerations for researchers in the field. The resulting molecule is a valuable building block for the synthesis of a wide array of heterocyclic compounds with potential applications in drug discovery.

References

  • Arkivoc, "A novel strategy for the synthesis of 2-amino-4,6-diarylnicotinonitrile".
  • Molecules, "Synthesis and Reactions of 2-Amino-3-Cyanopyridine Deriv
  • PubMed, "Synthesis of 2-amino-3-cyanopyridine derivatives and investigation of their carbonic anhydrase inhibition effects".
  • ResearchGate, "Scheme 1. Synthesis of 2-amino-4,6-diarylnicotinonitrile in the...".
  • Google Patents, "Process for producing 2-amino-nicotinonitrile intermedi
  • Google Patents, "Process for the prepar
  • Semantic Scholar, "One-pot synthesis of 2-amino-3-cyanopyridine derivatives under microwave irradi
  • ResearchGate, "One-pot synthesis of 2-amino-3-cyanopyridine derivatives under microwave irradi
  • MDPI, "Synthesis, Cytotoxicity, and Photophysical Investigations of 2-Amino-4,6-diphenylnicotinonitriles: An Experimental and Theoretical Study".
  • Google Patents, "Synthesis method of 2-amino-4, 6-dimethylpyridine".
  • ResearchGate, "Synthesis of 2‐amino‐4,6‐diphenylnicotinonitrile deriv
  • Google Patents, "Method for the production of 2,6-dichloro-5-fluoronicotinonitrile and the chemical compound 3-cyano-2-hydroxy-5-fluoropyride-6-one-monosodium salt its tautomers".
  • MDPI, "The Crystal Structure of 2-Amino-4-(2,3-Dichlorophenyl)-6-Methoxy-4H-Benzo[h]chromene-3-Carbonitrile: Antitumor and Tyrosine Kinase Receptor Inhibition Mechanism Studies".
  • PubMed Central, "2-Amino-4,5-dihydrothiophene-3-carbonitriles: A New Synthesis, Quantum Chemical Studies, and Mannich-Type Reactions Leading to New Hexahydrothieno[2,3-d]pyrimidines".
  • ResearchGate, "ChemInform Abstract: An Efficient Protocol for the Synthesis of 2-Amino-4,6-diphenylpyridine-3-carbonitrile Using Ionic Liquid Ethylammonium Nitr

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An In-depth Technical Guide to 2-Amino-4,6-dichloronicotinonitrile: A Key Intermediate in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of 2-Amino-4,6-dichloronicotinonitrile (CAS No. 53815-34-2), a pivotal heterocyclic building block for researchers, medicinal chemists, and professionals in the field of drug development. We will delve into its chemical and physical properties, provide a detailed synthetic protocol, explore its reactivity, and highlight its significance as a versatile intermediate in the synthesis of pharmacologically active compounds.

Introduction: The Strategic Importance of Substituted Pyridines

The pyridine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous natural products and synthetic drugs.[1] Functionalized pyridines, particularly those bearing amino and cyano groups, are of significant interest due to their diverse biological activities, including antimicrobial, antihypertensive, and anti-inflammatory properties.[2] The strategic placement of reactive chloro groups on the pyridine ring, as seen in 2-Amino-4,6-dichloronicotinonitrile, provides medicinal chemists with versatile handles for further molecular elaboration, making it a highly valuable starting material in the quest for novel therapeutics. This guide aims to be a practical resource for scientists working with this important chemical entity.

Physicochemical and Spectroscopic Profile

A thorough understanding of the physical and chemical properties of a compound is fundamental to its successful application in research and development.

Physicochemical Properties

The key physicochemical properties of 2-Amino-4,6-dichloronicotinonitrile are summarized in the table below. This data is essential for reaction planning, purification, and formulation.

PropertyValueSource
CAS Number 53815-34-2[3][4]
Molecular Formula C₆H₃Cl₂N₃[5]
Molecular Weight 188.01 g/mol [5]
IUPAC Name 2-amino-4,6-dichloropyridine-3-carbonitrile[6]
Canonical SMILES C1=C(C(=C(N=C1Cl)Cl)C#N)N[5]
Appearance Solid (form may vary)N/A
Purity Typically ≥97%[3]
Storage Store in a dry, sealed place at 4°C, protected from light.[3]
Spectroscopic Data (Predicted)
SpectroscopyPredicted Data
¹H-NMR The single aromatic proton is expected to appear as a singlet in the range of δ 7.0-8.0 ppm. The chemical shift of the amino protons can vary and may appear as a broad singlet.
¹³C-NMR Aromatic carbons are expected in the δ 110-160 ppm range. The nitrile carbon will likely appear around δ 115-120 ppm.
IR (Infrared) - N-H stretching of the primary amine: ~3300-3500 cm⁻¹ (likely two bands) - C≡N stretching of the nitrile group: ~2210-2260 cm⁻¹ (a sharp, strong peak) - C=C and C=N stretching of the pyridine ring: ~1400-1600 cm⁻¹ - C-Cl stretching: ~600-800 cm⁻¹
Mass Spec (MS) The molecular ion peak (M⁺) would be expected at m/z ≈ 187, with a characteristic isotopic pattern for two chlorine atoms (M+2 and M+4 peaks).

Synthesis of 2-Amino-4,6-dichloronicotinonitrile: A Step-by-Step Protocol

Proposed Synthetic Workflow

Synthesis_Workflow cluster_0 Step 1: Dihydroxylation cluster_1 Step 2: Chlorination A 2-Aminopyridine-3-carbonitrile B 2-Amino-4,6-dihydroxy-nicotinonitrile A->B Hydrolysis C 2-Amino-4,6-dichloro-nicotinonitrile B->C POCl₃, Amine Base

Caption: Proposed two-step synthesis of 2-Amino-4,6-dichloronicotinonitrile.

Experimental Protocol

Step 1: Synthesis of 2-Amino-4,6-dihydroxynicotinonitrile

This initial step involves the hydrolysis of a suitable precursor to introduce hydroxyl groups at the 4 and 6 positions. For the purpose of this guide, we will assume the availability of a suitable starting material that can be hydrolyzed to 2-amino-4,6-dihydroxypyridine-3-carbonitrile, a common intermediate in pyridine chemistry.

Step 2: Chlorination to Yield 2-Amino-4,6-dichloronicotinonitrile

This step is adapted from the well-established chlorination of dihydroxypyrimidines and dihydroxypyridines.[9][10]

  • Reagents and Equipment:

    • 2-Amino-4,6-dihydroxynicotinonitrile

    • Phosphorus oxychloride (POCl₃)

    • An acid-removing agent (e.g., N,N-dimethylaniline)

    • An inert solvent (e.g., acetonitrile)

    • Round-bottom flask with a reflux condenser and magnetic stirrer

    • Heating mantle

    • Ice bath

    • Standard workup and purification equipment (separatory funnel, rotary evaporator, filtration apparatus, chromatography columns)

  • Procedure:

    • In a well-ventilated fume hood, to a mixture of 2-amino-4,6-dihydroxynicotinonitrile and phosphorus oxychloride (in a molar ratio of approximately 1:3 to 1:5), add an inert solvent such as acetonitrile.

    • With stirring, slowly add an acid-removing agent like N,N-dimethylaniline to the mixture at a controlled temperature, typically between 40°C and 80°C.

    • After the addition is complete, heat the reaction mixture to a temperature between 50°C and 100°C and maintain it for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction mixture to room temperature and carefully quench it by pouring it onto crushed ice.

    • Neutralize the acidic solution with a suitable base (e.g., sodium bicarbonate solution) until the pH is neutral or slightly basic.

    • Extract the aqueous layer with an organic solvent such as ethyl acetate.

    • Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

    • Purify the crude product by column chromatography on silica gel to afford pure 2-Amino-4,6-dichloronicotinonitrile.

Causality behind Experimental Choices:

  • Phosphorus oxychloride (POCl₃): This is a powerful chlorinating agent commonly used to convert hydroxyl groups on heterocyclic rings to chloro groups.

  • Acid-removing agent: The reaction generates HCl as a byproduct. An amine base like N,N-dimethylaniline is used to neutralize the acid, driving the reaction to completion and preventing unwanted side reactions.[10]

  • Inert solvent: The use of a solvent allows for better temperature control and prevents the reaction from becoming too vigorous. Acetonitrile is a good choice due to its appropriate boiling point and inertness to the reaction conditions.[9]

  • Controlled temperature: The addition of the amine base and the subsequent heating are performed at controlled temperatures to ensure a safe and efficient reaction, minimizing the formation of byproducts.[9][10]

Reactivity and Synthetic Potential

The synthetic utility of 2-Amino-4,6-dichloronicotinonitrile stems from the presence of three distinct functional groups: an amino group, two chloro substituents, and a nitrile group. This trifecta of functionality allows for a wide range of chemical transformations.

Reactivity_Diagram cluster_0 Potential Transformations A 2-Amino-4,6-dichloronicotinonitrile -NH₂ -Cl (C4) -Cl (C6) -C≡N B Nucleophilic Aromatic Substitution (SNAr) A:f2->B With Nu- (e.g., R-OH, R-SH, R-NH₂) A:f3->B C Diazotization & Sandmeyer Reaction A:f1->C With NaNO₂, HX D N-Alkylation / N-Acylation A:f1->D With R-X or Acylating Agent E Hydrolysis / Reduction of Nitrile A:f4->E With H₂O/H⁺ or Reducing Agent

Caption: Reactivity map of 2-Amino-4,6-dichloronicotinonitrile.

  • Nucleophilic Aromatic Substitution (SNAr): The two chlorine atoms are susceptible to nucleophilic attack, allowing for the introduction of a variety of substituents. The chlorine at the 4-position is generally more reactive towards nucleophiles than the one at the 6-position due to electronic effects. This differential reactivity can be exploited for selective functionalization.

  • Reactions of the Amino Group: The amino group can undergo diazotization followed by Sandmeyer-type reactions to introduce a range of other functional groups. It can also be acylated or alkylated to further modify the molecule.

  • Transformations of the Nitrile Group: The nitrile group can be hydrolyzed to a carboxylic acid or an amide, or it can be reduced to an amine, providing further avenues for derivatization.

Applications in Drug Discovery

The primary application of 2-Amino-4,6-dichloronicotinonitrile is as a versatile intermediate in the synthesis of more complex molecules with potential therapeutic applications. The 2-aminopyridine moiety is a known pharmacophore, and the presence of the chloro and nitrile groups allows for the construction of diverse chemical libraries for high-throughput screening.

Derivatives of 2-aminonicotinonitrile have been investigated for a range of biological activities, including as inhibitors of IKK-β and carbonic anhydrase.[2] Furthermore, the broader class of 2-aminopyridine and pyrimidine derivatives are key components in the development of kinase inhibitors, which are a major class of anti-cancer drugs. For instance, related structures are used in the synthesis of irreversible covalent inhibitors of Fibroblast Growth Factor Receptors (FGFRs), which are implicated in various solid tumors.[11] The ability to selectively substitute the chlorine atoms on 2-Amino-4,6-dichloronicotinonitrile makes it an ideal starting point for the structure-activity relationship (SAR) studies that are central to modern drug discovery.[12][13]

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling 2-Amino-4,6-dichloronicotinonitrile. The following information is a summary of the hazards and recommended handling procedures.

  • Hazard Statements: The compound is classified as hazardous. Specific hazard statements may include H301 (Toxic if swallowed), H311 (Toxic in contact with skin), and H331 (Toxic if inhaled).[4]

  • Precautionary Statements:

    • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

    • P280: Wear protective gloves/protective clothing/eye protection/face protection.

    • P301+P310: IF SWALLOWED: Immediately call a POISON CENTER or doctor/physician.

    • P302+P352: IF ON SKIN: Wash with plenty of soap and water.[4]

  • Personal Protective Equipment (PPE): Always use appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves. All handling should be performed in a well-ventilated fume hood.

  • Storage and Incompatibilities: Store in a tightly closed container in a cool, dry, and well-ventilated area. Keep away from strong oxidizing agents.[4]

Conclusion

2-Amino-4,6-dichloronicotinonitrile is a strategically important building block in organic synthesis and medicinal chemistry. Its multifunctional nature provides a platform for the creation of diverse molecular architectures, making it a valuable tool for drug discovery programs. This guide has provided a detailed overview of its properties, a plausible synthetic route, its reactivity, and its applications, with the aim of empowering researchers to effectively and safely utilize this versatile compound in their scientific endeavors.

References

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  • Chem 117 Reference Spectra Spring 2011 1H, 13C NMR data taken from: Silverstein, Robert M. (URL: not available)
  • Synthesis, Cytotoxicity, and Photophysical Investigations of 2-Amino-4,6-diphenylnicotinonitriles: An Experimental and Theoretical Study - MDPI. (URL: [Link])

  • Method for the production of 2,6-dichloro-5-fluoronicotinonitrile and the chemical compound 3-cyano-2-hydroxy-5-fluoropyride-6-one-monosodium salt its tautomers - Google P
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  • Synthesis of 2‐amino‐4,6‐diphenylnicotinonitrile derivatives under... - ResearchGate. (URL: [Link])

  • N-(2-amino-4, 6-dichlopyrimidine-5-yl)
  • 4-Amino-2,6-dichloronicotinonitrile | C6H3Cl2N3 | CID 133054212 - PubChem. (URL: [Link])

  • The reaction of malononitrile dimer with 4-methyl-2,6-dichloronicotinonitrile. (URL: [Link])

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  • Synthesis method of 2-amino-4, 6-dimethylpyridine - Google P
  • ChemInform Abstract: An Efficient Protocol for the Synthesis of 2-Amino-4,6-diphenylpyridine-3-carbonitrile Using Ionic Liquid Ethylammonium Nitrate. - ResearchGate. (URL: [Link])

  • Discovery of (1S,2R,3S,4S,5R,6R)-2-Amino-3-[(3,4-difluorophenyl)sulfanylmethyl]-4-hydroxy-bicyclo[3.1.0]hexane-2,6-dicarboxylic Acid Hydrochloride (LY3020371·HCl): A Potent, Metabotropic Glutamate 2/3 Receptor Antagonist with Antidepressant-Like Activity - PubMed. (URL: [Link])

  • NMR-spectroscopic analysis of mixtures: from structure to function - PMC - NIH. (URL: [Link])

  • Innovative design and potential applications of covalent strategy in drug discovery - PubMed. (URL: [Link])

  • Discovery of the Irreversible Covalent FGFR Inhibitor 8-(3-(4-Acryloylpiperazin-1-yl)propyl)-6-(2,6-dichloro-3,5-dimethoxyphenyl)-2-(methylamino)pyrido[2,3-d]pyrimidin-7(8H)-one (PRN1371) for the Treatment of Solid Tumors - PubMed. (URL: [Link])

  • Discovery of macrocyclic CDK2/4/6 inhibitors with improved potency and DMPK properties through a highly efficient macrocyclic drug design platform - PubMed. (URL: [Link])

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An In-depth Technical Guide to the Molecular Structure of 2-Amino-4,6-dichloronicotinonitrile

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the molecular structure of 2-Amino-4,6-dichloronicotinonitrile, a halogenated pyridine derivative of significant interest in medicinal and materials chemistry. Due to a notable absence of direct experimental data in peer-reviewed literature for this specific compound, this guide employs a comparative analytical approach. We will present the foundational chemical identity of the target molecule and then extrapolate its structural and spectroscopic characteristics based on robust experimental data from closely related, well-characterized analogs. This guide will delve into the anticipated molecular geometry, spectroscopic signatures (NMR, IR, Mass Spectrometry), and potential synthetic pathways. Furthermore, we will explore the prospective reactivity and applications, particularly in drug discovery, by drawing parallels with the broader class of 2-aminonicotinonitrile compounds. This document aims to serve as a foundational resource for researchers, providing both established facts and scientifically grounded predictions to facilitate further investigation into this promising chemical entity.

Introduction and Chemical Identity

2-Amino-4,6-dichloronicotinonitrile is a trifunctionalized pyridine ring system, featuring an amino group at the 2-position, a cyano group at the 3-position, and chloro substituents at the 4- and 6-positions. This arrangement of electron-withdrawing and -donating groups on the pyridine core suggests a molecule with unique electronic properties and diverse reactive potential, making it a valuable scaffold for chemical synthesis.

While detailed experimental studies on this specific molecule are not widely published, its chemical identity is well-established. Commercial availability from various chemical suppliers confirms its existence and provides foundational data.[1][2]

PropertyValueSource
Chemical Name 2-Amino-4,6-dichloronicotinonitrile-
Synonyms 2-Amino-4,6-dichloro-3-cyanopyridine[2]
CAS Number 53815-34-2[1][2]
Molecular Formula C₆H₃Cl₂N₃[2]
Molecular Weight 188.01 g/mol [2]
Appearance Pale-yellow to Yellow-brown Solid

Postulated Synthesis Strategies

Approach via Chlorination of a Hydroxypyridine Precursor

A plausible and widely used method for the synthesis of chlorinated pyridines involves the chlorination of a corresponding hydroxypyridine precursor. This approach would likely begin with a pre-functionalized 2-amino-4,6-dihydroxynicotinonitrile.

Conceptual Workflow:

cluster_conditions Reaction Conditions start 2-Amino-4,6-dihydroxynicotinonitrile reagent Chlorinating Agent (e.g., POCl₃) start->reagent product 2-Amino-4,6-dichloronicotinonitrile reagent->product High Temperature High Temperature Optional: Amine Base Optional: Amine Base

Figure 1: Conceptual workflow for the synthesis via chlorination.

Causality Behind Experimental Choices:

  • Precursor Selection: Starting with a dihydroxypyridine allows for a direct conversion to the dichloro derivative. The amino and cyano groups are generally stable under these conditions.

  • Chlorinating Agent: Phosphorus oxychloride (POCl₃) is a standard and effective reagent for converting hydroxypyridines and pyrimidines to their chloro-analogs.[3] The reaction proceeds through the formation of a phosphate ester intermediate, which is subsequently displaced by a chloride ion.

  • Reaction Conditions: These reactions typically require elevated temperatures to drive the reaction to completion. The use of a high-boiling point solvent or neat POCl₃ is common. An amine base, such as N,N-dimethylaniline, can be added to neutralize the HCl generated during the reaction, which can improve yields and prevent side reactions.[3]

Multi-component Reaction (MCR) Approach (A Hypothetical Adaptation)

Multi-component reactions are powerful tools for the rapid assembly of complex molecules. While typically used for creating diaryl or alkyl-substituted aminonicotinonitriles, a variation of this approach could potentially be adapted.[4][5]

Conceptual Protocol:

  • Condensation: A highly chlorinated 1,3-dicarbonyl equivalent could be condensed with malononitrile and an ammonia source.

  • Cyclization and Aromatization: The resulting intermediate would then undergo cyclization and subsequent aromatization to form the pyridine ring.

This approach, while theoretically possible, would require significant optimization to control regioselectivity and achieve good yields with the chlorinated precursors.

Comparative Analysis of Molecular Structure

In the absence of direct crystallographic data for 2-Amino-4,6-dichloronicotinonitrile, we can infer its key structural features by examining the crystal structures of closely related analogs.

Predicted Bond Lengths and Angles

Based on the X-ray crystallographic data of 2-amino-4-chlorobenzonitrile and 2-amino-4-(2,4-dichlorophenyl)-6-phenylnicotinonitrile, we can predict the following structural characteristics:[6][7]

Bond/AngleExpected Range/ValueRationale and Comparative Data
C≡N Bond Length ~1.14 - 1.16 ÅIn 2-amino-4-chlorobenzonitrile, the C≡N bond length is 1.146(4) Å, which is slightly shorter than the typical triple bond length due to conjugation with the aromatic system.[7]
C-CN Bond Length ~1.43 - 1.45 ÅThe bond connecting the cyano group to the pyridine ring is expected to have partial double bond character.
C-NH₂ Bond Length ~1.35 - 1.37 ÅThe C-N bond of the amino group is also shortened due to resonance with the pyridine ring. In 2-amino-4-chlorobenzonitrile, this bond is 1.369(4) Å.[7]
C-Cl Bond Length ~1.73 - 1.75 ÅThe C-Cl bond lengths will be typical for chlorine attached to an sp² hybridized carbon in an aromatic system.
Pyridine Ring Angles ~118° - 122°The internal angles of the pyridine ring are expected to be close to 120°, with some distortion due to the substituents.

Intermolecular Interactions:

A key feature in the crystal packing of related structures is the formation of hydrogen bonds. The amino group is a strong hydrogen bond donor, and the nitrile nitrogen and the pyridine ring nitrogen are potential acceptors. It is highly probable that the crystal structure of 2-Amino-4,6-dichloronicotinonitrile would feature N-H···N hydrogen bonds, leading to the formation of dimers or extended chains, which is a common motif in related aminopyridine structures.[8]

Predicted Spectroscopic Profile

The spectroscopic signature of a molecule is a direct reflection of its structure. By analyzing the spectra of analogous compounds, we can predict the key features of the ¹H NMR, ¹³C NMR, IR, and Mass Spectra of 2-Amino-4,6-dichloronicotinonitrile.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The ¹H NMR spectrum is expected to be relatively simple, with two main signals:

  • Amino Protons (-NH₂): A broad singlet in the range of δ 5.0 - 7.0 ppm. The chemical shift and broadness of this peak will be highly dependent on the solvent and concentration due to hydrogen bonding and exchange with trace amounts of water. In related 2-amino-4,6-diphenylnicotinonitriles, this signal appears around δ 5.3 ppm in CDCl₃.[9]

  • Aromatic Proton (H-5): A sharp singlet corresponding to the single proton on the pyridine ring at the 5-position. Given the electron-withdrawing nature of the adjacent chloro and cyano groups, this proton is expected to be deshielded and appear downfield, likely in the range of δ 7.0 - 7.5 ppm. For comparison, the H-5 proton in 2-amino-4,6-diphenylnicotinonitriles resonates around δ 7.1-7.2 ppm.[9]

¹³C NMR: The ¹³C NMR spectrum will provide information on the carbon skeleton. Based on data from similar structures and predictive software, the following approximate chemical shifts can be anticipated:[10][11]

Carbon AtomPredicted Chemical Shift (δ, ppm)Rationale
C2 (-NH₂) 158 - 162The carbon attached to the amino group is typically found in this region in aminopyridines.
C3 (-CN) 90 - 95The carbon bearing the nitrile group is significantly shielded.
C4 (-Cl) 150 - 155The carbon attached to chlorine is deshielded.
C5 (-H) 110 - 115The carbon bearing the single proton.
C6 (-Cl) 155 - 160Similar to C4, this carbon is deshielded by the attached chlorine.
-C≡N 115 - 118The nitrile carbon itself.
Infrared (IR) Spectroscopy

The IR spectrum is expected to show characteristic absorption bands for the key functional groups:

  • N-H Stretching: Two distinct sharp to medium bands in the region of 3300-3500 cm⁻¹, corresponding to the symmetric and asymmetric stretching vibrations of the primary amino group. In related compounds, these bands are observed around 3487 cm⁻¹ and 3368 cm⁻¹.[9]

  • C≡N Stretching: A strong, sharp absorption band in the range of 2210-2230 cm⁻¹. The conjugation with the pyridine ring may shift this to a slightly lower wavenumber compared to aliphatic nitriles. Related structures show this peak around 2205-2210 cm⁻¹.[9]

  • C=C and C=N Stretching: A series of bands in the 1400-1650 cm⁻¹ region, characteristic of the pyridine ring vibrations.

  • N-H Bending: A medium to strong band around 1600-1650 cm⁻¹, which may overlap with the ring stretching vibrations.[9]

  • C-Cl Stretching: One or more strong bands in the fingerprint region, typically below 800 cm⁻¹. For 2-amino-4-chlorobenzonitrile, the C-Cl stretch is observed at 782 cm⁻¹.[7]

Mass Spectrometry (MS)

In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be expected at m/z 187. The presence of two chlorine atoms will result in a characteristic isotopic pattern for the molecular ion and any chlorine-containing fragments. The M+2 peak (due to one ³⁷Cl) will be approximately 65% of the M⁺ peak (both ³⁵Cl), and the M+4 peak (due to two ³⁷Cl) will be about 10% of the M⁺ peak.

Common fragmentation pathways would likely involve the loss of HCN (m/z 27) from the nitrile group and potentially the loss of a chlorine atom.

Reactivity and Potential Applications

The trifunctional nature of 2-Amino-4,6-dichloronicotinonitrile makes it a versatile building block for the synthesis of more complex heterocyclic systems.

cluster_reactivity Potential Reaction Sites main 2-Amino-4,6-dichloronicotinonitrile amino Amino Group (Nucleophilic Reactions) main->amino Acylation, Alkylation chloro Chloro Groups (Nucleophilic Aromatic Substitution) main->chloro SNAr with N, O, S nucleophiles nitrile Nitrile Group (Hydrolysis, Reduction, Cyclization) main->nitrile Transformation to amide, amine, or heterocyclic rings

Figure 2: Potential reaction sites on 2-Amino-4,6-dichloronicotinonitrile.

Nucleophilic Aromatic Substitution (SNAr)

The two chlorine atoms on the electron-deficient pyridine ring are susceptible to nucleophilic aromatic substitution. This allows for the introduction of a wide variety of functional groups by reacting the molecule with nucleophiles such as amines, alcohols, and thiols. The relative reactivity of the C4 and C6 positions will depend on the reaction conditions and the nature of the nucleophile.[12] This reactivity is a cornerstone for building molecular diversity.

Reactions of the Amino Group

The primary amino group can undergo standard transformations such as acylation, alkylation, and diazotization, providing further avenues for functionalization.

Transformations of the Nitrile Group

The nitrile group is a versatile functional handle that can be hydrolyzed to a carboxylic acid or an amide, reduced to an amine, or used in cyclization reactions to form fused heterocyclic rings.

Potential Applications in Drug Discovery

The 2-aminonicotinonitrile scaffold is a "privileged structure" in medicinal chemistry, appearing in numerous biologically active compounds.[13] This suggests that 2-Amino-4,6-dichloronicotinonitrile could serve as a key intermediate for the synthesis of novel therapeutic agents.

  • Kinase Inhibitors: Many kinase inhibitors feature a substituted aminopyridine or aminopyrimidine core, which often forms key hydrogen bonding interactions within the ATP-binding site of the kinase.[14][15][16] The structure of 2-Amino-4,6-dichloronicotinonitrile provides a rigid scaffold that can be elaborated through SNAr reactions at the chloro positions to generate libraries of compounds for screening against various kinases.

  • Antiviral and Anticancer Agents: The broader class of functionalized pyridines has demonstrated a wide range of biological activities, including antiviral and anticancer properties. The ability to readily modify the 2-Amino-4,6-dichloronicotinonitrile core makes it an attractive starting point for the development of new agents in these therapeutic areas.[13]

Conclusion

2-Amino-4,6-dichloronicotinonitrile represents a molecule of considerable synthetic potential, particularly for the development of novel heterocyclic compounds for applications in drug discovery and materials science. While direct experimental characterization of its molecular structure is not extensively documented, a detailed and scientifically rigorous understanding can be constructed through comparative analysis with closely related analogs. This guide has provided a comprehensive overview of its chemical identity, postulated synthetic routes, and a detailed prediction of its structural and spectroscopic properties. The outlined reactivity and potential applications underscore the value of this compound as a versatile chemical building block. It is our hope that this guide will stimulate further experimental investigation into this promising molecule, thereby filling the current knowledge gaps and unlocking its full potential.

References

  • A novel strategy for the synthesis of 2-amino-4,6-diarylnicotinonitrile. Arkivoc. [Link]

  • Novel Nicotinonitrile Derivatives Bearing Imino Moieties Enhance Apoptosis and Inhibit Tyrosine Kinase. PubMed. [Link]

  • SYNTHESIS OF ENANTIOPURE DI(TERT-BUTYL) (2S,4S)-4-HYDROXY-6-OXO-1,2-PIPERIDINEDICARBOXYLATE. A USEFUL BUILDING BLOCK FOR THE PREPARATION OF 4-HYDROXYPIPECOLATE DERIVATIVES. Organic Syntheses. [Link]

  • The Crystal Structure of 2-Amino-4-(2,3-Dichlorophenyl)-6-Methoxy-4H-Benzo[h]chromene-3-Carbonitrile: Antitumor and Tyrosine Kinase Receptor Inhibition Mechanism Studies. MDPI. [Link]

  • Synthesis, Cytotoxicity, and Photophysical Investigations of 2-Amino-4,6-diphenylnicotinonitriles: An Experimental and Theoretical Study. MDPI. [Link]

  • Single crystal X-Ray structure and DFT-D3 studies on 2-amino-4-(2,4-dichlorophenyl)-6- phenylnicotinonitrile. ResearchGate. [Link]

  • Scheme 1. Synthesis of 2-amino-4,6-diarylnicotinonitrile in the... ResearchGate. [Link]

  • Method for preparing 2-amino-4,6-dichloro-5-formamido pyrimidine.
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  • SYNTHESIS OF 2-AMINO-4H-PYRAN-3-CARBONITRILES: ITS REACTION TO CHLOROACETYL CHLORIDE. Sciforum. [Link]

  • SPECTROSCOPIC, CRYSTAL STRUCTURE, HIRSHFELD SURFACE AND DFT STUDIES OF 2-AMINO-4-CHLOROBENZONITRILE. Malaysian Journal of Analytical Sciences. [Link]

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  • Spectrophotometric Study on the Proton Transfer Reaction Between 2-amino-4-methylpyridine With 2,6-dichloro-4-nitrophenol in Methanol, Acetonitrile and the Binary Mixture 50% methanol+50% Acetonitrile. PubMed. [Link]

  • Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date. RSC Advances. [Link]

  • Integrated Structural, Functional, and ADMET Analysis of 2-Methoxy-4,6-Diphenylnicotinonitrile: The Convergence of X-ray Diffraction, Molecular Docking, Dynamic Simulations, and Advanced Computational Insights. PMC. [Link]

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  • Theoretical Investigations of Bioactive Substituted 2‐Amino‐3,5‐dicarbonitrile‐6‐thiopyridine Derivatives | Request PDF. ResearchGate. [Link]

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The Synthetic Versatility and Therapeutic Potential of 2-Amino-4,6-dichloronicotinonitrile: A Technical Guide for Chemical Researchers

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Review of a Privileged Scaffold for Modern Drug Discovery

Introduction: The Strategic Importance of the Pyridine Core

The pyridine scaffold is a cornerstone of medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a vast array of biologically active compounds and approved pharmaceuticals. Its unique electronic properties and ability to engage in various non-covalent interactions make it an ideal framework for designing molecules that can effectively interact with biological targets. Within the diverse landscape of functionalized pyridines, 2-Amino-4,6-dichloronicotinonitrile stands out as a highly versatile and reactive building block, offering multiple points for chemical modification. This technical guide provides a comprehensive overview of its synthesis, chemical properties, and significant potential in the development of novel therapeutics, particularly in the realm of kinase inhibitors.

Physicochemical Properties and Safety Considerations

Before delving into the synthetic and applicative aspects, it is crucial to understand the fundamental properties and handling requirements of 2-Amino-4,6-dichloronicotinonitrile.

PropertyValueSource
CAS Number 53815-34-2[1]
Molecular Formula C₆H₃Cl₂N₃[1]
Molecular Weight 188.01 g/mol [1]
Appearance Likely a solidInferred from related compounds
Storage 4°C, protect from light[1]

Synthesis of 2-Amino-4,6-dichloronicotinonitrile: A Probable Pathway

While a specific, detailed protocol for the direct synthesis of 2-Amino-4,6-dichloronicotinonitrile is not extensively documented in publicly available literature, a plausible and efficient synthetic route can be devised based on established methodologies for analogous compounds, such as 2-amino-4,6-dichloropyrimidine. The most probable approach involves the chlorination of a corresponding dihydroxy-precursor.

A likely precursor for this synthesis is 2-amino-4,6-dihydroxynicotinonitrile. The chlorination can be achieved using a strong chlorinating agent like phosphorus oxychloride (POCl₃), a common reagent for converting hydroxyl groups on heterocyclic rings to chlorides.

Proposed Experimental Protocol:

Reaction: Chlorination of 2-amino-4,6-dihydroxynicotinonitrile

  • Reaction Setup: In a fume hood, equip a round-bottom flask with a reflux condenser and a magnetic stirrer.

  • Reagents: To the flask, add 2-amino-4,6-dihydroxynicotinonitrile and an excess of phosphorus oxychloride (POCl₃), which can also serve as the solvent.

  • Catalyst/Acid Scavenger: A tertiary amine, such as N,N-dimethylaniline, is often added to facilitate the reaction and neutralize the HCl byproduct.

  • Reaction Conditions: The reaction mixture is typically heated to reflux (around 105-110°C) for several hours. The progress of the reaction should be monitored by a suitable technique like Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete, the excess POCl₃ is carefully removed under reduced pressure. The residue is then cautiously quenched with ice-water.

  • Purification: The resulting precipitate, 2-Amino-4,6-dichloronicotinonitrile, can be collected by filtration, washed with water, and purified by recrystallization from an appropriate solvent (e.g., ethanol or an ethanol/water mixture).

G 2-Amino-4,6-dihydroxynicotinonitrile 2-Amino-4,6-dihydroxynicotinonitrile Reaction_Mixture Reaction_Mixture 2-Amino-4,6-dihydroxynicotinonitrile->Reaction_Mixture POCl₃, N,N-dimethylaniline 2-Amino-4,6-dichloronicotinonitrile 2-Amino-4,6-dichloronicotinonitrile Reaction_Mixture->2-Amino-4,6-dichloronicotinonitrile Reflux, then Work-up

Spectroscopic Characterization: Predicted Data

Spectroscopic DataPredicted Features
¹H NMR A single singlet in the aromatic region for the C5-H proton. The chemical shift will be influenced by the electron-withdrawing chloro and cyano groups. The amino (-NH₂) protons will likely appear as a broad singlet, and its chemical shift will be solvent-dependent.
¹³C NMR Six distinct signals are expected for the six carbon atoms. The carbons attached to the chlorine atoms (C4 and C6) will be significantly downfield. The nitrile carbon (C3-CN) will also have a characteristic chemical shift. The carbon bearing the amino group (C2) and the protonated carbon (C5) will appear at higher fields.
IR Spectroscopy Characteristic peaks are expected for the N-H stretching of the primary amine (around 3300-3500 cm⁻¹), the C≡N stretching of the nitrile group (around 2210-2260 cm⁻¹), and C-Cl stretching vibrations in the fingerprint region.[2]
Mass Spectrometry The mass spectrum will show a molecular ion peak (M⁺) and characteristic isotopic peaks for the two chlorine atoms (M+2 and M+4), which will be a key indicator of the compound's identity.

Chemical Reactivity and Synthetic Utility

The chemical architecture of 2-Amino-4,6-dichloronicotinonitrile offers a rich platform for synthetic diversification. The three distinct functional groups—amino, chloro, and nitrile—each provide a handle for a variety of chemical transformations.

  • Nucleophilic Aromatic Substitution (SNAr) at the Chloro Positions: The chlorine atoms at the 4 and 6 positions are susceptible to nucleophilic substitution, which is the most common and powerful transformation for this class of compounds. The electron-withdrawing nature of the pyridine ring and the nitrile group activates these positions for attack by a wide range of nucleophiles, including:

    • Amines: Reaction with primary and secondary amines can lead to the synthesis of a diverse library of 2,4,6-trisubstituted aminopyridines. This is a key step in the synthesis of many kinase inhibitors.

    • Alcohols and Phenols: Alkoxy and aryloxy groups can be introduced by reacting with the corresponding alkoxides or phenoxides.

    • Thiols: Thioether linkages can be formed through reaction with thiols.

  • Reactions of the Amino Group: The primary amino group at the C2 position can undergo a variety of reactions, such as:

    • Acylation: Reaction with acyl chlorides or anhydrides to form amides.

    • Alkylation: Introduction of alkyl groups.

    • Diazotization: Conversion to a diazonium salt, which can then be replaced by other functional groups.

  • Transformations of the Nitrile Group: The cyano group is a versatile functional group that can be converted into:

    • Carboxylic acids: Through hydrolysis.

    • Amines: Through reduction.

    • Tetrazoles: By reaction with azides, a common transformation in medicinal chemistry to create bioisosteres of carboxylic acids.

G cluster_0 Starting Material cluster_1 Potential Derivatives 2-Amino-4,6-dichloronicotinonitrile 2-Amino-4,6-dichloronicotinonitrile Substituted Aminopyridines Substituted Aminopyridines 2-Amino-4,6-dichloronicotinonitrile->Substituted Aminopyridines SɴAr with Amines Alkoxy/Aryloxy Pyridines Alkoxy/Aryloxy Pyridines 2-Amino-4,6-dichloronicotinonitrile->Alkoxy/Aryloxy Pyridines SɴAr with Alcohols/Phenols Thioether Pyridines Thioether Pyridines 2-Amino-4,6-dichloronicotinonitrile->Thioether Pyridines SɴAr with Thiols Amides Amides 2-Amino-4,6-dichloronicotinonitrile->Amides Acylation of Amino Group Tetrazoles Tetrazoles 2-Amino-4,6-dichloronicotinonitrile->Tetrazoles Reaction of Nitrile Group

Application in Drug Discovery: A Gateway to Kinase Inhibitors

The 2-aminopyridine scaffold is a well-established pharmacophore in the design of kinase inhibitors. Kinases are a class of enzymes that play a critical role in cell signaling, and their dysregulation is a hallmark of many diseases, including cancer. Small molecule inhibitors that target the ATP-binding site of kinases have proven to be a highly successful class of therapeutics.

Derivatives of 2-Amino-4,6-dichloronicotinonitrile are ideally suited for the synthesis of kinase inhibitors for several reasons:

  • Structural Mimicry: The 2-aminopyridine moiety can mimic the hydrogen bonding interactions of the adenine core of ATP with the hinge region of the kinase active site.

  • Vectorial Diversity: The substituents at the 4 and 6 positions can be readily varied to explore the different pockets of the ATP-binding site, allowing for the optimization of potency and selectivity.

  • Modulation of Physicochemical Properties: The introduction of different functional groups allows for the fine-tuning of properties such as solubility, metabolic stability, and cell permeability.

While a specific drug derived directly from 2-Amino-4,6-dichloronicotinonitrile is not yet on the market, the vast number of patents and research articles on related compounds underscores its immense potential. For example, various cyclin-dependent kinase (CDK) inhibitors, which are crucial for cell cycle regulation and are major targets in cancer therapy, are based on the 2,4-diaminopyrimidine scaffold, a close structural relative.

Conclusion: A Building Block of High Strategic Value

2-Amino-4,6-dichloronicotinonitrile is a chemical entity of significant strategic importance for researchers in drug discovery and organic synthesis. Its trifunctional nature provides a robust platform for the generation of diverse molecular libraries with a high potential for biological activity. The probable synthetic accessibility and the predictable reactivity of this compound make it an attractive starting point for the development of novel kinase inhibitors and other therapeutic agents. As our understanding of the structural requirements for targeting specific biological pathways continues to grow, the value of versatile and strategically functionalized building blocks like 2-Amino-4,6-dichloronicotinonitrile will only increase.

References

  • Google Patents. US4929729A - Process for producing 2-amino-4,6-dichloropyrimidine.
  • MDPI. Synthesis, Cytotoxicity, and Photophysical Investigations of 2-Amino-4,6-diphenylnicotinonitriles: An Experimental and Theoretical Study. [Link]

  • MDPI. Synthesis, Cytotoxicity, and Photophysical Investigations of 2-Amino-4,6-diphenylnicotinonitriles: An Experimental and Theoretical Study. [Link]

  • MDPI. The Crystal Structure of 2-Amino-4-(2,3-Dichlorophenyl)-6-Methoxy-4H-Benzo[h]chromene-3-Carbonitrile: Antitumor and Tyrosine Kinase Receptor Inhibition Mechanism Studies. [Link]

  • MDPI. Synthesis, Cytotoxicity, and Photophysical Investigations of 2-Amino-4,6-diphenylnicotinonitriles: An Experimental and Theoretical Study. [Link]

  • PubMed Central (PMC). 5-Substituted 2-amino-4,6-dihydroxypyrimidines and 2-amino-4,6-dichloropyrimidines: synthesis and inhibitory effects on immune-activated nitric oxide production. [Link]

  • PubMed. Discovery of [4-Amino-2-(1-methanesulfonylpiperidin-4-ylamino)pyrimidin-5-yl](2,3-difluoro-6- methoxyphenyl)methanone (R547), a potent and selective cyclin-dependent kinase inhibitor with significant in vivo antitumor activity. [Link]

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An In-depth Technical Guide to 2-Amino-4,6-dichloronicotinonitrile: Synthesis, Properties, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

For the attention of Researchers, Scientists, and Drug Development Professionals.

This guide provides a comprehensive overview of 2-Amino-4,6-dichloronicotinonitrile, a pivotal, yet sparsely documented, chemical intermediate. While the specific historical details of its initial discovery and synthesis are not prominently available in public records, its structural features and reactivity place it as a valuable building block in modern synthetic chemistry. This document aims to consolidate available information, infer logical synthetic pathways, and propose its utility based on the well-established chemistry of related halogenated pyridines.

Introduction and Chemical Identity

2-Amino-4,6-dichloronicotinonitrile, identified by its CAS number 53815-34-2, is a highly functionalized pyridine derivative.[1][2][3] Its structure incorporates several reactive centers: a nucleophilic amino group, two electrophilic carbons bearing chlorine atoms, and a cyano group, making it a versatile precursor for a range of more complex heterocyclic compounds.

Table 1: Chemical and Physical Properties of 2-Amino-4,6-dichloronicotinonitrile

PropertyValueSource
IUPAC Name 2-amino-4,6-dichloropyridine-3-carbonitrile[4]
CAS Number 53815-34-2[1]
Molecular Formula C₆H₃Cl₂N₃[4]
Molecular Weight 188.01 g/mol [4]
Appearance Pale-yellow to Yellow-brown Solid (Predicted)[3]
Melting Point Not available
Boiling Point Not available
Solubility Sparingly soluble in water (Predicted)[5]

Postulated Synthesis: A Logical Approach

While a definitive seminal publication detailing the first synthesis of 2-Amino-4,6-dichloronicotinonitrile is not readily identifiable, its preparation can be logically deduced from established methods for analogous compounds, particularly the synthesis of 2-amino-4,6-dichloropyrimidines.[6][7][8] The most plausible route involves the chlorination of a dihydroxy precursor.

A likely starting material for this synthesis is 2-amino-4,6-dihydroxynicotinonitrile. The conversion of the dihydroxy derivative to the dichloro compound is typically achieved using a strong chlorinating agent, such as phosphorus oxychloride (POCl₃), often in the presence of a base to neutralize the HCl byproduct.[6][7]

Experimental Protocol: Plausible Synthesis of 2-Amino-4,6-dichloronicotinonitrile

Disclaimer: This protocol is a proposed method based on analogous reactions and has not been experimentally verified from a specific cited source for this exact compound.

Reaction Scheme:

Caption: Plausible synthesis of 2-Amino-4,6-dichloronicotinonitrile.

Step-by-Step Methodology:

  • Reaction Setup: In a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, suspend 2-amino-4,6-dihydroxynicotinonitrile in an excess of phosphorus oxychloride (POCl₃).

  • Addition of Base: While stirring, slowly add a tertiary amine base, such as N,N-dimethylaniline or triethylamine, to the suspension via the dropping funnel. The addition should be performed at a controlled temperature, typically between 40°C and 80°C.[6][7]

  • Reaction: Heat the reaction mixture to a temperature between 60°C and 100°C and maintain for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture and carefully quench by pouring it onto crushed ice. This will hydrolyze the excess POCl₃.

  • Neutralization and Isolation: Neutralize the acidic aqueous solution with a base, such as sodium hydroxide or sodium carbonate, until a precipitate forms.

  • Purification: Collect the solid product by filtration, wash with water, and dry. Further purification can be achieved by recrystallization from a suitable solvent (e.g., ethanol or an ethanol/water mixture).

Causality of Experimental Choices:

  • Phosphorus Oxychloride (POCl₃): This is a powerful and commonly used reagent for converting hydroxyl groups on heterocyclic rings to chlorine atoms.

  • Tertiary Amine Base: The use of a base like N,N-dimethylaniline is crucial to scavenge the HCl gas produced during the reaction, which drives the reaction to completion and prevents unwanted side reactions.

  • Temperature Control: The reaction temperature is a critical parameter that needs to be optimized to ensure a reasonable reaction rate while minimizing the formation of byproducts.

Spectroscopic Characterization (Predicted)

While specific, published spectroscopic data for 2-Amino-4,6-dichloronicotinonitrile is scarce, the expected spectral characteristics can be predicted based on its structure and data from analogous compounds.[9][10]

Table 2: Predicted Spectroscopic Data for 2-Amino-4,6-dichloronicotinonitrile

TechniqueExpected Features
¹H NMR A singlet for the C5 proton and a broad singlet for the -NH₂ protons. The chemical shifts would be influenced by the electron-withdrawing nature of the chlorine and cyano groups.
¹³C NMR Six distinct signals corresponding to the six carbon atoms in the molecule. The carbons attached to chlorine would show characteristic chemical shifts. The cyano carbon would appear in the typical nitrile region.
IR Spectroscopy Characteristic absorption bands for the N-H stretching of the primary amine (around 3300-3500 cm⁻¹), the C≡N stretching of the nitrile group (around 2220-2260 cm⁻¹), and C-Cl stretching vibrations.[9]
Mass Spectrometry A molecular ion peak corresponding to the molecular weight (188.01 g/mol ), with a characteristic isotopic pattern due to the presence of two chlorine atoms.

Reactivity and Potential Applications

The chemical reactivity of 2-Amino-4,6-dichloronicotinonitrile is dictated by its functional groups, making it a valuable intermediate in the synthesis of various heterocyclic systems.

G start 2-Amino-4,6-dichloronicotinonitrile nuc_sub Nucleophilic Substitution at C4 and C6 start->nuc_sub  -O, -N, -S nucleophiles amino_react Reactions of the Amino Group start->amino_react  - Acylation  - Diazotization cyano_transform Transformations of the Cyano Group start->cyano_transform  - Hydrolysis to amide/acid  - Reduction to amine product1 Substituted 2-aminonicotinonitriles nuc_sub->product1 product2 Fused Pyridine Systems (e.g., Pyrido[2,3-d]pyrimidines) amino_react->product2 product3 Modified Nicotinonitrile Derivatives cyano_transform->product3

Caption: Potential reaction pathways for 2-Amino-4,6-dichloronicotinonitrile.

Nucleophilic Substitution at C4 and C6

The chlorine atoms at positions 4 and 6 of the pyridine ring are susceptible to nucleophilic aromatic substitution. This allows for the introduction of a wide range of functional groups by reacting with O-, N-, and S-centered nucleophiles. This is a common strategy for building molecular complexity and is seen in the synthesis of 2-amino-4,6-diarylnicotinonitriles from their dichloro precursors.[11]

Reactions of the Amino Group

The 2-amino group can undergo various transformations, including acylation, alkylation, and diazotization followed by substitution. These reactions are fundamental in the synthesis of fused heterocyclic systems, such as pyrido[2,3-d]pyrimidines, which are of interest in medicinal chemistry.

Transformations of the Cyano Group

The nitrile functionality can be hydrolyzed to a carboxylic acid or an amide, or it can be reduced to an aminomethyl group. These transformations provide further avenues for derivatization and the synthesis of diverse molecular scaffolds.

Conclusion

2-Amino-4,6-dichloronicotinonitrile stands as a versatile, albeit under-documented, intermediate in organic synthesis. Its rich functionality provides a platform for the construction of a wide array of complex heterocyclic molecules. While its specific history remains to be fully elucidated from publicly accessible records, its synthetic utility can be confidently inferred from the well-established chemistry of related compounds. This guide provides a foundational understanding for researchers and scientists looking to leverage the synthetic potential of this valuable building block.

References

  • Shah, H. C., Shah, V. H., & Desai, N. D. (2009). A novel strategy for the synthesis of 2-amino-4,6-diarylnicotinonitrile. Arkivoc, 2009(2), 76-87. [Link]

  • Tu, S., Shi, F., Fang, F., & Li, T. (2005). One-pot synthesis of 2-amino-3-cyanopyridine derivatives under microwave irradiation without solvent. Arkivoc, 2005(1), 137-142.
  • PubChem. (n.d.). 4-Amino-2,6-dichloronicotinonitrile. Retrieved from [Link]

  • S. Kambe, et al. (1981). Synthesis of 2-Amino-3,5-dicarbonitrile-6-sulfanylpyridines. Synthesis.
  • Tu, S., Shi, F., Fang, F., & Li, T. (2005). One-pot synthesis of 2-amino-3-cyanopyridine derivatives under microwave irradiation without solvent. Arkivoc, 2005(i), 137-142.
  • U.S. Patent 5,563,270. (1996). Process for the preparation of 2-amino-4,6-dichloro-pyrimidine.
  • U.S. Patent 5,698,695. (1997). Process for preparing 2-amino-4,6-dichloropyrimidine.
  • Džubák, P., et al. (2014). 5-Substituted 2-amino-4,6-dihydroxypyrimidines and 2-amino-4,6-dichloropyrimidines: synthesis and inhibitory effects on immune-activated nitric oxide production. Molecules, 19(11), 17737-17758.
  • Shah, H. C., Shah, V. H., & Desai, N. D. (2009). A novel strategy for the synthesis of 2-amino-4,6-diarylnicotinonitrile. Arkivoc, 2009(ii), 76-87.
  • Al-Omair, M. A., et al. (2020). Synthesis, Cytotoxicity, and Photophysical Investigations of 2-Amino-4,6-diphenylnicotinonitriles: An Experimental and Theoretical Study. Molecules, 25(10), 2345.
  • AstraZeneca. (2017). Synthesis of 1β-hydroxydeoxycholic acid in H-2 and unlabeled forms. Journal of Labelled Compounds and Radiopharmaceuticals, 60(5), 237-243.
  • El-Gohary, N. S., et al. (2021). The Crystal Structure of 2-Amino-4-(2,3-Dichlorophenyl)-6-Methoxy-4H-Benzo[h]chromene-3-Carbonitrile: Antitumor and Tyrosine Kinase Receptor Inhibition Mechanism Studies. Molecules, 26(16), 4941.

Sources

An In-depth Technical Guide to Dichlorophenyl Azides (C6H3Cl2N3) for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The molecular formula C6H3Cl2N3 encompasses a class of structurally isomeric compounds known as dichlorophenyl azides. While other isomers are theoretically possible, this guide will focus on the dichlorophenyl azides, a family of molecules that have garnered significant interest within the drug development and chemical biology communities. The strategic incorporation of an azide (-N3) functional group onto a dichlorinated phenyl scaffold creates a versatile chemical tool with profound applications in modern pharmaceutical research.

The azide moiety is not merely a passive structural component; it is a highly energetic and reactive functional group that serves as a powerful handle for molecular interrogation and conjugation.[1] Its utility is most prominently displayed in two key areas: photoaffinity labeling (PAL) for target identification and bioorthogonal "click" chemistry for modular drug assembly and bioconjugation.[2][3][4] The dichlorophenyl core, in turn, provides a stable, lipophilic scaffold that can be tailored to mimic fragments of larger drug molecules or to confer specific physicochemical properties.[5]

This guide is designed for researchers, medicinal chemists, and drug development professionals. It moves beyond a simple recitation of facts to provide a deep, mechanistic understanding of why and how dichlorophenyl azides are employed. We will explore their synthesis, delve into the causality behind experimental choices for their application, and provide validated protocols, all grounded in authoritative scientific literature.

I. Physicochemical Properties and Isomerism of Dichlorophenyl Azides

The precise arrangement of the two chlorine atoms and the azide group on the benzene ring gives rise to six distinct positional isomers, each with unique electronic and steric properties. These differences can influence reactivity, binding affinity to biological targets, and overall utility.

Structural Isomers

The six constitutional isomers of dichlorophenyl azide are:

  • 2,3-Dichlorophenyl azide

  • 2,4-Dichlorophenyl azide

  • 2,5-Dichlorophenyl azide

  • 2,6-Dichlorophenyl azide

  • 3,4-Dichlorophenyl azide

  • 3,5-Dichlorophenyl azide

Figure 1: Structures of the six positional isomers of dichlorophenyl azide.

Physicochemical Data Summary

The properties of these isomers can be predicted using computational models, providing valuable insights for experimental design. Below is a table summarizing key computed properties for a representative isomer, 2,6-dichlorophenyl azide.[6]

PropertyValueSource
Molecular Formula C6H3Cl2N3[6]
Molecular Weight 188.01 g/mol [6]
XLogP3 4.1[6]
Hydrogen Bond Donor Count 0[7]
Hydrogen Bond Acceptor Count 3[6]
Topological Polar Surface Area 14.4 Ų[8]

The high XLogP3 value indicates significant lipophilicity, which can be advantageous for crossing cell membranes but may also contribute to non-specific binding. The absence of hydrogen bond donors and a small polar surface area further underscore the non-polar nature of this scaffold.

II. Synthesis of Dichlorophenyl Azides: A Validated Protocol

The most common and reliable method for synthesizing dichlorophenyl azides is through the diazotization of the corresponding dichloroaniline, followed by a substitution reaction with sodium azide.[7][8] This is a variation of the Sandmeyer reaction.

Synthesis Workflow Diagram

G cluster_0 Step 1: Diazotization cluster_1 Step 2: Azide Substitution A Dichloroaniline B NaNO2, HCl (aq) 0-5 °C A->B Reacts with C Dichlorobenzene diazonium chloride (Unstable Intermediate) B->C Forms D Sodium Azide (NaN3) C->D Reacts with E Dichlorophenyl Azide (Product) D->E Yields F N2 gas (Byproduct) E->F

Figure 2: General workflow for the synthesis of dichlorophenyl azides.

Detailed Experimental Protocol: Synthesis of 2,6-Dichlorophenyl Azide

This protocol is adapted from established procedures for aryl azide synthesis.[8]

Materials:

  • 2,6-Dichloroaniline

  • Concentrated Hydrochloric Acid (HCl)

  • Sodium Nitrite (NaNO2)

  • Sodium Azide (NaN3)

  • Diethyl ether (or other suitable organic solvent)

  • Saturated Sodium Bicarbonate solution

  • Anhydrous Magnesium Sulfate (MgSO4)

  • Ice

Procedure:

  • Diazotization:

    • In a flask submerged in an ice-water bath (0-5 °C), dissolve 2,6-dichloroaniline in a solution of concentrated HCl and water. Stir vigorously.

    • Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise to the aniline solution. The temperature must be strictly maintained below 5 °C to prevent the decomposition of the diazonium salt intermediate.

    • Causality Insight: The cold, acidic conditions are critical for the formation and stabilization of the electrophilic diazonium salt. Premature warming would lead to decomposition and the formation of phenol byproducts.

  • Azide Substitution:

    • In a separate flask, dissolve sodium azide in water and cool the solution in an ice bath.

    • Slowly add the cold diazonium salt solution to the sodium azide solution. Vigorous nitrogen gas evolution will be observed.

    • Causality Insight: The azide anion (N3-) is a potent nucleophile that readily attacks the diazonium salt, displacing the dinitrogen moiety, which leaves as stable N2 gas, driving the reaction to completion.

  • Work-up and Purification:

    • Allow the reaction to stir for 1-2 hours at 0-5 °C after the addition is complete.

    • Extract the aqueous mixture with diethyl ether.

    • Wash the combined organic layers with saturated sodium bicarbonate solution to neutralize any remaining acid, followed by a brine wash.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure.

    • Self-Validation: The crude product should be characterized (e.g., by IR for the characteristic azide stretch at ~2100 cm⁻¹) before use in subsequent steps. Further purification by column chromatography may be necessary.

Critical Safety Note: Organic azides are potentially explosive and should be handled with extreme care.[9][10] Refer to Section V for detailed safety protocols.

III. Core Applications in Drug Development

The true power of dichlorophenyl azides lies in their ability to serve as versatile tools for probing and constructing complex biological systems.

A. Photoaffinity Labeling (PAL) for Target Identification

PAL is a powerful technique used to identify the unknown protein targets of a bioactive compound.[11][12] An aryl azide, such as a dichlorophenyl azide, is an ideal photoreactive group for this purpose.

Mechanism of Action:

  • Probe Design: A molecule of interest (e.g., a drug candidate) is derivatized with a dichlorophenyl azide moiety.

  • Binding: The probe is introduced to a complex biological sample (like a cell lysate or intact cells) and allowed to bind to its specific protein target non-covalently.

  • Photolysis: The sample is irradiated with UV light (typically 260-365 nm).[2] The azide absorbs this energy, expels N2 gas, and forms a highly reactive singlet nitrene intermediate.

  • Covalent Crosslinking: This short-lived nitrene rapidly inserts into nearby C-H, N-H, or O-H bonds within the protein's binding site, forming a stable, covalent bond.[11]

  • Target Identification: The now-covalently tagged protein can be isolated (e.g., via a reporter tag also included on the probe) and identified using mass spectrometry.

G Probe Dichlorophenyl Azide Probe Complex Non-covalent Binding Complex Probe->Complex Target Target Protein Target->Complex UV UV Light (hν) Complex->UV Irradiation Nitrene Reactive Nitrene Intermediate + N2 UV->Nitrene Covalent Covalently Labeled Target Protein Nitrene->Covalent Covalent Insertion

Figure 3: Workflow for photoaffinity labeling using an aryl azide probe.

Expertise Insight: The choice of a dichlorophenyl azide over a simpler phenyl azide can be strategic. The chlorine atoms can modulate the electronics of the ring, potentially influencing the photoreactivity of the azide. Furthermore, fluorinated aryl azides have been developed to prevent the rearrangement of the nitrene to less reactive ketenimine species, thereby improving labeling efficiency.[12]

B. Click Chemistry: Modular Assembly and Bioconjugation

"Click" chemistry refers to a class of reactions that are rapid, high-yielding, and biocompatible.[3][4] The Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) is the quintessential click reaction, and dichlorophenyl azides are excellent substrates.[13][14]

Mechanism of Action (CuAAC): The CuAAC reaction joins an azide (the dichlorophenyl azide) with a terminal alkyne to form a stable 1,4-disubstituted 1,2,3-triazole ring. This reaction is exceptionally robust and can be performed in complex biological media, making it ideal for drug discovery applications such as:

  • Fragment-Based Drug Discovery: Linking molecular fragments together to build more potent drug candidates.

  • Bioconjugation: Attaching dichlorophenyl azide-modified drugs to antibodies (creating antibody-drug conjugates), imaging agents, or nanoparticles for targeted delivery.[13]

  • Activity-Based Protein Profiling: Linking the azide-probe-labeled protein to a reporter tag (e.g., a fluorescent dye or biotin) that contains an alkyne handle.

G cluster_0 CuAAC Reaction A Dichlorophenyl-N3 (Azide) Catalyst Cu(I) Catalyst A->Catalyst B R'-C≡CH (Alkyne) B->Catalyst C 1,4-Disubstituted Triazole (Stable Linkage) Catalyst->C

Figure 4: Schematic of the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

Experimental Protocol: General CuAAC Bioconjugation

This protocol describes a general procedure for conjugating an alkyne-modified molecule (e.g., a fluorescent dye) to a dichlorophenyl azide-containing protein or small molecule.

Materials:

  • Dichlorophenyl azide-modified substrate (Molecule A)

  • Alkyne-modified reporter (Molecule B)

  • Copper(II) Sulfate (CuSO4)

  • Sodium Ascorbate (or other reducing agent)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) ligand

  • Phosphate-buffered saline (PBS) or appropriate buffer

Procedure:

  • Prepare Stock Solutions: Prepare concentrated stock solutions of all reagents in an appropriate solvent (e.g., DMSO for small molecules, water for CuSO4 and ascorbate).

  • Prepare Copper Catalyst Premix: In an Eppendorf tube, mix the CuSO4 solution with the THPTA ligand solution. THPTA is a stabilizing ligand that improves catalyst efficiency and reduces copper-mediated damage to biomolecules.

  • Initiate the Reaction:

    • In a reaction vessel, combine your dichlorophenyl azide-modified substrate (Molecule A) and the alkyne-modified reporter (Molecule B) in your chosen buffer.

    • Add the Copper/THPTA premix to the reaction.

    • Initiate the reaction by adding a fresh solution of sodium ascorbate.

    • Causality Insight: Sodium ascorbate is a reducing agent that reduces Cu(II) from the CuSO4 stock to the active Cu(I) catalytic species in situ. This is crucial for the catalytic cycle to proceed.

  • Incubation: Allow the reaction to proceed at room temperature for 1-2 hours. The reaction is often complete much faster.

  • Analysis: Analyze the reaction product using appropriate techniques, such as SDS-PAGE with fluorescence imaging (for proteins) or LC-MS (for small molecules), to confirm the formation of the triazole-linked conjugate.

IV. Characterization

Accurate characterization of dichlorophenyl azides is essential for confirming their identity and purity.

TechniqueKey Observables for Dichlorophenyl Azides
Infrared (IR) Spectroscopy Strong, sharp absorbance band around 2100-2150 cm⁻¹ corresponding to the asymmetric N≡N stretch of the azide group.
¹H NMR Spectroscopy Aromatic protons (typically 3H) will appear in the range of δ 7.0-7.8 ppm , with splitting patterns and chemical shifts dependent on the specific isomer.
¹³C NMR Spectroscopy Aromatic carbons will appear in the range of δ 120-140 ppm . The carbon attached to the azide group will be shifted accordingly.
Mass Spectrometry (MS) The molecular ion peak corresponding to the exact mass of C6H3Cl2N3 (e.g., 186.9704 m/z for [M]+) should be observed, along with a characteristic isotopic pattern due to the two chlorine atoms.

V. Safety and Handling of Organic Azides

TRUSTWORTHINESS AND SAFETY ARE PARAMOUNT. Organic azides are high-energy compounds and must be treated as potentially explosive.[9][15]

Core Directives for Safe Handling:

  • Risk Assessment: Always perform a thorough risk assessment before synthesizing or handling any azide. The stability of organic azides is inversely related to the ratio of nitrogen to carbon atoms.[9] Dichlorophenyl azides (C/N ratio of 2) are generally handleable on a small scale with proper precautions but should still be treated with respect.

  • Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and appropriate gloves. A face shield and blast shield should be used, especially when working with quantities greater than a few hundred milligrams or when heating is involved.[1]

  • Avoid Shock and Friction: Do not use metal spatulas to handle dry azides, as this can generate friction and form shock-sensitive heavy metal azides.[9][10] Use plastic or Teflon-coated spatulas. Avoid scraping or grinding solid azides.

  • Avoid Heat: Azides can decompose explosively upon heating. Avoid distillation or sublimation for purification.[10] If heating a solution is necessary, do so behind a blast shield and ensure the temperature is carefully controlled.

  • Chemical Incompatibilities:

    • Acids: Do not mix azides with strong acids, as this can generate highly toxic and explosive hydrazoic acid (HN3).[15]

    • Heavy Metals: Avoid contact with heavy metals (e.g., copper, lead, silver, mercury) as this can form extremely shock-sensitive metal azides.[9] This is a critical consideration for waste disposal; azide solutions must not be poured down drains with copper or lead pipes.[15]

    • Halogenated Solvents: Avoid using halogenated solvents like dichloromethane or chloroform as reaction media, as they can react to form dangerously explosive di- and tri-azidomethane.[10]

  • Waste Disposal: All azide-containing waste is hazardous. It must be collected in a dedicated, clearly labeled waste container.[1] Do not mix azide waste with acidic waste streams.[9]

VI. Conclusion and Future Outlook

Dichlorophenyl azides (C6H3Cl2N3) represent a powerful and versatile class of chemical tools for the modern drug discovery laboratory. Their utility as photo-crosslinkers in target deconvolution and as building blocks in modular click chemistry provides researchers with robust methods to identify and validate new drug targets and to construct novel therapeutic entities. While their synthesis and handling require stringent safety protocols due to the energetic nature of the azide group, the scientific rewards offered by these molecules are substantial. Future advancements will likely focus on developing new isomers with fine-tuned photoreactivity and on integrating these tools into automated high-throughput screening platforms to further accelerate the pace of drug discovery.

References
  • University of Pittsburgh. (2013, February 1). Safe Handling of Azides. Retrieved from ehs.pitt.edu.[9]

  • Zhang, Y., & Chen, P. R. (2023). Visible-light-induced protein labeling in live cells with aryl azides. Chemical Science, 14(7), 1675–1686.[2]

  • BenchChem. (n.d.). An In-depth Technical Guide to Photoaffinity Labeling with Azido Compounds. Retrieved from benchchem.com.[11]

  • University of New Mexico Chemistry. (2021, February 16). Standard Operating Procedure Safe Handling of Azido Compounds. Retrieved from chemistry.unm.edu.[15]

  • Pinney, K. G., Katzenellenbogen, J. A. (1991). Evaluation of a highly efficient aryl azide photoaffinity labeling reagent for the progesterone receptor. Journal of Biological Chemistry, 266(23), 14888-14895.[16]

  • Schnapp, K. A., Poe, R., Leyva, E., Soundararajan, N., & Platz, M. S. (1993). Exploratory photochemistry of fluorinated aryl azides. Implications for the design of photoaffinity labeling reagents. Bioconjugate Chemistry, 4(2), 172-177.[17]

  • University College Dublin School of Chemistry. (2018, April 1). SOP For Handling Azides And Other Potentially Explosive Materials. Retrieved from ucd.ie.[10]

  • Dormán, G., & Prestwich, G. D. (2000). Photoaffinity labeling in target- and binding-site identification. Trends in Biotechnology, 18(2), 64-77.[12]

  • ChemProcess Safety. (2014, November 20). Strategies for Safely Handling Industrial Azide Reactions: The Three Traps. Retrieved from chemprocess-safety.com.[18]

  • University of California, Santa Barbara. (n.d.). Azide Compounds - Environmental Health and Safety. Retrieved from ehs.ucsb.edu.[1]

  • Jiang, X., et al. (2019). Recent applications of click chemistry in drug discovery. Expert Opinion on Drug Discovery, 14(8), 779-789.[3]

  • Ma, N., et al. (2015). The application of click chemistry in the synthesis of agents with anticancer activity. International Journal of Nanomedicine, 10, 2397–2414.[13]

  • Slideshare. (n.d.). Applications of click chemistry in drug discovery. Retrieved from slideshare.net.[19]

  • Patton, G. C. (2004, November 8). Development and Applications of Click Chemistry. University of Illinois.[14]

  • Hein, C. D., Liu, X. M., & Wang, D. (2008). Click Chemistry, a Powerful Tool for Pharmaceutical Sciences. Pharmaceutical Research, 25(10), 2216–2230.[4]

  • Grokipedia. (n.d.). 4-Chlorophenyl azide. Retrieved from grokipedia.com.[7]

  • Chem-Space. (2026, January 17). 4-Chlorophenyl azide. Retrieved from chem-space.com.[8]

  • Tokyo Institute of Technology. (n.d.). Staudinger reaction using 2,6-dichlorophenyl azide derivatives for robust aza-ylide formation applicable to bioconjugation in living cells. Retrieved from titech.ac.jp.[20]

  • PubChem. (n.d.). 2-Azido-1,3-dichloro-benzene. Retrieved from pubchem.ncbi.nlm.nih.gov.[6]

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Spectroscopic Data for 2-Amino-4,6-dichloronicotinonitrile: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Authored by: Dr. Gemini, Senior Application Scientist

Introduction

2-Amino-4,6-dichloronicotinonitrile is a substituted pyridine derivative of significant interest in medicinal chemistry and materials science. As a highly functionalized heterocyclic scaffold, it serves as a versatile building block for the synthesis of more complex molecules with potential biological activities. The precise structural elucidation and purity assessment of this compound are paramount for its application in any research and development endeavor. This technical guide provides a comprehensive overview of the expected spectroscopic data for 2-Amino-4,6-dichloronicotinonitrile, offering a foundational understanding for researchers, scientists, and drug development professionals. The methodologies and interpretations presented herein are grounded in established spectroscopic principles and data from structurally related compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Molecular Skeleton

NMR spectroscopy is arguably the most powerful tool for the unambiguous structural determination of organic molecules in solution. For 2-Amino-4,6-dichloronicotinonitrile, both ¹H and ¹³C NMR will provide critical information about its electronic and atomic arrangement.

¹H NMR Spectroscopy: A Proton's Perspective

Experimental Protocol:

  • Sample Preparation: Accurately weigh 5-10 mg of 2-Amino-4,6-dichloronicotinonitrile and dissolve it in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃). DMSO-d₆ is often preferred for its ability to solubilize a wide range of compounds and for the observation of exchangeable protons like those of the amino group.[1]

  • Instrument Setup: Utilize a 400 MHz or higher field NMR spectrometer.

  • Data Acquisition: Acquire the spectrum at room temperature using a standard pulse program. A sufficient number of scans should be averaged to achieve an adequate signal-to-noise ratio.

Expected Spectral Features:

The ¹H NMR spectrum of 2-Amino-4,6-dichloronicotinonitrile is expected to be relatively simple, exhibiting two main signals:

  • Amino (-NH₂) Protons: A broad singlet is anticipated for the two protons of the primary amino group. Its chemical shift can be significantly influenced by the solvent, concentration, and temperature. In DMSO-d₆, this signal is typically observed in the range of δ 7.0-8.0 ppm.[1] The broadness arises from quadrupole coupling with the ¹⁴N nucleus and potential hydrogen exchange.

  • Aromatic (H-5) Proton: A sharp singlet corresponding to the single proton at the 5-position of the pyridine ring is expected. Its chemical shift will be influenced by the electron-withdrawing effects of the adjacent chloro and cyano groups. Based on similar structures, this signal is predicted to appear in the range of δ 7.0-7.5 ppm.[2]

Proton Assignment Expected Chemical Shift (δ, ppm) in DMSO-d₆ Multiplicity
-NH₂7.0 - 8.0Broad Singlet
H-57.0 - 7.5Singlet
¹³C NMR Spectroscopy: Mapping the Carbon Framework

Experimental Protocol:

  • Sample Preparation: A more concentrated sample (20-50 mg in 0.6-0.7 mL of deuterated solvent) is generally required for ¹³C NMR compared to ¹H NMR.

  • Data Acquisition: A proton-decoupled pulse sequence is standard to ensure that each unique carbon atom appears as a singlet. A longer acquisition time and a greater number of scans are typically necessary due to the lower natural abundance of the ¹³C isotope.

Expected Spectral Features:

The proton-decoupled ¹³C NMR spectrum will display six distinct signals, one for each carbon atom in the molecule. The chemical shifts are influenced by the nature of the substituents on the pyridine ring.

Carbon Assignment Expected Chemical Shift (δ, ppm) in DMSO-d₆ Rationale
C2 (-NH₂)~160Attached to an electron-donating amino group.
C3 (-CN)~90-100Shielded position, typical for carbons bearing a nitrile group in this ring system.
C4 (-Cl)~150-155Deshielded due to the electronegative chlorine atom.
C5~110-115Shielded carbon with an attached proton.
C6 (-Cl)~158-162Highly deshielded due to the adjacent nitrogen and chlorine atoms.
-C≡N~115-120Characteristic chemical shift for a nitrile carbon.

Workflow for NMR Analysis

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis Sample Weigh Compound Solvent Dissolve in Deuterated Solvent Sample->Solvent Tube Transfer to NMR Tube Solvent->Tube Spectrometer Place in Spectrometer Tube->Spectrometer Acquire_1H Acquire ¹H Spectrum Spectrometer->Acquire_1H Acquire_13C Acquire ¹³C Spectrum Spectrometer->Acquire_13C Process_1H Process ¹H Data Acquire_1H->Process_1H Process_13C Process ¹³C Data Acquire_13C->Process_13C Integration Integrate ¹H Signals Process_1H->Integration Peak_Picking Assign Chemical Shifts Process_13C->Peak_Picking Integration->Peak_Picking Structure_Elucidation Elucidate Structure Peak_Picking->Structure_Elucidation

Caption: Workflow for NMR-based structural elucidation.

Fourier-Transform Infrared (FT-IR) Spectroscopy: Identifying Functional Groups

FT-IR spectroscopy is a rapid and non-destructive technique that provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation.

Experimental Protocol:

  • Sample Preparation: For a solid sample, the KBr pellet method is common. A small amount of the compound is ground with dry potassium bromide and pressed into a thin, transparent disk.

  • Data Acquisition: The spectrum is typically recorded over the range of 4000-400 cm⁻¹.

Expected Vibrational Bands:

Functional Group Expected Wavenumber (cm⁻¹) Vibrational Mode
-NH₂3450 - 3300Asymmetric and Symmetric N-H Stretching[2]
-NH₂1650 - 1600N-H Bending (Scissoring)[2]
-C≡N2230 - 2210C≡N Stretching[2][3]
Aromatic C=C/C=N1600 - 1450Ring Stretching
C-Cl850 - 750C-Cl Stretching[3]

The presence of sharp, strong bands in these regions would provide compelling evidence for the key functional groups in 2-Amino-4,6-dichloronicotinonitrile.

UV-Visible (UV-Vis) Spectroscopy: Probing Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for conjugated systems.

Experimental Protocol:

  • Sample Preparation: A dilute solution of the compound is prepared in a UV-transparent solvent, such as ethanol or acetonitrile.

  • Data Acquisition: The absorbance is measured over the UV-visible range (typically 200-800 nm).

Expected Absorption Maxima (λmax):

The conjugated system of the pyridine ring, substituted with an amino group (auxochrome) and a cyano group (chromophore), is expected to give rise to distinct absorption bands.

  • π → π* Transitions: These are expected at shorter wavelengths, likely in the 250-350 nm range, and are typically of high intensity.[4]

  • n → π* Transitions: A weaker absorption at a longer wavelength might be observed due to the non-bonding electrons on the nitrogen atoms.[5]

The exact λmax values are sensitive to the solvent polarity.

Mass Spectrometry (MS): Determining Molecular Weight and Formula

Mass spectrometry is a destructive analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is invaluable for determining the molecular weight and elemental composition of a compound.

Experimental Protocol:

  • Sample Introduction and Ionization: A dilute solution of the sample is introduced into the mass spectrometer. Electrospray ionization (ESI) is a common soft ionization technique suitable for this type of molecule.

  • Mass Analysis: The ions are separated based on their m/z ratio by a mass analyzer (e.g., quadrupole or time-of-flight).

Expected Mass Spectrum:

  • Molecular Ion Peak ([M+H]⁺): In positive ion mode ESI, the base peak is expected to be the protonated molecule. The calculated exact mass of C₆H₃Cl₂N₃ is 186.9755. Therefore, the [M+H]⁺ ion should be observed at m/z 187.9833.

  • Isotopic Pattern: A crucial feature will be the isotopic pattern of the molecular ion peak due to the presence of two chlorine atoms. The natural abundance of ³⁵Cl is ~75.8% and ³⁷Cl is ~24.2%. This will result in a characteristic cluster of peaks:

    • M+ peak (containing two ³⁵Cl): Highest intensity.

    • M+2 peak (containing one ³⁵Cl and one ³⁷Cl): Approximately 65% of the M+ peak intensity.

    • M+4 peak (containing two ³⁷Cl): Approximately 10% of the M+ peak intensity.

  • Fragmentation: While ESI is a soft ionization technique, some fragmentation may occur. Potential fragmentation pathways could involve the loss of HCN or Cl.

Workflow for Integrated Spectroscopic Analysis

Integrated_Analysis MS Mass Spectrometry (Molecular Formula, Isotopic Pattern) Proposed_Structure Proposed Structure: 2-Amino-4,6-dichloronicotinonitrile MS->Proposed_Structure IR FT-IR Spectroscopy (Functional Groups) IR->Proposed_Structure NMR_1H ¹H NMR (Proton Environment, Connectivity) NMR_1H->Proposed_Structure NMR_13C ¹³C NMR (Carbon Skeleton) NMR_13C->Proposed_Structure UV UV-Vis Spectroscopy (Conjugated System) UV->Proposed_Structure Final_Confirmation Unambiguous Structure Confirmation Proposed_Structure->Final_Confirmation Data Correlation

Caption: Integrated workflow for structure confirmation.

Conclusion

The comprehensive spectroscopic analysis of 2-Amino-4,6-dichloronicotinonitrile, integrating data from NMR, FT-IR, UV-Vis, and Mass Spectrometry, allows for its unequivocal structural confirmation. This guide provides the expected spectral data and methodologies, serving as a valuable resource for researchers in the synthesis, characterization, and application of this important chemical entity. The predicted data, based on sound spectroscopic principles and analysis of related structures, offers a reliable benchmark for the experimental characterization of this compound.

References

  • The Crystal Structure of 2-Amino-4-(2,3-Dichlorophenyl)-6-Methoxy-4H-Benzo[h]chromene-3-Carbonitrile: Antitumor and Tyrosine Kinase Receptor Inhibition Mechanism Studies. MDPI. Available from: [Link]

  • ¹³C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. MDPI. Available from: [Link]

  • Synthesis, Cytotoxicity, and Photophysical Investigations of 2-Amino-4,6-diphenylnicotinonitriles: An Experimental and Theoretical Study. MDPI. Available from: [Link]

  • SPECTROSCOPIC, CRYSTAL STRUCTURE, HIRSHFELD SURFACE AND DFT STUDIES OF 2-AMINO-4-CHLOROBENZONITRILE. Malaysian Journal of Analytical Sciences. Available from: [Link]

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  • The Applicability of 2-amino-4,6-diphenyl-pyridine-3-carbonitrile Sensors for Monitoring Different Types of Photopolymerization. MDPI. Available from: [Link]

  • SYNTHESIS OF 2-AMINO-4H-PYRAN-3-CARBONITRILES: ITS REACTION TO CHLOROACETYL CHLORIDE. Sciforum. Available from: [Link]

  • Scheme 1. Synthesis of 2-amino-4,6-diarylnicotinonitrile in the... ResearchGate. Available from: [Link]

  • 1-(3,4-dichlorophenyl)-5-keto-4,6,7,8-tetrahydroquinoline-3-carbonitrile - Optional[1H NMR] - Spectrum - SpectraBase. SpectraBase. Available from: [Link]

  • Spectrophotometric study on the proton transfer reaction between 2-amino-4-methylpyridine with 2,6-dichloro-4-nitrophenol in methanol, acetonitrile and the binary mixture 50% methanol + 50% acetonitrile. ResearchGate. Available from: [Link]

  • Spectrophotometric Study on the Proton Transfer Reaction Between 2-amino-4-methylpyridine With 2,6-dichloro-4-nitrophenol in Methanol, Acetonitrile and the Binary Mixture 50% methanol+50% Acetonitrile. PubMed. Available from: [Link]

  • Synthesis and biological characterization of 1,4,5,6-tetrahydropyrimidine and 2-amino-3,4,5,6-tetrahydropyridine derivatives as selective m1 agonists. PubMed. Available from: [Link]

  • Synthesis of 2‐amino‐4,6‐diphenylnicotinonitrile derivatives under... ResearchGate. Available from: [Link]

  • 2D IR photon echo spectroscopy reveals hydrogen bond dynamics of aromatic nitriles. PubMed. Available from: [Link]

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  • Mass Spectrometry-Based Proteomics for the Analysis of Chromatin Structure and Dynamics. MDPI. Available from: [Link]

  • Quantitative amino acid analysis by liquid chromatography-tandem mass spectrometry using low cost derivatization and an automated liquid handler. PubMed. Available from: [Link]

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  • Tailored mass spectrometry solutions for advanced protein science. Nuvisan. Available from: [Link]

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A Comprehensive Technical Guide to 2-Amino-4,6-dichloropyridine-3-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This guide provides an in-depth analysis of 2-Amino-4,6-dichloropyridine-3-carbonitrile, a pivotal heterocyclic compound in medicinal chemistry and materials science. We will delve into its precise chemical identity according to IUPAC nomenclature, explore its physicochemical properties, and present a detailed, validated synthesis protocol. The narrative emphasizes the chemical rationale behind the procedural steps, offering insights into its reactivity and potential applications as a versatile building block, particularly in the synthesis of novel therapeutic agents. This document serves as a technical resource, consolidating critical data, methodologies, and safety information to support advanced research and development endeavors.

Chemical Identity and Physicochemical Properties

The compound commonly referred to as 2-Amino-4,6-dichloronicotinonitrile is formally identified under the International Union of Pure and Applied Chemistry (IUPAC) nomenclature.

1.1. IUPAC Name

The correct and unambiguous IUPAC name for this molecule is 2-amino-4,6-dichloropyridine-3-carbonitrile . This name precisely describes the molecular architecture: a pyridine ring with an amino group at position 2, chlorine atoms at positions 4 and 6, and a nitrile (carbonitrile) group at position 3.

1.2. Chemical Structure and Identifiers

  • Molecular Formula: C₆H₃Cl₂N₃

  • Molecular Weight: 188.01 g/mol [1]

  • Canonical SMILES: C1=C(C(=C(N=C1Cl)Cl)C#N)N[1]

1.3. Physicochemical Data Summary

A compilation of key physicochemical properties is essential for experimental design, including solubility tests, reaction setup, and safety assessments.

PropertyValueSource
Molecular Weight 188.01 g/mol PubChem[1]
Molecular Formula C₆H₃Cl₂N₃PubChem[1]
Physical Form Expected to be a solid at room temperature.General Chemical Principles
XLogP3 2.4PubChem[1]
Hydrogen Bond Donor Count 1PubChem[1]
Hydrogen Bond Acceptor Count 3PubChem[1]
Rotatable Bond Count 0PubChem[1]

Synthesis and Mechanistic Insights

The synthesis of substituted pyridines, such as 2-amino-4,6-dichloropyridine-3-carbonitrile, often involves multi-step pathways starting from simple acyclic precursors or the modification of existing pyridine rings. A common and efficient strategy involves the cyclization of dicarbonyl compounds or their equivalents with reagents providing the nitrogen atom and necessary functional groups.

One of the most effective methods for creating the 2-aminopyridine-3-carbonitrile scaffold is the multicomponent reaction involving malononitrile.[5][6] This approach is highly valued in synthetic chemistry for its atom economy and the ability to generate molecular complexity in a single step.

2.1. Conceptual Synthesis Workflow

The synthesis can be conceptualized as a workflow involving precursor preparation, a key cyclization reaction, and subsequent purification and characterization. This ensures the final product meets the high purity standards required for drug development and advanced materials research.

G cluster_0 Step 1: Precursor Synthesis cluster_1 Step 2: Cyclization Reaction cluster_2 Step 3: Work-up & Purification cluster_3 Step 4: Characterization P1 Malononitrile R Reaction Mixture P1->R Reactant A P2 Dichlorinated Precursor P2->R Reactant B C Cyclization (e.g., with NH4OAc) R->C CP Crude Product C->CP F Filtration CP->F Ch Column Chromatography F->Ch FP Pure Product (2-Amino-4,6-dichloropyridine-3-carbonitrile) Ch->FP NMR NMR Spectroscopy FP->NMR MS Mass Spectrometry FP->MS IR IR Spectroscopy FP->IR

Caption: A generalized workflow for the synthesis and validation of 2-amino-4,6-dichloropyridine-3-carbonitrile.

2.2. Detailed Experimental Protocol (Illustrative)

This protocol is based on established methods for the synthesis of related 2-aminonicotinonitrile derivatives.[6]

Objective: To synthesize 2-amino-4,6-dichloropyridine-3-carbonitrile.

Materials:

  • A suitable dichlorinated chalcone or β-ketoester precursor.

  • Malononitrile[6]

  • Ammonium acetate (as a source of ammonia for cyclization)[6]

  • Ethanol (as solvent)

  • Piperidine or another basic catalyst

  • Silica gel for chromatography

  • Standard laboratory glassware and safety equipment

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a reflux condenser, add the dichlorinated precursor (1.0 eq), malononitrile (1.1 eq), and ammonium acetate (3.0 eq) in absolute ethanol.[6]

    • Rationale: Ethanol is a common polar protic solvent that facilitates the dissolution of reactants. Ammonium acetate serves as both a catalyst and the nitrogen source for the pyridine ring. An excess ensures the reaction goes to completion.

  • Catalysis: Add a catalytic amount of piperidine (e.g., 5-10 mol%).

    • Rationale: Piperidine acts as a base to deprotonate the active methylene group of malononitrile, initiating the cascade of reactions leading to cyclization.

  • Reflux: Heat the reaction mixture to reflux (approximately 78 °C for ethanol) and maintain for 4-12 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

    • Rationale: Heating provides the necessary activation energy for the reaction. Refluxing ensures a constant temperature without loss of solvent.

  • Work-up: After the reaction is complete (as indicated by TLC), cool the mixture to room temperature. Pour the reaction mixture into ice-cold water to precipitate the crude product.

    • Rationale: The product is typically less soluble in water than the reactants and byproducts, leading to its precipitation.

  • Purification: Collect the solid precipitate by vacuum filtration and wash with cold water. Dry the crude product. Further purification is achieved by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane).

    • Rationale: Chromatography separates the target compound from unreacted starting materials and side products based on polarity, yielding a highly pure sample.

  • Characterization: Confirm the identity and purity of the final product using spectroscopic methods:

    • ¹H-NMR: To identify protons in the molecule. The aromatic proton and the -NH₂ protons should be visible at characteristic chemical shifts.[6]

    • ¹³C-NMR: To confirm the carbon skeleton of the molecule.

    • FT-IR: To identify functional groups, particularly the sharp C≡N stretch (around 2210-2230 cm⁻¹) and the N-H stretches of the amino group (around 3300-3500 cm⁻¹).[6]

    • Mass Spectrometry (MS): To confirm the molecular weight and isotopic pattern characteristic of a dichlorinated compound.

Applications in Research and Drug Development

The 2-amino-4,6-dichloropyridine-3-carbonitrile scaffold is a valuable precursor in several fields due to its inherent reactivity and structural features. The presence of two chlorine atoms, an amino group, and a nitrile group provides multiple reaction sites for further chemical modification.

3.1. Role as a Synthetic Intermediate

The chlorine atoms on the pyridine ring are susceptible to nucleophilic aromatic substitution (SₙAr) reactions.[2] This is a cornerstone of its utility. The electron-deficient nature of the pyridine ring, further enhanced by the electron-withdrawing chlorine and nitrile groups, activates the C4 and C6 positions for attack by various nucleophiles.[2]

  • Amination: The chlorine atoms can be displaced by a wide range of primary and secondary amines to generate substituted aminopyridine derivatives. This is a common strategy in the synthesis of kinase inhibitors and other biologically active molecules.[2]

  • Alkoxylation/Thiolation: Reaction with alkoxides or thiolates can introduce ether or thioether linkages, respectively, further diversifying the molecular structure.

3.2. Potential in Medicinal Chemistry

The broader class of substituted 2-aminopyrimidines and pyridines exhibits a wide range of biological activities. While specific data on 2-amino-4,6-dichloropyridine-3-carbonitrile is limited in public literature, its structural motifs are present in compounds investigated for:

  • Anti-inflammatory and Anti-cancer Activity: Related dichlorinated aminopyridine and aminopyrimidine structures are key building blocks for potential anti-inflammatory and anti-cancer agents.[2] For instance, 5-substituted 2-amino-4,6-dichloropyrimidines have shown potent inhibition of immune-activated nitric oxide production, a key process in inflammation.[7]

  • Antiviral Properties: The 2-amino-4,6-dichloropyrimidine core has been found to inhibit the replication of a broad range of viruses by preventing the assembly of viral proteins into new virions.[7]

  • Kinase Inhibition: The aminopyridine scaffold is a well-known "hinge-binding" motif in many ATP-competitive kinase inhibitors used in oncology.[8] The functional groups on this molecule allow for the synthesis of libraries of compounds to screen against various kinases.

3.3. Agrochemical and Materials Science Applications

Beyond pharmaceuticals, this compound serves as a building block in agrochemical research for developing new herbicides and pesticides.[2] In materials science, it can be investigated for creating specialty polymers and coatings with enhanced durability.[2]

Safety and Handling

As a halogenated organic compound with reactive functional groups, 2-amino-4,6-dichloropyridine-3-carbonitrile should be handled with appropriate care.

  • General Handling: Use in a well-ventilated fume hood. Wear standard personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

  • Storage: To ensure stability, store the compound in a cool, dark place, preferably under an inert atmosphere (e.g., nitrogen or argon) at 2–8°C.[2]

  • Toxicity: While specific toxicity data is not available, related compounds are classified as harmful if swallowed and can cause skin and eye irritation. Assume the compound is hazardous and avoid inhalation, ingestion, and direct skin contact. Refer to the specific Safety Data Sheet (SDS) provided by the supplier.

Conclusion

2-Amino-4,6-dichloropyridine-3-carbonitrile is a highly functionalized and versatile chemical intermediate. Its precise IUPAC name reflects a structure rich in reactive sites, making it a valuable starting material for complex molecular synthesis. The ability to selectively modify the chlorine, amino, and nitrile groups through established chemical transformations underpins its importance in the discovery of new pharmaceuticals, agrochemicals, and advanced materials. This guide provides the foundational knowledge for researchers to safely handle, synthesize, and strategically utilize this compound in their scientific pursuits.

References

  • PubChem. 4-Amino-2,6-dichloronicotinonitrile. National Center for Biotechnology Information. Available from: [Link]

  • Google Patents. US5698695A - Process for preparing 2-amino-4,6-dichloropyrimidine.
  • Google Patents. US6111112A - Synthesis of 3-amino-2-chloro-4-methylpyridine from malononitrile and acetone.
  • Sciforum. The reaction of malononitrile dimer with 4-methyl-2,6-dichloronicotinonitrile. Available from: [Link]

  • ResearchGate. Efficient synthesis of 4-amino-2,6-dichloropyridine and its derivatives. Available from: [Link]

  • Google Patents. US5563270A - Process for the preparation of 2-amino-4,6-dichloro-pyrimidine.
  • National Institutes of Health. 2-Amino-3,5-dicarbonitrile-6-sulfanylpyridines: synthesis and multiple biological activity – a review. Available from: [Link]

  • National Institutes of Health. A Route to Dicyanomethylene Pyridines and Substituted Benzonitriles Utilizing Malononitrile Dimer as a Precursor. Available from: [Link]

  • ChemRxiv. One-Pot Two-Step Catalytic Synthesis of Rationally Designed 6-amino-2- pyridone-3,5-dicarbonitriles Enabling Anti-Cancer Bioacti. Available from: [Link]

  • MDPI. Synthesis, Cytotoxicity, and Photophysical Investigations of 2-Amino-4,6-diphenylnicotinonitriles: An Experimental and Theoretical Study. Available from: [Link]

  • PubChem. 2-Amino-4,6-diphenylpyridine-3-carbonitrile. National Center for Biotechnology Information. Available from: [Link]

  • PubMed Central. 2-Amino-4,5-dihydrothiophene-3-carbonitriles: A New Synthesis, Quantum Chemical Studies, and Mannich-Type Reactions Leading to New Hexahydrothieno[2,3-d]pyrimidines. Available from: [Link]

  • MDPI. The Crystal Structure of 2-Amino-4-(2,3-Dichlorophenyl)-6-Methoxy-4H-Benzo[h]chromene-3-Carbonitrile: Antitumor and Tyrosine Kinase Receptor Inhibition Mechanism Studies. Available from: [Link]

  • National Institutes of Health. 5-Substituted 2-amino-4,6-dihydroxypyrimidines and 2-amino-4,6-dichloropyrimidines: synthesis and inhibitory effects on immune-activated nitric oxide production. Available from: [Link]

  • PubChem. 6-(4-Amino-2,6-dichlorophenoxy)-4-(1-methylethyl)-3(2H)-pyridazinone. National Center for Biotechnology Information. Available from: [Link]

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physical and chemical properties of 2-Amino-4,6-dichloronicotinonitrile

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Physical and Chemical Properties of 2-Amino-4,6-dichloronicotinonitrile

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of 2-Amino-4,6-dichloronicotinonitrile, a pivotal heterocyclic intermediate. Designed for researchers, medicinal chemists, and process development scientists, this document synthesizes its core physical and chemical characteristics, spectroscopic signature, reactivity profile, and safe handling protocols. The insights herein are intended to empower the scientific community to effectively utilize this versatile building block in the design and execution of novel synthetic strategies, particularly within the realm of pharmaceutical discovery.

Molecular Identity and Structural Elucidation

2-Amino-4,6-dichloronicotinonitrile is a functionalized pyridine derivative whose strategic arrangement of chloro, amino, and cyano groups imparts a unique reactivity profile, making it a valuable precursor in organic synthesis.

Core Identifiers

A summary of the fundamental identifiers for 2-Amino-4,6-dichloronicotinonitrile is presented below.

IdentifierValue
IUPAC Name 2-Amino-4,6-dichloropyridine-3-carbonitrile
CAS Number 53815-34-2[1]
Molecular Formula C₆H₃Cl₂N₃[1]
Molecular Weight 188.01 g/mol [1]
Canonical SMILES N#CC1=C(Cl)C=C(Cl)N=C1N[1]
InChI Key QJHWOTXPTCHUFE-UHFFFAOYSA-N[2]
Chemical Structure

The two-dimensional structure of the molecule highlights the ortho-amino and cyano substituents, with chlorine atoms at the 4 and 6 positions of the pyridine ring.

Caption: Key Reactive Sites on 2-Amino-4,6-dichloronicotinonitrile.

  • Nucleophilic Amino Group: The primary amine at the C-2 position is a potent nucleophile and can readily participate in reactions such as acylation, alkylation, and condensation to form fused heterocyclic systems. This is a common handle for molecular elaboration in drug discovery. [3][4]

  • Nucleophilic Aromatic Substitution (SₙAr): The chlorine atoms at the C-4 and C-6 positions are activated towards SₙAr by the electron-withdrawing effects of the pyridine ring nitrogen and the nitrile group. This allows for the sequential and often regioselective displacement of the chlorides by various nucleophiles (e.g., amines, alkoxides, thiols), providing a powerful method for introducing diversity. The relative reactivity of the C-4 and C-6 positions can be influenced by steric and electronic factors of the incoming nucleophile.

  • Nitrile Group Chemistry: The cyano group can be hydrolyzed to a carboxylic acid or an amide, reduced to an amine, or used as a precursor for the synthesis of other heterocyclic rings like tetrazoles. [5][6] This trifecta of reactive sites makes the molecule a versatile platform for building complex molecular architectures, particularly for libraries aimed at screening for biological activity. [7][8]

Safety and Handling

Adherence to proper safety protocols is mandatory when handling this chemical. The following information is a summary and should be supplemented by a thorough review of the full Safety Data Sheet (SDS).

  • Hazard Classification:

    • Harmful if swallowed (H301/H302). [1][9] * Harmful in contact with skin (H311). [1] * Causes serious eye irritation (H319). [9] * Harmful if inhaled (H331/H332). [1][9]

  • Personal Protective Equipment (PPE):

    • Eye/Face Protection: Wear appropriate protective eyeglasses or chemical safety goggles. [10] * Skin Protection: Wear compatible chemical-resistant gloves and protective clothing to prevent skin exposure. [9][10] * Respiratory Protection: Use a suitable respirator if high concentrations of dust are present or if working in a poorly ventilated area. [10]

  • Handling and Storage:

    • Avoid contact with skin, eyes, and clothing. [9] * Avoid ingestion and inhalation. [9] * Keep the container tightly closed when not in use and store in a cool, dry, well-ventilated area. [9] * Wash hands thoroughly after handling. [9]

  • First Aid Measures:

    • After Inhalation: Move to fresh air. If not breathing, give artificial respiration. Seek immediate medical advice. [10] * After Skin Contact: Immediately wash with plenty of water and soap. Seek immediate medical advice. [10] * After Eye Contact: Rinse opened eye for several minutes under running water. Consult a doctor. [10] * After Swallowing: Do NOT induce vomiting. Seek immediate medical advice. [10]

Experimental Protocol: NMR Sample Preparation and Analysis

This protocol outlines a standardized workflow for acquiring high-quality NMR data for 2-Amino-4,6-dichloronicotinonitrile, ensuring structural confirmation and purity assessment.

Objective

To obtain ¹H and ¹³C NMR spectra for structural verification.

Materials and Equipment
  • 2-Amino-4,6-dichloronicotinonitrile sample (5-10 mg)

  • Deuterated solvent (e.g., DMSO-d₆ or CDCl₃)

  • NMR tube (5 mm, high precision)

  • Vortex mixer

  • NMR spectrometer (e.g., 400 MHz or higher)

Step-by-Step Procedure
  • Sample Weighing: Accurately weigh approximately 5-10 mg of the compound directly into a clean, dry vial.

  • Solvent Addition: Add approximately 0.6-0.7 mL of the chosen deuterated solvent to the vial. DMSO-d₆ is often a good choice due to its high dissolving power for polar compounds.

  • Dissolution: Cap the vial and gently vortex until the sample is completely dissolved. A brief application of sonication may be used if necessary.

  • Transfer to NMR Tube: Carefully transfer the solution into a clean NMR tube.

  • Spectrometer Setup:

    • Insert the NMR tube into the spectrometer.

    • Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.

  • ¹H NMR Acquisition:

    • Acquire a standard ¹H NMR spectrum. Typical parameters include a 30° or 45° pulse angle, a relaxation delay (d1) of 1-2 seconds, and 8 to 16 scans for good signal-to-noise.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum. A larger number of scans will be required (e.g., 1024 or more) due to the lower natural abundance of ¹³C.

  • Data Processing:

    • Apply Fourier transformation to the acquired FIDs.

    • Phase the spectra correctly.

    • Calibrate the chemical shift scale using the residual solvent peak (e.g., DMSO-d₆ at 2.50 ppm for ¹H and 39.52 ppm for ¹³C).

    • Integrate the peaks in the ¹H spectrum.

Expected Outcome

The resulting spectra should correspond to the predicted patterns outlined in Section 3.2. The data allows for the confirmation of the chemical structure and an estimation of purity by identifying any unexpected signals.

Conclusion

2-Amino-4,6-dichloronicotinonitrile is a high-value chemical intermediate characterized by its unique substitution pattern and versatile reactivity. Its physical properties necessitate careful handling, and its chemical nature provides multiple avenues for synthetic elaboration. A thorough understanding of its spectroscopic signature is essential for its correct identification and use in research and development. This guide provides the foundational knowledge required for scientists to confidently and safely incorporate this potent building block into their synthetic workflows, accelerating the discovery of new chemical entities.

References

  • A novel strategy for the synthesis of 2-amino-4,6-diarylnicotinonitrile - Arkivoc. (URL: )
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  • A novel strategy for the synthesis of 2-amino-4,6-diarylnicotinonitrile - ResearchGate. (URL: [Link])

  • 4-Amino-2,6-dichloronicotinonitrile | C6H3Cl2N3 | CID 133054212 - PubChem. (URL: [Link])

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  • Scheme 1. Synthesis of 2-amino-4,6-diarylnicotinonitrile in the... - ResearchGate. (URL: [Link])

  • Spectroscopy Data for Undergraduate Teaching - ERIC. (URL: [Link])

  • 2-Amino-4,6-dichloropyridine | C5H4Cl2N2 | CID 5316649 - PubChem. (URL: [Link])

  • Solving Another Unknown Using NMR, IR and MS Spectroscopy - Example 3 - YouTube. (URL: [Link])

  • Solving an Unknown Organic Structure using NMR, IR, and MS - YouTube. (URL: [Link])

  • The reaction of malononitrile dimer with 4-methyl-2,6-dichloronicotinonitrile - (PDF). (URL: )
  • Synthesis, Cytotoxicity, and Photophysical Investigations of 2-Amino-4,6-diphenylnicotinonitriles: An Experimental and Theoretical Study - MDPI. (URL: [Link])

  • Synthesis of 2‐amino‐4,6‐diphenylnicotinonitrile derivatives under... - ResearchGate. (URL: [Link])

  • 2-Aminoisonicotinonitrile | C6H5N3 | CID 7015524 - PubChem - NIH. (URL: [Link])

  • 2-Amino-4,6-dichloropyrimidine | C4H3Cl2N3 | CID 65522 - PubChem - NIH. (URL: [Link])

  • NMR, mass spectroscopy, IR - finding compound structure - ResearchGate. (URL: [Link])

  • CHEM 344/345 – Spectroscopy and Spectrometry in Organic Chemistry. (URL: [Link])

  • Innovative design and potential applications of covalent strategy in drug discovery - PubMed. (URL: [Link])

  • Discovery of methanone (R547), a potent and selective cyclin-dependent kinase inhibitor with significant in vivo antitumor activity - PubMed. (URL: [Link])

  • 2-Amino-4-(4-hydroxy-3,5-dimethoxyphenyl)-6-phenylnicotinonitrile - PubMed Central. (URL: [Link])

  • Synthesis, Cytotoxicity, and Photophysical Investigations of 2-Amino-4,6-diphenylnicotinonitriles - Semantic Scholar. (URL: [Link])

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Methodological & Application

A Comprehensive Guide to the Synthetic Utility of 2-Amino-4,6-dichloronicotinonitrile

Author: BenchChem Technical Support Team. Date: January 2026

This document provides an in-depth exploration of the synthetic applications of 2-Amino-4,6-dichloronicotinonitrile, a versatile and highly reactive building block in modern organic synthesis. Primarily geared towards researchers, scientists, and professionals in drug development, this guide elucidates the strategic importance of this reagent, particularly in the construction of privileged heterocyclic scaffolds with significant therapeutic potential. We will delve into the nuanced reactivity of this molecule, offering not just protocols, but a rationale-driven understanding of its synthetic transformations.

Introduction: The Strategic Value of a Polysubstituted Pyridine

2-Amino-4,6-dichloronicotinonitrile is a trifunctional pyridine derivative featuring an amino group at the 2-position, a cyano group at the 3-position, and two reactive chloro substituents at the 4- and 6-positions. This unique arrangement of functional groups makes it an exceptionally valuable precursor for the synthesis of a diverse array of fused heterocyclic systems. The electron-withdrawing nature of the pyridine ring nitrogen and the cyano group, coupled with the presence of two leaving groups (the chlorine atoms), renders the C4 and C6 positions highly susceptible to nucleophilic aromatic substitution (SNAr). Furthermore, the ortho-disposed amino and cyano groups provide a reactive diad for cyclocondensation reactions, enabling the facile construction of fused pyrimidine rings.

The principal application of 2-Amino-4,6-dichloronicotinonitrile lies in its role as a key intermediate for the synthesis of pyrido[2,3-d]pyrimidines. This scaffold is a cornerstone in medicinal chemistry, forming the core of numerous kinase inhibitors and other biologically active molecules.[1]

Navigating the Reactivity Landscape: Regioselectivity in Nucleophilic Aromatic Substitution

A central theme in the chemistry of 2-Amino-4,6-dichloronicotinonitrile is the regioselectivity of nucleophilic attack at the C4 and C6 positions. The electronic environment of these two positions is not identical, and understanding the factors that govern the site of substitution is paramount for predictable and efficient synthesis.

Electronic and Steric Considerations

The pyridine nitrogen atom exerts a strong electron-withdrawing effect, which is more pronounced at the α- (C2 and C6) and γ- (C4) positions. This renders these positions electrophilic and susceptible to nucleophilic attack. In the case of 2-Amino-4,6-dichloronicotinonitrile, the C4 and C6 positions are both activated. However, the 2-amino group, being an electron-donating group, can modulate the reactivity of the adjacent C6 position.

Generally, in dichloropyridines, the C4 position is more reactive towards nucleophilic substitution than the C2 or C6 positions due to the stronger activation by the ring nitrogen at the γ-position. However, the substitution pattern of 2-Amino-4,6-dichloronicotinonitrile introduces additional complexity. The interplay between the electron-donating amino group and the electron-withdrawing cyano group, along with the steric environment around each chlorine atom, dictates the regiochemical outcome. For instance, in related 2,6-dichloronicotinates, non-polar, aprotic solvents have been shown to favor substitution at the C2 (ortho) position.[2]

General Protocol for Mono-amination

Protocol 1: General Procedure for Mono-amination of a Dichlorinated Amino-Heterocycle [3]

  • Reagents and Equipment:

    • 2-Amino-4,6-dichloronicotinonitrile (1.0 mmol)

    • Desired primary or secondary amine (1.0-1.2 mmol)

    • Anhydrous potassium carbonate (4.0 mmol)

    • Anhydrous Dimethylformamide (DMF) (2-4 mL)

    • Sealed reaction vial

    • Magnetic stirrer and heating plate

    • Standard work-up and purification equipment (e.g., separatory funnel, rotary evaporator, silica gel for chromatography)

  • Procedure:

    • To a glass vial equipped with a magnetic stirrer, add 2-Amino-4,6-dichloronicotinonitrile (1.0 mmol), anhydrous potassium carbonate (4.0 mmol), and anhydrous DMF (2-4 mL).

    • Add the desired primary or secondary amine (1.0-1.2 mmol) to the reaction mixture.

    • Seal the vial tightly with a screw cap.

    • Heat the reaction mixture to 140 °C and stir vigorously for 24 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction mixture to room temperature.

    • Pour the mixture into cold water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to obtain the desired mono-aminated product.

Causality Behind Experimental Choices:

  • Solvent (DMF): A polar aprotic solvent like DMF is chosen to dissolve the reactants and facilitate the SNAr reaction by stabilizing the charged Meisenheimer intermediate.

  • Base (K2CO3): Anhydrous potassium carbonate is a mild base used to neutralize the HCl generated during the reaction, driving the equilibrium towards the product.

  • Temperature (140 °C): Elevated temperatures are often necessary to overcome the activation energy for nucleophilic aromatic substitution on deactivated or moderately activated systems.

The Gateway to Fused Heterocycles: Synthesis of Pyrido[2,3-d]pyrimidines

The most significant application of 2-Amino-4,6-dichloronicotinonitrile is as a precursor for the synthesis of pyrido[2,3-d]pyrimidines. The ortho-amino and cyano groups are perfectly poised for cyclocondensation with a variety of one-carbon synthons.

Cyclocondensation with Formamide: A Direct Route to Aminopyrido[2,3-d]pyrimidines

A straightforward method to construct the pyrimidine ring is through reaction with formamide, which serves as a source of both the C2 and N1 atoms of the pyrimidine ring.

G start 2-Amino-4,6-dichloronicotinonitrile intermediate Formamidine Intermediate start->intermediate Formamide, Heat product 4-Amino-6,8-dichloropyrido[2,3-d]pyrimidine intermediate->product Intramolecular Cyclization (Tautomerization)

Caption: Synthesis of 4-Aminopyrido[2,3-d]pyrimidines.

Synthesis of Pyrido[2,3-d]pyrimidine-4,7-diones: Precursors to Kinase Inhibitors

A particularly valuable transformation involves the conversion of 2-Amino-4,6-dichloronicotinonitrile into pyrido[2,3-d]pyrimidine-4,7-diones. These compounds are key intermediates in the synthesis of potent kinase inhibitors, including those targeting PIM-1 kinase.[4]

Protocol 2: Synthesis of 5-(4-Chlorophenyl)-8-cyclohexyl-2-(2,4-dichlorophenyl)-4,7-dioxo-3,4,7,8-tetrahydropyrido[2,3-d]pyrimidine-6-carbonitrile (A PIM-1 Kinase Inhibitor Precursor) [4]

This protocol starts from a derivative of 2-aminonicotinonitrile, illustrating the general strategy.

  • Starting Material: 2-Amino-4-(4-chlorophenyl)-5-cyano-1-cyclohexyl-6-oxo-1,6-dihydropyridine-3-carboxamide (an o-aminonicotinonitrile derivative).

  • Reagents and Equipment:

    • o-aminonicotinonitrile derivative (0.01 mol)

    • 2,4-Dichlorobenzoyl chloride (0.01 mol)

    • Anhydrous pyridine (20 mL)

    • Reflux apparatus

    • Standard work-up and purification equipment

  • Procedure:

    • A mixture of the o-aminonicotinonitrile derivative (0.01 mol) and 2,4-dichlorobenzoyl chloride (0.01 mol) in anhydrous pyridine (20 mL) is refluxed for 5 hours.

    • The reaction progress is monitored by TLC.

    • After completion, the reaction mixture is cooled and poured into ice-cold water containing a small amount of HCl.

    • The resulting precipitate is filtered, washed with water, and dried.

    • The crude product is recrystallized from an appropriate solvent (e.g., ethanol) to yield the pure pyrido[2,3-d]pyrimidine derivative.

Causality Behind Experimental Choices:

  • Acylating Agent (2,4-Dichlorobenzoyl chloride): This reagent provides the carbon atom that will become C2 of the pyrimidine ring and the substituent at this position.

  • Solvent and Base (Pyridine): Pyridine serves as both a solvent and a base to neutralize the HCl generated during the acylation and subsequent cyclization steps.

  • Reflux Conditions: Heating is necessary to drive both the initial acylation and the subsequent intramolecular cyclization to form the fused pyrimidine ring.

G start o-Aminonicotinonitrile Derivative acylated N-Acylated Intermediate start->acylated Acyl Chloride, Pyridine, Heat product Pyrido[2,3-d]pyrimidine Derivative acylated->product Intramolecular Cyclization

Caption: General workflow for pyrido[2,3-d]pyrimidine synthesis.

Applications in Drug Discovery: A Scaffold for Kinase Inhibitors

The pyrido[2,3-d]pyrimidine core synthesized from 2-Amino-4,6-dichloronicotinonitrile and its derivatives is a "privileged scaffold" in medicinal chemistry, frequently appearing in molecules designed to inhibit protein kinases.

PIM-1 Kinase Inhibitors

PIM-1 is a serine/threonine kinase that is overexpressed in various cancers, making it an attractive target for cancer therapy. Several potent PIM-1 inhibitors are based on the pyrido[2,3-d]pyrimidine scaffold. For example, derivatives synthesized from o-aminonicotinonitriles have shown remarkable inhibitory activity against PIM-1 kinase with IC50 values in the low nanomolar range.[4]

Table 1: Biological Activity of Pyrido[2,3-d]pyrimidine Derivatives

Compound IDTargetIC50 (nM)Reference
4 PIM-1 Kinase11.4[4]
10 PIM-1 Kinase17.2[4]
Staurosporine (Control) PIM-1 Kinase16.7[4]

The ability to readily synthesize a library of substituted pyrido[2,3-d]pyrimidines from 2-Amino-4,6-dichloronicotinonitrile allows for extensive structure-activity relationship (SAR) studies to optimize potency and selectivity for specific kinase targets.

Conclusion and Future Perspectives

2-Amino-4,6-dichloronicotinonitrile has established itself as a cornerstone in the synthesis of complex, biologically active heterocyclic compounds. Its predictable yet versatile reactivity allows for the strategic construction of diverse molecular architectures, most notably the pyrido[2,3-d]pyrimidine scaffold. The protocols and mechanistic insights provided in this guide are intended to empower researchers to harness the full potential of this valuable building block. As the demand for novel therapeutics continues to grow, the importance of readily accessible and versatile starting materials like 2-Amino-4,6-dichloronicotinonitrile will only increase, paving the way for the discovery of the next generation of innovative medicines.

References

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  • Substitution-Induced Mechanistic Switching in SNAr-Warheads for Cysteine Proteases - MDPI. (URL: [Link])

  • A Review of the Synthesis of Pyrido[2,3-d:5,6-d']dipyrimidine Derivatives Using Multicomponent Reactions - Organic Chemistry Research. (URL: [Link])

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  • Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors - PMC - NIH. (URL: [Link])

  • Classical two-step mechanism for SNAr reactions. - ResearchGate. (URL: [Link])

  • Synthesis and Biological Evaluation of Pyrido[2,3-d]pyrimidine-2,4-dione Derivatives as eEF-2K Inhibitors - PMC - NIH. (URL: [Link])

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  • Scheme 1. Synthesis of 2-amino-4,6-diarylnicotinonitrile in the... - ResearchGate. (URL: [Link])

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  • Process chemistry of 4, 6-dihydroxy-2-methylpyrimidine-A potential precursor in pharmaceutical and explosive industries - TCI. (URL: [Link])

  • Method for preparing 6-(4-amino-2,6-dichlorophenoxy)-4-isopropylpyridazin-3(2H)
  • Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry - MDPI. (URL: [Link])

  • Substituted 2-amino chromones and process for the preparation thereof - Google P
  • Process for the manufacture of (2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-(((4AR,10AR)-7-hydroxy-1-propyl-1,2,3,4,4A,5,10,10A-octahydrobenzo[g]...
  • Synthesis, Cytotoxicity, and Photophysical Investigations of 2-Amino-4,6-diphenylnicotinonitriles: An Experimental and Theoretical Study - NIH. (URL: [Link])

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Introduction: The Versatility of a Privileged Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to the Reaction Protocols of 2-Amino-4,6-dichloronicotinonitrile

2-Amino-4,6-dichloronicotinonitrile is a highly functionalized pyridine derivative that has emerged as a cornerstone in the field of medicinal chemistry and materials science. Its structure is primed for chemical modification, featuring three distinct reactive centers: a nucleophilic amino group, an electrophilic cyano group, and two reactive chlorine atoms at the C4 and C6 positions of the pyridine ring. These chlorine atoms are susceptible to displacement via nucleophilic aromatic substitution and serve as excellent handles for palladium-catalyzed cross-coupling reactions. This unique combination of functional groups makes it an exceptionally versatile building block for the synthesis of a diverse array of heterocyclic compounds.

The derivatives of this scaffold are prevalent in numerous biologically active molecules, including potent kinase inhibitors for cancer therapy, antimicrobial agents, and A2A adenosine receptor antagonists.[1][2][3] This guide provides an in-depth exploration of the key reaction protocols involving 2-Amino-4,6-dichloronicotinonitrile, offering detailed methodologies, mechanistic insights, and practical considerations for researchers in drug discovery and organic synthesis.

I. Nucleophilic Aromatic Substitution (SNAr) Reactions

The pyridine ring, particularly when substituted with electron-withdrawing groups like chloro and cyano, is activated towards nucleophilic attack. The chlorine atoms at the C4 and C6 positions are excellent leaving groups, making Nucleophilic Aromatic Substitution (SNAr) a primary and highly effective method for functionalization.

Causality and Mechanistic Insight

The SNAr reaction proceeds via a two-step addition-elimination mechanism. A nucleophile attacks the electron-deficient carbon atom bearing a chlorine, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The negative charge is delocalized onto the electron-withdrawing cyano group and the nitrogen atom of the pyridine ring, which stabilizes the intermediate. In the subsequent step, the chloride ion is eliminated, restoring aromaticity and yielding the substituted product.

Controlling regioselectivity between the C4 and C6 positions can be a challenge due to their similar electronic environments.[4] However, factors such as the steric bulk of the incoming nucleophile, the specific base used, and solvent choice can influence the reaction outcome. For instance, bulkier nucleophiles may preferentially attack the less sterically hindered position.[5]

A critical consideration in these reactions is the exclusion of water. The presence of moisture, especially under basic conditions, can lead to the formation of undesired hydroxypyridine byproducts through the substitution of chloride with a hydroxide ion.[4] Therefore, the use of anhydrous solvents and reagents is paramount for achieving high yields of the desired product.

SNAr_Workflow reagents 2-Amino-4,6-dichloronicotinonitrile + Nucleophile (e.g., R-NH2, R-SH) + Base (e.g., K2CO3) setup Reaction Setup: - Anhydrous Solvent (DMF, DMSO) - Inert Atmosphere (N2/Ar) - Controlled Temperature reagents->setup 1. Combine reaction Reaction Progress: - Stirring for specified time - Monitor by TLC/LC-MS setup->reaction 2. Heat/Stir workup Workup & Purification: - Quench reaction - Extraction - Column Chromatography reaction->workup 3. Isolate product Mono- or Di-substituted Product workup->product 4. Purify Suzuki_Coupling_Workflow reagents 2-Amino-4,6-dichloronicotinonitrile + Arylboronic Acid + Pd Catalyst & Ligand + Base (e.g., Na2CO3) setup Reaction Setup: - Anhydrous Solvent (Dioxane/H2O) - Degas thoroughly - Inert Atmosphere (N2/Ar) reagents->setup 1. Combine reaction Reaction Progress: - Heat to reflux - Monitor by TLC/LC-MS setup->reaction 2. Heat workup Workup & Purification: - Filter off catalyst - Extraction - Column Chromatography reaction->workup 3. Isolate product Aryl-substituted Product workup->product 4. Purify Cyclization_Reaction start 2-Chloro-4,6-diaryl-nicotinonitrile reagents + Sodium Azide (NaN3) + Phase-Transfer Catalyst start->reagents product 5,7-Diaryltetrazolo[1,5-a]pyridine-8-carbonitrile reagents->product Azidolysis & Cyclization final_product 2-Amino-4,6-diaryl-nicotinonitrile product->final_product Chemoselective Reduction

Sources

Application Notes & Protocols: The Strategic Utility of 2-Amino-4,6-dichloronicotinonitrile in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides an in-depth exploration of 2-Amino-4,6-dichloronicotinonitrile, a pivotal scaffold in contemporary drug discovery. We will dissect its synthetic versatility, outline detailed protocols for its derivatization, and contextualize its application in the generation of high-value therapeutic agents, particularly kinase inhibitors. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this highly functionalized pyridine core for the creation of novel molecular entities.

Introduction: Why 2-Amino-4,6-dichloronicotinonitrile is a Privileged Scaffold

2-Amino-4,6-dichloronicotinonitrile (C₆H₃Cl₂N₃) is a substituted pyridine derivative whose value in medicinal chemistry stems from its unique arrangement of reactive functional groups.[1] The pyridine ring itself is a well-established "privileged structure," found in a multitude of approved pharmaceutical agents.[2] However, it is the specific placement of two distinct chlorine atoms, an amino group, and a nitrile group that makes this molecule an exceptionally versatile building block for combinatorial chemistry and targeted drug design.

The key to its utility lies in the differential reactivity of its functional sites:

  • C4-Chloro Group: Highly susceptible to nucleophilic aromatic substitution (SNAr), serving as the primary site for introducing molecular diversity.

  • C6-Chloro Group: Less reactive than the C4-Cl, allowing for sequential and regioselective substitutions, often requiring more stringent conditions or catalytic methods.

  • C2-Amino Group: A key hydrogen bond donor and a nucleophilic site for building fused heterocyclic systems.

  • C3-Nitrile Group: A versatile functional handle for conversion into other groups or as a critical interaction point (hydrogen bond acceptor) within a biological target.

This inherent chemical orthogonality allows chemists to systematically and selectively build complex molecular architectures, making it a cornerstone intermediate for constructing libraries of compounds aimed at various therapeutic targets.

Core Application: A Scaffold for Kinase Inhibitor Synthesis

The deregulation of protein kinases is a hallmark of many human cancers, making them a major focus of oncological drug discovery.[3][4] The 2-aminopyridine scaffold is a classic "hinge-binding" motif, capable of forming key hydrogen bonds with the backbone of the kinase hinge region, a critical interaction for ATP-competitive inhibition. 2-Amino-4,6-dichloronicotinonitrile provides an ideal starting point for designing potent and selective kinase inhibitors.[5][6]

The general strategy involves a sequential SNAr displacement of the two chlorine atoms to install aryl or alkyl groups that occupy the hydrophobic regions of the ATP-binding pocket.

Logical Workflow for Kinase Inhibitor Synthesis

The following diagram illustrates the strategic workflow for creating a diverse library of kinase inhibitors from the 2-Amino-4,6-dichloronicotinonitrile core.

G A 2-Amino-4,6-dichloronicotinonitrile (Starting Material) B Step 1: Selective S(N)Ar at C4 (e.g., Arylamine, mild base) A->B Introduce R1 G Fused Heterocyclic Systems (e.g., Pyrido[2,3-d]pyrimidines) A->G Annulation Reactions C 4-Anilino-2-chloro-nicotinonitrile Intermediate B->C D Step 2: Substitution at C6 (e.g., S(N)Ar or Pd-Coupling) C->D Introduce R2 E Final Kinase Inhibitor Scaffold (Di-substituted Core) D->E F Optional: Modification of -NH2 or -CN groups E->F Further Derivatization G A 2-Amino-3-cyano- pyridine derivative C Cyclization (Heat) A->C B One-Carbon Synthon (e.g., Formamide, DMF-DMA) B->C D Pyrido[2,3-d]pyrimidin-4-amine C->D

Sources

Application Notes & Protocols: 2-Amino-4,6-dichloronicotinonitrile as a Cornerstone for Advanced Heterocyclic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides an in-depth exploration of 2-Amino-4,6-dichloronicotinonitrile, a highly versatile and functionalized pyridine derivative. We delve into the core principles of its reactivity, focusing on its utility as a strategic building block for the synthesis of diverse and medicinally relevant heterocyclic scaffolds.[1] This document is designed for researchers, medicinal chemists, and drug development professionals, offering not just step-by-step protocols but also the scientific rationale behind the experimental choices. We present detailed methodologies for constructing key heterocyclic systems, including pyrazolo[3,4-b]pyridines and pyrido[2,3-d]pyrimidines, which are privileged structures in modern drug discovery, particularly in the development of kinase inhibitors.[2][3]

Introduction: The Strategic Value of 2-Amino-4,6-dichloronicotinonitrile

In the landscape of medicinal chemistry, the pyridine scaffold is a privileged motif, forming the core of numerous approved therapeutic agents.[1] 2-Amino-4,6-dichloronicotinonitrile stands out as a particularly valuable starting material due to its dense and strategically positioned functional groups. The molecule possesses three primary points of reactivity:

  • Nucleophilic Aromatic Substitution (SNAr) Sites: The two chlorine atoms at the C4 and C6 positions are excellent leaving groups, readily displaced by a wide range of nucleophiles. The electron-deficient nature of the pyridine ring greatly facilitates these SNAr reactions.[4][5]

  • Annulation Sites: The ortho-positioning of the amino (C2) and cyano (C3) groups provides a perfect arrangement for intramolecular cyclization reactions, enabling the efficient construction of fused heterocyclic rings.[6]

  • Primary Amino Group: The nucleophilic amino group can be acylated, alkylated, or used as a handle for further derivatization.

This confluence of reactivity allows for the rapid assembly of complex molecular architectures from a single, commercially available precursor, making it an indispensable tool in the synthesis of compound libraries for high-throughput screening and lead optimization.

Reactivity_Map cluster_0 SNAr Pathway cluster_1 Annulation Pathway main Cl N Cl NH2 CN nuc Nucleophiles (R-NH2, R-OH, R-SH) snar Nucleophilic Aromatic Substitution (SNAr) nuc->snar Displacement snar->main:f0 snar->main:f2 cyclizing_agent Cyclizing Agents (Hydrazine, Guanidine, etc.) cyclization Intramolecular Cyclization cyclizing_agent->cyclization cyclization->main:f3 cyclization->main:f4

Caption: Reactivity sites of 2-Amino-4,6-dichloronicotinonitrile.

Core Reactivity: Nucleophilic Aromatic Substitution (SNAr)

The primary pathway for functionalizing 2-Amino-4,6-dichloronicotinonitrile involves the sequential or selective substitution of its chloro groups.

Principles of Regioselectivity

A key challenge and opportunity in working with this scaffold is controlling the regioselectivity of the nucleophilic attack at the C4 versus the C6 position.[4] While the electronic environments are similar, steric hindrance can play a deciding role. Attack at the C6 position is often favored by bulkier nucleophiles, as the C4 position is flanked by two substituents (chloro and cyano group).[7] Reaction conditions, such as solvent polarity and temperature, can also be tuned to influence the isomeric ratio of mono-substituted products.[4]

General Protocol for Selective Mono-Amination

This protocol details the selective substitution of one chloro group, creating a valuable intermediate for further diversification. The causality behind this procedure lies in using a limited amount of the nucleophile to statistically favor mono-substitution.

Protocol Details:

ParameterDescription
Objective Synthesize 2-Amino-4-chloro-6-(substituted-amino)nicotinonitrile.
Starting Material 2-Amino-4,6-dichloronicotinonitrile (1.0 eq).
Reagents Amine Nucleophile (1.0-1.2 eq), Cesium Carbonate (Cs₂CO₃, 2.0 eq).
Solvent Anhydrous 1,4-Dioxane.
Conditions 100-120 °C, under Nitrogen atmosphere, 12-24 hours.
Work-up Cool to RT, dilute with water, extract with Ethyl Acetate.
Purification Column chromatography on silica gel.

Step-by-Step Methodology:

  • Reaction Setup: To a dry, oven-baked round-bottom flask, add 2-Amino-4,6-dichloronicotinonitrile (1.0 eq) and Cesium Carbonate (2.0 eq). Seal the flask with a septum.

  • Inert Atmosphere: Evacuate and backfill the flask with dry nitrogen gas three times. This is critical to prevent moisture, which can lead to side reactions.[4]

  • Solvent and Reagent Addition: Add anhydrous 1,4-dioxane via syringe, followed by the amine nucleophile (1.0-1.2 eq).

  • Heating and Monitoring: Heat the reaction mixture to 100-120 °C with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Work-up: Once complete, cool the mixture to room temperature. Carefully pour the reaction mixture into a separatory funnel containing water.

  • Extraction: Extract the aqueous layer three times with ethyl acetate. Combine the organic layers.

  • Washing and Drying: Wash the combined organic layers with water and then with brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, typically using a gradient of hexane and ethyl acetate as the eluent, to isolate the desired mono-substituted product.

Trustworthiness Check: The use of an anhydrous, aprotic solvent and an inert atmosphere ensures the stability of the reagents and prevents hydrolysis. Cs₂CO₃ is an effective base for scavenging the HCl byproduct and facilitating the reaction without introducing a competing nucleophile (like hydroxide).[4]

Application in Fused Heterocycle Synthesis

The true power of 2-Amino-4,6-dichloronicotinonitrile is realized in its ability to rapidly generate complex, fused heterocyclic systems through tandem SNAr and cyclization reactions.

Synthesis of 1H-Pyrazolo[3,4-b]pyridines

The pyrazolo[3,4-b]pyridine core is a cornerstone of many kinase inhibitors and other biologically active molecules.[8][9] This protocol leverages a classical condensation reaction with hydrazine.

Pyrazolopyridine_Workflow start 2-Amino-4,6-dichloronicotinonitrile reagent Hydrazine Hydrate (N2H4·H2O) Ethanol, Reflux start->reagent intermediate SNAr Intermediate (Unstable, not isolated) reagent->intermediate 1. SNAr cyclization Intramolecular Cyclization (Attack on Cyano Group) intermediate->cyclization 2. Annulation product 6-Chloro-1H-pyrazolo[3,4-b]pyridin-3-amine cyclization->product

Caption: Workflow for Pyrazolo[3,4-b]pyridine synthesis.

Protocol Details:

ParameterDescription
Objective Synthesize 6-Chloro-1H-pyrazolo[3,4-b]pyridin-3-amine.
Starting Material 2-Amino-4,6-dichloronicotinonitrile (1.0 eq).
Reagents Hydrazine Hydrate (5.0 eq).
Solvent Ethanol or 1-Pentanol.
Conditions Reflux (80-120 °C), 4-8 hours.
Work-up Cool to RT, precipitate with water, filter solid.
Purification Recrystallization from ethanol.

Step-by-Step Methodology:

  • Dissolution: In a round-bottom flask equipped with a reflux condenser, dissolve 2-Amino-4,6-dichloronicotinonitrile (1.0 eq) in ethanol.

  • Reagent Addition: Add hydrazine hydrate (5.0 eq) dropwise to the stirred solution.

  • Reflux: Heat the reaction mixture to reflux and maintain for 4-8 hours. Monitor the reaction by TLC.

  • Isolation: Upon completion, cool the reaction to room temperature. Slowly add cold water to the flask until a precipitate forms.

  • Filtration and Washing: Collect the solid product by vacuum filtration. Wash the filter cake thoroughly with cold water and then with a small amount of cold ethanol.

  • Purification: Dry the solid in a vacuum oven. The crude product is often pure enough for subsequent steps, but it can be further purified by recrystallization from ethanol to yield the final product as a crystalline solid.

Expertise & Causality: Hydrazine is a potent dinucleophile. The reaction proceeds via an initial SNAr displacement of one of the chloro groups (typically the more reactive C6-Cl) by one of the hydrazine nitrogens. The resulting intermediate then undergoes a rapid, intramolecular cyclization where the second hydrazine nitrogen attacks the electrophilic carbon of the cyano group, forming the stable, aromatic pyrazole ring.[8] Using an alcohol as a solvent is ideal as it readily dissolves the starting material and is compatible with the reflux conditions.

Synthesis of Pyrido[2,3-d]pyrimidines

The pyrido[2,3-d]pyrimidine scaffold is another privileged heterocycle in medicinal chemistry.[6] Its synthesis from 2-Amino-4,6-dichloronicotinonitrile is a robust two-step, one-pot procedure.

Protocol Details:

ParameterDescription
Objective Synthesize 2,4-Dichloropyrido[2,3-d]pyrimidin-7-amine.
Starting Material 2-Amino-4,6-dichloronicotinonitrile (1.0 eq).
Reagents N,N-Dimethylformamide dimethyl acetal (DMF-DMA, 3.0 eq).
Solvent Anhydrous 1,4-Dioxane.
Conditions Step 1: 100 °C, 4 hours. Step 2: Introduce HCl gas, RT.
Work-up Evaporate solvent, triturate with ether.
Purification Filtration and washing.

Step-by-Step Methodology:

  • Amidine Formation: Dissolve 2-Amino-4,6-dichloronicotinonitrile (1.0 eq) in anhydrous 1,4-dioxane. Add DMF-DMA (3.0 eq) and heat the mixture at 100 °C for 4 hours. This step forms the N,N-dimethylformamidine intermediate.

  • Cyclization: Cool the solution to room temperature. Bubble dry hydrogen chloride (HCl) gas through the solution for 15-20 minutes. A precipitate will form.

  • Isolation: Concentrate the reaction mixture under reduced pressure.

  • Purification: Triturate the resulting solid with diethyl ether. Collect the product by vacuum filtration, wash with ether, and dry under vacuum.

Expertise & Causality: DMF-DMA serves as a "one-carbon" synthon, reacting with the primary amino group to form a reactive amidine.[6] This intermediate is primed for cyclization. The introduction of HCl protonates the nitrile, activating it for intramolecular attack by the amidine nitrogen, which closes the six-membered pyrimidine ring and results in the fused bicyclic system.

Conclusion

2-Amino-4,6-dichloronicotinonitrile is a powerful and cost-effective building block for the synthesis of diverse heterocyclic compounds. Its well-defined reactivity allows for controlled and predictable transformations. The protocols provided herein are robust, validated, and serve as a strong foundation for researchers aiming to construct libraries of pyrazolo[3,4-b]pyridines, pyrido[2,3-d]pyrimidines, and other novel scaffolds for drug discovery and materials science applications. By understanding the causality behind each experimental step, scientists can troubleshoot and adapt these methods to their specific synthetic targets.

References

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  • ResearchGate. (n.d.). Scheme 1. Synthesis of 2-amino-4,6-diarylnicotinonitrile in the.... Retrieved from [Link]

  • ResearchGate. (n.d.). The reaction of malononitrile dimer with 4-methyl-2,6-dichloronicotinonitrile. Retrieved from [Link]

  • National Institutes of Health. (n.d.). 5-Substituted 2-amino-4,6-dihydroxypyrimidines and 2-amino-4,6-dichloropyrimidines: synthesis and inhibitory effects on immune-activated nitric oxide production. Retrieved from [Link]

  • ResearchGate. (n.d.). Divergent synthesis of kinase inhibitor derivatives, leading to discovery of selective Gck inhibitors. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 2-Amino-4,5-dihydrothiophene-3-carbonitriles: A New Synthesis, Quantum Chemical Studies, and Mannich-Type Reactions Leading to New Hexahydrothieno[2,3-d]pyrimidines. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of 2‐amino‐4,6‐diphenylnicotinonitrile derivatives under.... Retrieved from [Link]

  • MDPI. (2024). Synthesis, Cytotoxicity, and Photophysical Investigations of 2-Amino-4,6-diphenylnicotinonitriles: An Experimental and Theoretical Study. Retrieved from [Link]

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  • National Center for Biotechnology Information. (n.d.). Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins. Retrieved from [Link]

  • PubMed. (2014). Synthesis and bioactivity of novel amino-pyrazolopyridines. Retrieved from [Link]

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  • National Center for Biotechnology Information. (n.d.). Optimization of 2-Amino-4,6-diarylpyrimidine-5-carbonitriles as Potent and Selective A1 Antagonists. Retrieved from [Link]

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  • MDPI. (n.d.). The Crystal Structure of 2-Amino-4-(2,3-Dichlorophenyl)-6-Methoxy-4H-Benzo[h]chromene-3-Carbonitrile: Antitumor and Tyrosine Kinase Receptor Inhibition Mechanism Studies. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 2-Amino-4-(4-hydroxy-3,5-dimethoxyphenyl)-6-phenylnicotinonitrile. Retrieved from [Link]

  • MDPI. (2021). Diversity-Oriented Synthesis: Amino Acetophenones as Building Blocks for the Synthesis of Natural Product Analogs. Retrieved from [Link]

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Sources

Application Notes and Protocols for 2-Amino-4,6-dichloronicotinonitrile: A Versatile Heterocyclic Building Block

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a comprehensive technical guide for researchers, medicinal chemists, and drug development professionals on the experimental procedures involving 2-Amino-4,6-dichloronicotinonitrile. This trifunctional pyridine derivative is a valuable intermediate in organic synthesis, offering multiple reaction sites for constructing complex molecular architectures. These notes detail its synthesis, characterization, and reactivity, and provide step-by-step protocols for its use in creating novel heterocyclic systems. The causality behind experimental choices is explained to provide field-proven insights, ensuring robust and reproducible outcomes.

Introduction: The Strategic Value of 2-Amino-4,6-dichloronicotinonitrile

In the landscape of medicinal chemistry and materials science, highly functionalized heterocyclic scaffolds are of paramount importance.[1][2] 2-Amino-4,6-dichloronicotinonitrile emerges as a particularly strategic chemical building block.[3][4] Its structure is endowed with three distinct and chemically addressable functional groups: a nucleophilic amino group at the C2 position, two electrophilic centers at C4 and C6 bearing reactive chlorine atoms, and a versatile cyano group at C3.

This unique arrangement allows for a programmed, stepwise diversification, making it an ideal starting material for the synthesis of compound libraries and complex target molecules, particularly fused heterocyclic systems like pyrido[2,3-d]pyrimidines, which are prevalent in many classes of therapeutic agents, including kinase inhibitors.[5] This guide will serve as a practical resource for harnessing the synthetic potential of this valuable intermediate.

Physicochemical Properties and Safe Handling

Before commencing any experimental work, a thorough understanding of the compound's properties and safety requirements is essential.

Table 1: Physicochemical Data

PropertyValueNotes
IUPAC Name 2-Amino-4,6-dichloropyridine-3-carbonitrile
Molecular Formula C₆H₃Cl₂N₃As calculated from its structure.
Molecular Weight 188.02 g/mol As calculated from its structure.
Appearance Expected to be an off-white to pale yellow solid.Based on similar chlorinated aminopyridines.[5]
Melting Point Not reported. To be determined experimentally.Similar compounds exhibit melting points >150°C.[6]
Solubility Expected to be soluble in polar aprotic solvents (DMF, DMSO, NMP) and chlorinated solvents (DCM, chloroform).
Safety and Handling Protocol

2-Amino-4,6-dichloronicotinonitrile should be handled with care, assuming it possesses hazards similar to related chlorinated aromatic amines.[7][8]

  • Personal Protective Equipment (PPE): Always wear a lab coat, chemical-resistant gloves (e.g., nitrile), and safety goggles with side shields.[9]

  • Engineering Controls: Handle the solid compound in a well-ventilated fume hood to avoid inhalation of dust.[6]

  • Health Hazards: Assumed to be harmful if swallowed, in contact with skin, or inhaled. Causes skin and serious eye irritation.[7][8]

  • First Aid Measures:

    • Skin Contact: Wash off immediately with plenty of soap and water for at least 15 minutes.[7]

    • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[7]

    • Ingestion: If swallowed, call a poison center or doctor if you feel unwell.[7]

    • Inhalation: Remove person to fresh air and keep comfortable for breathing.[7]

  • Storage: Keep containers tightly closed in a dry, cool, and well-ventilated place.[7] Store under an inert atmosphere (e.g., nitrogen or argon) to maintain product quality.

  • Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[7]

Recommended Synthesis Protocol

Protocol 3.1: Synthesis via Selective Amination

This procedure involves the selective displacement of the chlorine atom at the C2 position, which is activated by the adjacent cyano group and the ring nitrogen.

Reaction Scheme:

Sources

Application Notes & Protocols for the Synthesis of 2-Amino-4,6-diarylnicotinonitrile Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Architectural Significance of the 2-Amino-4,6-diarylnicotinonitrile Scaffold

The pyridine nucleus is a cornerstone in heterocyclic chemistry, prevalent in a vast array of natural products, coenzymes, and pharmaceuticals.[1] Among the diverse family of pyridine derivatives, the 2-amino-4,6-diarylnicotinonitrile (APN) scaffold has emerged as a structure of considerable interest. These compounds are not merely synthetic curiosities; they are potent pharmacophores exhibiting a wide spectrum of biological activities. APNs have demonstrated significant potential as antimicrobial agents, antiproliferative candidates through PIM-1 kinase inhibition, and antagonists for the A2A adenosine receptor.[2] Furthermore, their inherent fluorescence properties have opened avenues for their use as molecular sensors.[2]

This guide provides an in-depth exploration of the synthesis of these valuable compounds, moving beyond a simple recitation of steps to explain the underlying chemical logic. We will focus on the most prevalent and efficient synthetic strategy—the one-pot, four-component reaction—while also discussing mechanistic details, practical laboratory protocols, characterization, and troubleshooting.

Part 1: Synthetic Methodologies & Mechanistic Insights

The construction of the 2-amino-4,6-diarylnicotinonitrile core is most elegantly achieved through a multi-component reaction (MCR), a strategy celebrated in medicinal chemistry for its efficiency and atom economy.[3] The primary route involves the condensation of four simple, readily available precursors.

The One-Pot, Four-Component Synthesis

The most common and efficient method for synthesizing APNs is a one-pot reaction involving an aromatic aldehyde, an acetophenone derivative, malononitrile, and an ammonium salt (typically ammonium acetate) which serves as the nitrogen source for the pyridine ring.[4][5][6]

This reaction can be catalyzed by a variety of agents, ranging from simple acids like boric acid to more sophisticated systems like magnetic nanoparticles or solid-supported acid catalysts.[4][7] The drive towards sustainable chemistry has also led to the development of protocols using green catalysts like β-cyclodextrin in water or under solvent-free conditions, often accelerated by microwave irradiation.[5][7]

The Underlying Mechanism: A Cascade of Reactions

The elegance of the one-pot synthesis lies in its sequential cascade of classical organic reactions. While appearing as a single transformation, the process involves several distinct mechanistic steps that culminate in the formation of the substituted pyridine ring.

  • Claisen-Schmidt Condensation: The reaction initiates with a base-catalyzed condensation between the aromatic aldehyde and the acetophenone. This step forms an α,β-unsaturated ketone, commonly known as a chalcone intermediate.[4][8]

  • Michael Addition: A carbanion, generated by the deprotonation of the active methylene group in malononitrile, acts as a nucleophile. It attacks the β-carbon of the chalcone in a classic Michael 1,4-addition.[9]

  • Cyclization & Tautomerization: The adduct from the Michael addition undergoes an intramolecular cyclization. The amino group, derived from ammonium acetate, attacks one of the nitrile groups. This is followed by tautomerization to form a more stable dihydropyridine intermediate.

  • Aromatization (Oxidation): The final step is the spontaneous aromatization of the dihydropyridine ring to the stable pyridine system. This oxidation step often occurs in situ, driven by the formation of the thermodynamically stable aromatic ring, and can proceed without the need for an external oxidizing agent.[10]

Below is a diagram illustrating this mechanistic pathway.

Reaction_Mechanism General Mechanism for APN Synthesis R1CHO Ar¹-CHO (Aromatic Aldehyde) Chalcone Chalcone Intermediate (Ar¹-CH=CH-CO-Ar²) R1CHO->Chalcone R2COCH3 Ar²-CO-CH₃ (Acetophenone) R2COCH3->Chalcone  Claisen-Schmidt  Condensation Malono CH₂(CN)₂ (Malononitrile) MichaelAdduct Michael Adduct Malono->MichaelAdduct  Michael  Addition NH4OAc NH₄OAc (Ammonium Acetate) Dihydropyridine Dihydropyridine Intermediate NH4OAc->Dihydropyridine  Cyclization &  Tautomerization Chalcone->MichaelAdduct MichaelAdduct->Dihydropyridine Product 2-Amino-4,6-diarylnicotinonitrile (Final Product) Dihydropyridine->Product  Aromatization  (Oxidation) Experimental_Workflow Laboratory Workflow for APN Synthesis A 1. Reagent Preparation (Aldehyde, Ketone, Malononitrile, NH₄OAc) B 2. Reaction Setup (Combine reactants in solvent, add catalyst) A->B C 3. Reflux & Monitoring (Heat to 80°C, monitor by TLC) B->C D 4. Work-up & Isolation (Cool, filter solid product) C->D E 5. Purification (Wash with cold solvent or recrystallize) D->E F 6. Characterization (MP, IR, NMR, MS) E->F

Sources

Application Notes & Protocols: Exploring the Biological Landscape of 2-Amino-4,6-dichloronicotinonitrile Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

The pyridine scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous natural products and synthetic drugs.[1] Among its many functionalized forms, 2-aminonicotinonitrile derivatives have emerged as a class of compounds with a remarkable breadth of biological activities, including potent anticancer, antimicrobial, and anti-inflammatory properties.[2][3] The parent compound, 2-Amino-4,6-dichloronicotinonitrile, serves as a highly versatile and reactive starting material. The presence of two chlorine atoms at the 4 and 6 positions provides reactive sites for nucleophilic substitution, allowing for the systematic synthesis of diverse chemical libraries and the exploration of structure-activity relationships (SAR).

This guide provides an in-depth exploration of the biological activities associated with derivatives of 2-Amino-4,6-dichloronicotinonitrile. We will delve into their synthesis, mechanisms of action, and provide detailed, field-proven protocols for their biological evaluation.

Synthetic Pathways: From Core Scaffold to Diverse Derivatives

The primary route for generating diversity from the 2-Amino-4,6-dichloronicotinonitrile core involves the nucleophilic aromatic substitution (SNAr) of the chlorine atoms. These positions are activated by the electron-withdrawing nitrile group, facilitating reactions with a wide range of nucleophiles.

A general synthetic approach involves reacting the dichlorinated starting material with various amines, thiols, or alcohols. This modularity allows for the introduction of different functional groups, which can profoundly influence the compound's physicochemical properties and biological targets. For instance, reactions with substituted anilines or aliphatic amines can yield potent kinase inhibitors, while coupling with sulfur-containing nucleophiles can lead to compounds with significant antimicrobial activity.

G A 2-Amino-4,6-dichloronicotinonitrile (Starting Material) D Derivative Library (Substituted at C4 and/or C6 positions) A->D S_NAr Reaction B Nucleophile (R-NH2, R-SH, R-OH) B->D C Reaction Conditions (e.g., Base, Solvent, Heat) C->D

Caption: General workflow for synthesizing 2-Amino-4,6-dichloronicotinonitrile derivatives.

Anticancer Activity: Targeting Key Oncogenic Pathways

Derivatives of the nicotinonitrile scaffold have demonstrated significant potential as anticancer agents, exhibiting cytotoxicity against a range of human cancer cell lines.[3][4] The mechanism often involves the inhibition of protein kinases, enzymes that play a critical role in cell signaling pathways controlling growth, proliferation, and survival.[5]

Inhibition of Tyrosine Kinases

Several studies have highlighted the ability of these derivatives to inhibit crucial tyrosine kinases like the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).[6] Aberrant activation of these receptors is a hallmark of many cancers, making them prime targets for therapeutic intervention. For example, a 2-amino-4-(2,3-dichlorophenyl)-6-methoxy-4H-benzo[h]chromene-3-carbonitrile derivative, structurally related to nicotinonitriles, showed promising inhibitory efficacy against both EGFR and VEGFR-2.[6] Similarly, 2-amino-4,6-diarylpyrimidine derivatives have been identified as potent inhibitors of ABL1 tyrosine kinase, a key driver in chronic myeloid leukemia.[7]

G cluster_0 Cell Exterior cluster_1 Cell Membrane cluster_2 Cytoplasm GrowthFactor Growth Factor (e.g., EGF, VEGF) Receptor Tyrosine Kinase Receptor (e.g., EGFR, VEGFR-2) GrowthFactor->Receptor Pathway Downstream Signaling (e.g., Ras/MAPK, PI3K/Akt) Receptor->Pathway Phosphorylation Response Cell Proliferation, Angiogenesis, Survival Pathway->Response Inhibitor Nicotinonitrile Derivative Inhibitor->Receptor Inhibition

Caption: Simplified pathway of tyrosine kinase inhibition by nicotinonitrile derivatives.

In Vitro Cytotoxicity Data

The cytotoxic potential of these compounds is typically quantified by their half-maximal inhibitory concentration (IC₅₀), the concentration required to inhibit the growth of 50% of a cancer cell population.

Compound Class Cell Line Cancer Type IC₅₀ (µM) Reference
2-Amino-4,6-diphenylnicotinonitrilesMDA-MB-231Breast1.81 - 15.52[8][9]
MCF-7Breast2.85 - 20.07[8][9]
Pyrazolo[3,4-b]pyridine-5-carbonitrileMCF-7Breast~1-3[10]
HCT-116Colon~1-3[10]
2-Amino-4,6-diarylpyrimidinesK562Leukemia8.77[7]
Benzo[h]chromene-3-carbonitrileVariousMultipleStrong Potency[6]

Antimicrobial Activity: A Broad-Spectrum Approach

In an era of rising antibiotic resistance, the discovery of new antimicrobial agents is critical. Nicotinonitrile derivatives have demonstrated promising activity against a range of pathogenic microbes.[2][11]

Synthesized derivatives have been successfully tested against both Gram-positive (e.g., Staphylococcus aureus, Bacillus megaterium) and Gram-negative (e.g., Escherichia coli, Salmonella typhi) bacteria, as well as fungi like Aspergillus niger.[2] The mechanism of action for these compounds can vary, but some studies suggest they may disrupt microbial membrane integrity or interfere with essential metabolic pathways.[12]

Derivative Class Microorganism Activity Type Key Findings Reference
2-Amino/Methoxy-nicotinonitrilesS. aureus, E. coli, A. nigerAntibacterial & AntifungalZone of inhibition measured at 50 µg/ml[2]
2-Amino-chromene-nitrilesS. aureus, Candida albicansAntibacterial & AntifungalMIC for C. albicans was 0.0195 g/cm³[11]
2-Amino-4-chloropyridinesS. aureus, E. coliAntibacterialVariable and modest activity observed[13]

Experimental Protocols

The following protocols provide a standardized framework for evaluating the biological activity of novel 2-Amino-4,6-dichloronicotinonitrile derivatives.

Protocol 1: In Vitro Cytotoxicity Assessment using MTT Assay

This colorimetric assay is a standard method for measuring cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.

Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by metabolically active cells, specifically by mitochondrial dehydrogenases, to generate a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.

Workflow Diagram:

G A 1. Seed Cells Plate cancer cells in a 96-well plate. Incubate for 24h. B 2. Compound Treatment Add serial dilutions of test compounds. Include vehicle control (DMSO) and untreated control. A->B C 3. Incubation Incubate for 48-72 hours to allow for cell growth inhibition. B->C D 4. Add MTT Reagent Add MTT solution to each well. Incubate for 2-4 hours. C->D E 5. Solubilize Formazan Add solubilization solution (e.g., DMSO, isopropanol) to dissolve purple crystals. D->E F 6. Read Absorbance Measure absorbance at ~570 nm using a plate reader. E->F G 7. Data Analysis Calculate % viability and determine IC50 values. F->G

Caption: Step-by-step workflow for the MTT cytotoxicity assay.

Step-by-Step Methodology:

  • Cell Seeding:

    • Culture the desired cancer cell line (e.g., MCF-7, A549) to ~80% confluency.

    • Trypsinize, count, and seed the cells into a 96-well flat-bottom plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.

    • Causality: This density ensures cells are in a logarithmic growth phase during the experiment.

    • Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator to allow cells to attach.

  • Compound Preparation and Treatment:

    • Prepare a stock solution of the test derivative (e.g., 10 mM in DMSO).

    • Perform serial dilutions in culture medium to achieve the desired final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). The final DMSO concentration should be <0.5% to avoid solvent toxicity.

    • Remove the old medium from the cells and add 100 µL of the medium containing the test compounds.

    • Controls: Include wells with medium only (blank), cells with medium (untreated control), and cells with medium containing the highest concentration of DMSO used (vehicle control).

    • Incubate for another 48 to 72 hours.

  • MTT Addition and Incubation:

    • Prepare a 5 mg/mL solution of MTT in sterile phosphate-buffered saline (PBS).

    • Add 10 µL of the MTT solution to each well.

    • Incubate the plate for 2-4 hours at 37°C. Viable cells will convert the MTT into visible purple formazan crystals.

  • Formazan Solubilization and Measurement:

    • Carefully remove the medium from each well.

    • Add 100 µL of a solubilization solution (e.g., DMSO or a 0.01 M HCl solution in isopropanol) to each well to dissolve the formazan crystals.

    • Gently shake the plate for 10-15 minutes to ensure complete dissolution.

    • Measure the absorbance (Optical Density, OD) at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability using the formula: % Viability = [(OD_Treated - OD_Blank) / (OD_Untreated - OD_Blank)] * 100

    • Plot the % viability against the log of the compound concentration and use non-linear regression analysis to determine the IC₅₀ value.

Protocol 2: In Vitro Kinase Inhibition Assay (Generic ELISA-based)

This protocol describes a general method to screen for inhibitors of a specific tyrosine kinase, such as EGFR.

Principle: A kinase substrate is coated onto an ELISA plate. The active kinase enzyme is added along with ATP and the test compound. If the compound inhibits the kinase, the substrate will not be phosphorylated. A primary antibody specific to the phosphorylated substrate is added, followed by a secondary antibody conjugated to an enzyme (like HRP). The addition of a chromogenic substrate produces a signal proportional to the kinase activity.

Step-by-Step Methodology:

  • Plate Coating:

    • Coat the wells of a 96-well ELISA plate with a synthetic substrate for the target kinase (e.g., poly(Glu, Tyr) 4:1 for EGFR). Incubate overnight at 4°C.

    • Wash the plate 3 times with a wash buffer (e.g., PBS with 0.05% Tween-20).

  • Kinase Reaction:

    • In each well, add the kinase reaction buffer.

    • Add the test compound at various concentrations. Include a positive control (known inhibitor, e.g., Sorafenib) and a negative control (vehicle, e.g., DMSO).[6]

    • Add the recombinant active kinase enzyme to all wells except the blank.

    • Initiate the reaction by adding an ATP/Mg²⁺ solution.

    • Incubate for 60-90 minutes at 30°C.

    • Causality: This step allows the enzymatic phosphorylation to occur. The inhibitor competes with ATP or binds to an allosteric site to prevent this.

  • Detection:

    • Stop the reaction by washing the plate.

    • Add a primary antibody that specifically recognizes the phosphorylated form of the substrate (e.g., anti-phosphotyrosine antibody). Incubate for 1-2 hours.

    • Wash the plate.

    • Add a horseradish peroxidase (HRP)-conjugated secondary antibody. Incubate for 1 hour.

    • Wash the plate thoroughly to remove unbound antibodies.

  • Signal Development and Measurement:

    • Add a chromogenic HRP substrate (e.g., TMB). A color will develop.

    • Stop the color development with a stop solution (e.g., 1 M H₂SO₄).

    • Read the absorbance at 450 nm.

  • Data Analysis:

    • Calculate the percentage of inhibition: % Inhibition = [1 - (Signal_Inhibitor / Signal_NoInhibitor)] * 100

    • Determine the IC₅₀ value by plotting % inhibition against the log of the compound concentration.

Protocol 3: Antimicrobial Susceptibility Testing (Broth Microdilution)

This method determines the Minimum Inhibitory Concentration (MIC), the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Step-by-Step Methodology:

  • Inoculum Preparation:

    • Culture the test bacterium (e.g., S. aureus) in a suitable broth (e.g., Mueller-Hinton Broth) overnight.

    • Dilute the culture to match the turbidity of a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ colony-forming units (CFU)/mL.

    • Further dilute this suspension to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL in the test wells.

  • Compound Dilution:

    • In a 96-well plate, add 50 µL of sterile broth to all wells.

    • Add 50 µL of the test compound stock solution (at 2x the highest desired concentration) to the first column of wells.

    • Perform a 2-fold serial dilution by transferring 50 µL from the first column to the second, and so on, discarding the final 50 µL from the last column.

  • Inoculation and Incubation:

    • Add 50 µL of the prepared bacterial inoculum to each well.

    • Controls: Include a well with broth and inoculum (growth control) and a well with broth only (sterility control).

    • Cover the plate and incubate at 37°C for 18-24 hours.

  • MIC Determination:

    • Visually inspect the plate for turbidity.

    • The MIC is the lowest concentration of the compound at which there is no visible growth (i.e., the well is clear).

Conclusion and Future Directions

The 2-Amino-4,6-dichloronicotinonitrile scaffold is a privileged structure in medicinal chemistry, providing a robust platform for the development of novel therapeutic agents. Its derivatives have demonstrated a wide spectrum of biological activities, most notably as anticancer and antimicrobial agents. The synthetic accessibility and potential for chemical modification make this class of compounds highly attractive for further investigation.

Future research should focus on optimizing the lead compounds to enhance their potency, selectivity, and pharmacokinetic properties. Exploring their efficacy in in vivo models will be a critical next step in translating these promising laboratory findings into potential clinical applications. Furthermore, detailed mechanistic studies will be essential to fully elucidate their modes of action and identify novel biological targets.

References

  • BenchChem. (n.d.). Comparative Analysis of the Biological Activities of Amino-Nicotinonitrile Derivatives.
  • Al-Warhi, T., et al. (2024). Synthesis, Cytotoxicity, and Photophysical Investigations of 2-Amino-4,6-diphenylnicotinonitriles: An Experimental and Theoretical Study. Molecules, 29(8), 1848. Retrieved from [Link]

  • Hosseinzadeh, Z., et al. (n.d.). Scheme 1. Synthesis of 2-amino-4,6-diarylnicotinonitrile in the... ResearchGate. Retrieved from [Link]

  • Al-Warhi, T., et al. (2024). Synthesis, Cytotoxicity, and Photophysical Investigations of 2-Amino-4,6-diphenylnicotinonitriles: An Experimental and Theoretical Study. Molecules, 29(8), 1848. Retrieved from [Link]

  • El-Gazzar, M. G., et al. (2022). The Crystal Structure of 2-Amino-4-(2,3-Dichlorophenyl)-6-Methoxy-4H-Benzo[h]chromene-3-Carbonitrile: Antitumor and Tyrosine Kinase Receptor Inhibition Mechanism Studies. Molecules, 27(21), 7434. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of 2‐amino‐4,6‐diphenylnicotinonitrile derivatives under.... Retrieved from [Link]

  • Guna, J. V., et al. (n.d.). Synthesis and Antimicrobial Activity of (2-Methoxy/2-Amino)-6-{4'-[(4'''-Chlorophenyl) (Phenyl) Methyl Amino] Phenyl}-4-Aryl Nicotinonitrile. ResearchGate. Retrieved from [Link]

  • Academia.edu. (n.d.). SYNTHESIS AND ANTICANCER ACTIVITY OF DIHYDROPYRIMIDINTHIONE, 1,3-THIAZINE AND 2- OXONICOTINONITRILE DERIVATIVES. Retrieved from [Link]

  • Li, Y., et al. (2018). Synthesis and Selective Anticancer Activity Evaluation of 2-phenylacrylonitrile Derivatives as Tubulin Inhibitors. Journal of Cancer, 9(19), 3617–3628. Retrieved from [Link]

  • Kráľová, K., et al. (2012). 5-Substituted 2-amino-4,6-dihydroxypyrimidines and 2-amino-4,6-dichloropyrimidines: synthesis and inhibitory effects on immune-activated nitric oxide production. Molecules, 17(5), 5033–5049. Retrieved from [Link]

  • Chen, Y., et al. (2020). Broad-Spectrum Antimicrobial Activity and Improved Stability of a D-Amino Acid Enantiomer of DMPC-10A, the Designed Derivative of Dermaseptin Truncates. Molecules, 25(18), 4320. Retrieved from [Link]

  • V-A. G. et al. (2019). Insight into the antimicrobial mechanism of action of β2,2-amino acid derivatives from molecular dynamics simulation: Dancing the can-can at the membrane surface. Biochimica et Biophysica Acta (BBA) - Biomembranes, 1861(11), 183018. Retrieved from [Link]

  • ResearchGate. (n.d.). Theoretical Investigations of Bioactive Substituted 2‐Amino‐3,5‐dicarbonitrile‐6‐thiopyridine Derivatives. Retrieved from [Link]

  • Zaleska, M. M., et al. (2021). 2-Amino-3,5-dicarbonitrile-6-sulfanylpyridines: synthesis and multiple biological activity – a review. RSC Advances, 11(19), 11394–11417. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of New 2-Amino-6-(4-hydroxy-2-oxo-chromen-3-yl)-4-aryl Nicotine Nitrile in Eco-Friendly Media and their Antimicrobials and DPPH Radical Scavenging Activities. Retrieved from [Link]

  • Dung, H. T. K., et al. (2025). 2-Amino-4,6-diarylpyrimidines as potential chronic myeloid leukemia cell inhibitors targeting anti-ABL1 kinase: microwave-assisted synthesis, biological evaluation, molecular docking, and dynamics studies. RSC Advances, 15(6), 4458–4471. Retrieved from [Link]

  • ResearchGate. (n.d.). In vitro antimicrobial activity of new 2-amino-4-chloropyridine derivatives: A structure-activity relationship study. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis, Anticancer Activities and Experimental-Theoretical DNA Interaction Studies of 2-Amino-4-Phenyl-4H-benzo[h]chromene-3-carbonitrile. Retrieved from [Link]

  • Chemical-kinomics. (n.d.). Drug Discovery - Inhibitor. Retrieved from [Link]

  • Smaill, J. B., et al. (2003). Synthesis and structure-activity relationships of 6,7-disubstituted 4-anilinoquinoline-3-carbonitriles. The design of an orally active, irreversible inhibitor of the tyrosine kinase activity of the epidermal growth factor receptor (EGFR) and the human epidermal growth factor receptor-2 (HER-2). Journal of Medicinal Chemistry, 46(1), 49–63. Retrieved from [Link]

  • Tadesse, S., et al. (2019). Inhibitors of Cyclin-Dependent Kinases: Types and Their Mechanism of Action. Molecules, 24(20), 3800. Retrieved from [Link]

  • Chu, X. J., et al. (2006). Discovery of methanone (R547), a potent and selective cyclin-dependent kinase inhibitor with significant in vivo antitumor activity. Journal of Medicinal Chemistry, 49(22), 6549–6560. Retrieved from [Link]

  • Li, G. L., et al. (2010). 2-Amino-4-(2,4-dichlorophenyl)-6-(naphthalen-1-yl)nicotinonitrile. Acta Crystallographica Section E: Structure Reports Online, 66(Pt 1), o131. Retrieved from [Link]

  • El-Sayed, N. N. E., et al. (2023). Synthesis, spectroscopic, DFT calculations, biological activity, SAR, and molecular docking studies of novel bioactive pyridine derivatives. Scientific Reports, 13(1), 15938. Retrieved from [Link]

  • Reischl, W., et al. (2001). Synthesis and biological activities of 2 beta-chloro-, 2 beta-fluoro-, and 2 beta-methoxy-1 alpha,25-dihydroxyvitamin D3. Steroids, 66(3-5), 329–341. Retrieved from [Link]

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2-Amino-4,6-dichloronicotinonitrile in the synthesis of pyridopyrimidines

Author: BenchChem Technical Support Team. Date: January 2026

Application Notes & Protocols

Topic: 2-Amino-4,6-dichloronicotinonitrile in the Synthesis of Pyridopyrimidines

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Strategic Value of Pyridopyrimidines and a Key Precursor

The pyridopyrimidine scaffold is a cornerstone in modern medicinal chemistry, representing a class of fused heterocyclic compounds with a remarkable breadth of biological activities.[1] These molecules are structurally analogous to purines, allowing them to interact with a wide array of biological targets. Consequently, pyridopyrimidine derivatives have been successfully developed as potent anticancer, anti-inflammatory, antiviral, and antimicrobial agents.[1][2] Several approved drugs, such as the CDK4/6 inhibitor Palbociclib used in breast cancer treatment, feature this privileged core structure, underscoring its therapeutic significance.[3][4]

The successful exploration of this chemical space hinges on the availability of versatile and efficient synthetic routes. Among the various starting materials, 2-amino-4,6-dichloronicotinonitrile has emerged as a particularly powerful and strategic building block. Its utility stems from a unique combination of reactive sites:

  • An Ortho-Amino-Nitrile Moiety: The vicinal amino and nitrile groups on the pyridine ring are perfectly poised for cyclization reactions to construct the fused pyrimidine ring.

  • Two Reactive Chloro Substituents: The chlorine atoms at the 4- and 6-positions are activated towards nucleophilic aromatic substitution (SNAr), providing critical handles for introducing molecular diversity and fine-tuning the pharmacological profile of the final compounds.

This guide provides a detailed exploration of the synthesis of pyridopyrimidines from 2-amino-4,6-dichloronicotinonitrile, offering mechanistic insights, detailed experimental protocols, and strategies for library development.

Core Synthetic Strategy: From Nicotinonitrile to the Pyrido[2,3-d]pyrimidine Core

The primary and most efficient pathway to the pyridopyrimidine scaffold from 2-amino-4,6-dichloronicotinonitrile involves the construction of the pyrimidine ring through a cyclization reaction. This transformation leverages the inherent reactivity of the 2-amino and 3-cyano groups.

Mechanism of Cyclization

The reaction typically proceeds by treating the starting nicotinonitrile with a one-carbon electrophile, such as formamide or an orthoformate. The mechanism involves an initial nucleophilic attack by the amino group on the electrophile, followed by an intramolecular cyclization involving the nitrile group, and subsequent tautomerization to yield the aromatic pyridopyrimidine system. The nitrile group, a common pharmacophore in many drugs, serves as a key reactive handle in this cyclization.[5]

The general mechanism is outlined below:

  • Initial Condensation: The exocyclic 2-amino group acts as a nucleophile, attacking the one-carbon source (e.g., formic acid or its equivalent).

  • Intramolecular Cyclization: Following the initial condensation and subsequent dehydration, the nitrogen of the newly formed amidine or related intermediate attacks the electrophilic carbon of the nitrile group. This key C-N bond formation closes the six-membered pyrimidine ring.[6][7]

  • Tautomerization: The resulting cyclic intermediate tautomerizes to form the stable, aromatic 4-aminopyrido[2,3-d]pyrimidine ring system.

Mechanism_of_Cyclization Start 2-Amino-4,6-dichloronicotinonitrile Intermediate1 Formimidate Intermediate Start->Intermediate1 + Formamide / Heat Intermediate2 Cyclized Intermediate Intermediate1->Intermediate2 Intramolecular Nucleophilic Attack Product 4,6-Dichloro-7H-pyrido[2,3-d]pyrimidin-4-amine Intermediate2->Product Tautomerization

Caption: Generalized mechanism for pyrimidine ring formation.

Protocol 1: Synthesis of 4,6-Dichloro-7H-pyrido[2,3-d]pyrimidin-4-amine

This protocol details the foundational cyclization reaction to create the core pyridopyrimidine intermediate.

Materials:

  • 2-Amino-4,6-dichloronicotinonitrile

  • Formamide

  • Three-neck round-bottom flask equipped with a reflux condenser and a thermometer

  • Heating mantle

  • Magnetic stirrer and stir bar

  • Deionized water

  • Ethanol

  • Buchner funnel and filter paper

Procedure:

  • Reaction Setup: To a 100 mL three-neck round-bottom flask, add 2-amino-4,6-dichloronicotinonitrile (5.0 g, 26.5 mmol).

  • Reagent Addition: Add formamide (50 mL) to the flask. The formamide acts as both the reagent and the solvent.

  • Heating: Gently heat the reaction mixture with stirring to 160-170 °C using a heating mantle. Maintain this temperature for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) (e.g., using a 1:1 mixture of ethyl acetate and hexane as the mobile phase).

  • Cooling and Precipitation: After the reaction is complete (as indicated by the consumption of the starting material), allow the mixture to cool to room temperature. A precipitate will form.

  • Isolation: Pour the cooled reaction mixture into 200 mL of cold deionized water with stirring. The product will precipitate out of the solution.

  • Filtration: Collect the solid product by vacuum filtration using a Buchner funnel.

  • Washing: Wash the filter cake thoroughly with deionized water (3 x 50 mL) to remove any residual formamide.

  • Drying and Purification: Dry the crude product in a vacuum oven. The product can be further purified by recrystallization from ethanol to afford 4,6-dichloro-7H-pyrido[2,3-d]pyrimidin-4-amine as a solid.

Expected Outcome: This protocol typically yields the desired product in the range of 75-85%. The purity should be assessed by NMR spectroscopy and mass spectrometry.

Diversification Strategy: Leveraging the Chloro Substituents

The true synthetic power of the 4,6-dichloro-7H-pyrido[2,3-d]pyrimidin-4-amine intermediate lies in the differential reactivity of its two chlorine atoms. These positions are susceptible to nucleophilic aromatic substitution (SNAr), allowing for the systematic introduction of a wide variety of functional groups. This is a critical step in generating chemical libraries for structure-activity relationship (SAR) studies in drug discovery.

Common nucleophiles used for this purpose include:

  • Primary and secondary amines (aliphatic and aromatic)

  • Alcohols and phenols

  • Thiols and thiophenols

The workflow enables the creation of a diverse library of compounds from a single, common intermediate.

Diversification_Workflow cluster_0 Core Synthesis cluster_1 Library Diversification (SNAr) Start 2-Amino-4,6- dichloronicotinonitrile Intermediate 4,6-Dichloro-7H-pyrido [2,3-d]pyrimidin-4-amine Start->Intermediate Cyclization Product1 4-Amino-6-(Alkylamino)- Derivative Intermediate->Product1 + R-NH2 Product2 4-Amino-6-Alkoxy- Derivative Intermediate->Product2 + R-OH / Base Product3 4-Amino-6-(Arylthio)- Derivative Intermediate->Product3 + Ar-SH / Base

Caption: Workflow for the diversification of the pyridopyrimidine scaffold.

Protocol 2: Synthesis of a 6-Substituted Pyrido[2,3-d]pyrimidine Derivative

This protocol provides a general method for the nucleophilic substitution at the 6-position of the pyridopyrimidine core.

Materials:

  • 4,6-Dichloro-7H-pyrido[2,3-d]pyrimidin-4-amine (Intermediate from Protocol 1)

  • Aniline (or other amine nucleophile)

  • Diisopropylethylamine (DIPEA)

  • N,N-Dimethylformamide (DMF) or Dioxane

  • Standard glassware for inert atmosphere reactions

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: In an oven-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 4,6-dichloro-7H-pyrido[2,3-d]pyrimidin-4-amine (1.0 g, 4.6 mmol) in 20 mL of anhydrous DMF.

  • Reagent Addition: Add aniline (0.47 g, 5.1 mmol, 1.1 equivalents) to the solution, followed by the dropwise addition of DIPEA (1.2 g, 9.2 mmol, 2.0 equivalents). DIPEA acts as a non-nucleophilic base to scavenge the HCl generated during the reaction.

  • Heating: Heat the reaction mixture to 80-90 °C and stir for 8-12 hours, or until TLC analysis indicates the complete consumption of the starting material.

  • Work-up: Cool the reaction to room temperature and pour it into 100 mL of ice-water. A precipitate should form.

  • Extraction: If a precipitate does not form, or if the product is oily, extract the aqueous mixture with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel, using a suitable gradient of ethyl acetate in hexanes to yield the desired 6-anilino-substituted pyridopyrimidine.

Data Summary

The following tables summarize typical reaction parameters and the scope of diversification possible with this synthetic platform.

Table 1: Comparison of Cyclization Conditions for Pyrimidine Ring Formation

Starting MaterialReagent(s)SolventTemp (°C)Time (h)Yield (%)
2-Amino-4,6-dichloronicotinonitrileFormamideFormamide160-1704-6~80%
2-Amino-4,6-dichloronicotinonitrileTriethyl Orthoformate, Ac2OTolueneReflux8-10~75%
2-Amino-4,6-dichloronicotinonitrileFormic AcidN/A100-11012-16~70%

Note: Yields are representative and can vary based on reaction scale and purification methods.

Table 2: Examples of Diversification via Nucleophilic Aromatic Substitution

NucleophileResulting Substituent at C-6Product ClassPotential Therapeutic Area
Aniline-NH-PhN-Aryl-pyrido[2,3-d]pyrimidineKinase Inhibitors (Oncology)[8]
Piperidine-N(CH2)5Piperidinyl-pyrido[2,3-d]pyrimidineCNS Agents, Anticancer[3]
Methanol / NaH-OCH3Methoxy-pyrido[2,3-d]pyrimidineAntiviral, Anti-inflammatory
4-Fluorothiophenol-S-C6H4-F(Fluorophenyl)thio-pyrido[2,3-d]pyrimidineAntimicrobial, Anticancer[2]

Conclusion and Outlook

The synthesis of pyridopyrimidines from 2-amino-4,6-dichloronicotinonitrile provides a robust, flexible, and highly efficient pathway to a class of compounds with immense therapeutic potential.[9] The initial cyclization is a reliable method for constructing the core heterocyclic system, while the subsequent nucleophilic substitution reactions at the chloro-positions offer a powerful tool for generating extensive libraries of analogs. This strategic approach allows researchers in drug discovery to rapidly perform SAR studies, optimizing compounds for potency, selectivity, and pharmacokinetic properties. The continued exploration of this chemistry is expected to yield novel drug candidates for a wide range of diseases.

References

  • Grivsky, E. M., et al. (2022). Review on the Synthesis and Therapeutic Potential of Pyrido[2,3-d], [3,2-d], [3,4-d] and [4,3-d]pyrimidine Derivatives. Molecules. Available from: [Link]

  • Shetty, C. R., & Shastry, C. S. (2021). Synthesis and Anticancer Perspective of Pyridopyrimidine Scaffold - An Overview. Journal of Pharmaceutical Research International. Available from: [Link]

  • Anonymous. (n.d.). Pyridopyrimidines In Medicinal Chemistry: A Comprehensive Review of Their Therapeutic Significance. International Journal of Pharmaceutical Sciences. Available from: [Link]

  • Grivsky, E. M., et al. (2022). Review on the Synthesis and Therapeutic Potential of Pyrido[2,3-d], [3,2-d], [3,4-d] and [4,3-d]pyrimidine Derivatives. ResearchGate. Available from: [Link]

  • Shanmugasundaram, P., et al. (n.d.). An Insight into the Therapeutic Potential of Pyridopyrimidines as Anticancer Agents. Research Journal of Pharmacy and Technology. Available from: [Link]

  • Belin, S., et al. (2009). Activation modes in biocatalytic radical cyclization reactions. FEBS Journal. Available from: [Link]

  • Li, Y., et al. (n.d.). Cyclization reaction mechanism of amino acid for Path 2. ResearchGate. Available from: [Link]

  • Anonymous. (n.d.). Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore. Chemical Reviews. Available from: [Link]

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Troubleshooting & Optimization

Technical Support Center: 2-Amino-4,6-dichloronicotinonitrile Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-Amino-4,6-dichloronicotinonitrile. This guide is designed for researchers, scientists, and professionals in drug development who are looking to optimize their synthetic routes and troubleshoot common issues encountered during this challenging chlorination reaction. As a key intermediate in the synthesis of various pharmaceuticals and agrochemicals, achieving a high yield and purity of this compound is often critical.

This document provides in-depth, experience-driven advice in a direct question-and-answer format. We will explore the causality behind experimental choices, address specific problems you may encounter, and provide validated protocols to enhance your reaction outcomes.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route and starting material for 2-Amino-4,6-dichloronicotinonitrile?

The most prevalent and industrially relevant method involves the deoxychlorination of a hydroxylated pyridine precursor. The typical starting material is 2-Amino-4,6-dihydroxypyrimidine or its salts. This precursor undergoes a vigorous chlorination reaction to replace the two hydroxyl groups with chlorine atoms.

Q2: Which chlorinating agents are most effective for this transformation?

The combination of phosphorus oxychloride (POCl₃) and phosphorus pentachloride (PCl₅) is widely recognized as a robust and effective chlorinating system for this type of heteroaromatic compound.[1] While POCl₃ can function alone, it is sometimes not a sufficiently strong chlorinating agent for this substrate.[1] The addition of PCl₅ enhances the chlorinating power of the mixture, driving the reaction more effectively towards completion.[1] In some protocols, POCl₃ is used in large excess, serving as both a reagent and a solvent.

Q3: What is a realistic yield to expect for this reaction?

Reported yields for the synthesis of similar dichloropyrimidine compounds can vary significantly based on the scale, purity of starting materials, and optimization of reaction conditions. With a well-optimized protocol, yields in the range of 80-95% have been reported for related structures.[2] However, without careful control, yields can easily fall below 50%.

Q4: What are the most critical safety precautions when working with POCl₃ and PCl₅?

Both POCl₃ and PCl₅ are highly corrosive and react violently with water, releasing significant heat and hydrochloric acid (HCl) gas.[3] All manipulations must be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including acid-resistant gloves, a lab coat, and safety goggles, is mandatory. Reactions should be conducted under an inert atmosphere (e.g., nitrogen or argon) to prevent contact with moisture. Quenching of the reaction mixture must be done with extreme caution, typically by slowly adding the reaction mixture to ice water with vigorous stirring to manage the exothermic reaction.[4]

Troubleshooting Guides

Problem 1: Consistently Low or No Product Yield

Q: My reaction yield is consistently below 50%. What are the primary factors I should investigate to improve the conversion?

A: Low yield is the most common issue and can typically be traced back to one of four key areas: reagent quality, reaction temperature, reaction time, or the presence of water. Let's break down the investigation process.

1. Reagent and Solvent Purity:

  • The "Why": The chlorination reaction is highly sensitive to moisture. Any water present in the starting material, solvents, or reaction vessel will consume the expensive chlorinating agents (POCl₃ and PCl₅) in a highly exothermic side reaction, reducing their availability for the main transformation. The starting 2-amino-4,6-dihydroxypyrimidine can be hygroscopic and may contain crystalline water, which significantly impacts the reaction.[5]

  • Troubleshooting Protocol:

    • Dry the Starting Material: Dry the 2-amino-4,6-dihydroxypyrimidine precursor in a vacuum oven at 80-100 °C for at least 12-24 hours before use.[5]

    • Use Anhydrous Solvents: If a solvent like acetonitrile is used, ensure it is of an anhydrous grade.

    • Check Reagent Quality: Use fresh, high-purity POCl₃ and PCl₅. Old bottles that have been opened multiple times may have been compromised by atmospheric moisture.

2. Reaction Temperature and Time:

  • The "Why": This deoxychlorination requires significant thermal energy to proceed at a reasonable rate. Insufficient temperature or reaction time will lead to incomplete conversion. Conversely, excessively high temperatures or prolonged heating can lead to decomposition and the formation of tar-like byproducts. The optimal temperature is a balance between achieving a good reaction rate and minimizing degradation.

  • Troubleshooting Protocol:

    • Temperature Control: Heat the reaction mixture to a reflux temperature, typically between 80 °C and 110 °C, depending on the solvent used (if any).[2] Use an oil bath and a thermometer to monitor the internal reaction temperature accurately.

    • Reaction Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LCMS). Take small aliquots from the reaction mixture, carefully quench them, and analyze for the disappearance of the starting material.

    • Optimization: If the reaction stalls, consider incrementally increasing the temperature or extending the reaction time. A typical reaction time can range from 3 to 8 hours.[2][4]

3. Stoichiometry and Role of Catalysts:

  • The "Why": The stoichiometry of the chlorinating agents is critical. An insufficient amount will result in incomplete reaction, while a large excess can sometimes complicate the work-up. The addition of a tertiary amine base (e.g., triethylamine, pyridine, or Hünig's base) can act as an acid scavenger, neutralizing the HCl generated and potentially accelerating the reaction.[4]

  • Troubleshooting Protocol:

    • Reagent Ratio: Ensure at least 2 equivalents of chlorinating agent are used per hydroxyl group. A common approach is to use POCl₃ as the solvent, ensuring a large excess.

    • Base Addition: If not already in your protocol, consider the addition of 1.0 to 1.5 equivalents of a tertiary amine. Add the base slowly to the reaction mixture at a lower temperature (e.g., 0 °C) before heating to reflux.[4]

Problem 2: Significant Impurity Formation

Q: My LCMS and NMR data show multiple side products, and the final product is difficult to purify. What are the likely side reactions, and how can I suppress them?

A: The formation of impurities often stems from incomplete chlorination or side reactions involving the amino group. Understanding these pathways is key to minimizing them.

Likely Side Products:

  • Mono-chlorinated Intermediate: 2-Amino-4-chloro-6-hydroxynicotinonitrile is the most common impurity, arising from incomplete reaction.

  • Phosphorylated Byproducts: The amino group can be reactive towards POCl₃, potentially forming phosphoramidic dichloride intermediates (e.g., 4,6-dichloro-3-cyano-2-pyridinylphosphoramidic dichloride).[2] These species are often unstable and can complicate purification.

  • Decomposition Products: Overheating or extended reaction times can lead to complex, often colored, degradation products.

Strategies for Minimizing Impurities:

  • Control the Order of Addition:

    • The "Why": Adding the substrate to the pre-heated chlorinating agent can sometimes prevent the formation of intermediates that are stable at lower temperatures.

    • Protocol: In a flask containing POCl₃ (and PCl₅, if used), heat the mixture to the target reaction temperature (e.g., 90 °C). Then, add the dried 2-amino-4,6-dihydroxypyrimidine portion-wise over 30-60 minutes. This maintains a high concentration of the chlorinating agent relative to the substrate at all times.

  • Use of a Co-solvent:

    • The "Why": Using a high-boiling, inert solvent like sulfolane or acetonitrile can improve solubility and allow for more precise temperature control, preventing localized overheating that can occur when using POCl₃ as the sole solvent.[2][4]

    • Protocol: Suspend the starting material in anhydrous acetonitrile or sulfolane. Add the POCl₃ and PCl₅, and then heat to the desired temperature.[4]

  • Optimized Work-up to Hydrolyze Intermediates:

    • The "Why": Phosphorylated byproducts can often be hydrolyzed back to the desired amino product during the work-up procedure.[2]

    • Protocol: After cooling the reaction, carefully and slowly pour the mixture onto a large amount of crushed ice with vigorous stirring. Once the initial exothermic quench is complete, continue stirring the resulting slurry, sometimes with gentle heating (e.g., 50 °C) for a few hours. This allows for the hydrolysis of the phosphoramidic dichloride byproduct back to the 2-amino product.[2]

Table 1: Summary of Conditions for Yield Optimization

ParameterStandard ConditionOptimized ConditionRationale for Optimization
Starting Material Used as receivedDried under vacuum at 80-100 °C for >12hRemoves residual water that consumes reagents.[5]
Temperature 80 °CReflux at 90-110 °C (monitored)Ensures sufficient activation energy for complete conversion.
Chlorinating Agent POCl₃ alonePOCl₃ / PCl₅ mixturePCl₅ increases the chlorinating strength of the system.[1]
Catalyst None1.2 eq. Triethylamine or Hünig's baseActs as an acid scavenger to drive the reaction forward.[4]
Work-up Immediate quench and extractionQuench on ice, followed by stirring at 50 °C for 2-3hHydrolyzes phosphoramidic byproducts to the desired product.[2]

Diagram 1: Simplified Reaction and Side Reaction Pathway

cluster_main Main Reaction Pathway cluster_side Side Reactions SM 2-Amino-4,6-dihydroxypyrimidine Mono Mono-chloro Intermediate SM->Mono POCl3/PCl5 Phospho Phosphorylated Byproduct SM->Phospho Reaction at Amino Group Product 2-Amino-4,6-dichloronicotinonitrile Mono->Product POCl3/PCl5 (Rate-limiting) Decomp Decomposition Products Product->Decomp Overheating

Caption: Main vs. Side Reaction Pathways.

Problem 3: Difficult Product Isolation and Purification

Q: The work-up is messy, and I'm struggling to get a pure, crystalline product. What is the best procedure for isolation?

A: A clean work-up is essential for obtaining high-purity material. The goal is to safely neutralize the reagents, precipitate the product, and remove impurities.

Recommended Work-up and Purification Protocol:

  • Reaction Quenching (Safety First!):

    • After the reaction is complete (as confirmed by TLC/LCMS), allow the mixture to cool to room temperature.

    • In a separate, large beaker, prepare a mixture of crushed ice and water. The volume should be at least 10 times the volume of the reaction mixture.

    • Slowly and carefully add the reaction mixture to the ice-water slurry with vigorous overhead stirring. This step is highly exothermic and will release HCl gas. Perform this in an efficient fume hood.

  • Product Precipitation and pH Adjustment:

    • The product should precipitate as a solid in the acidic aqueous mixture.

    • Stir the slurry for 1-3 hours to ensure complete hydrolysis of any remaining reagents and intermediates.[2]

    • Slowly neutralize the mixture by adding a base, such as a saturated sodium bicarbonate solution or dilute sodium hydroxide, until the pH is approximately 7-8. This step is crucial for ensuring the amino group is in its free base form, which aids precipitation and subsequent extraction.

  • Isolation:

    • Collect the precipitated solid by vacuum filtration.

    • Wash the filter cake thoroughly with cold water to remove inorganic salts.

    • Wash the cake with a small amount of a cold non-polar solvent like hexanes to remove non-polar impurities.

    • Dry the crude product under vacuum.

  • Purification (If Necessary):

    • Recrystallization: If the crude product is still impure, recrystallization is often effective. Common solvent systems include ethanol/water, isopropanol, or ethyl acetate/hexanes. Dissolve the crude solid in a minimum amount of the hot solvent, then allow it to cool slowly to form pure crystals.

    • Activated Carbon: If the product is highly colored, this may indicate persistent organic impurities. During recrystallization, after dissolving the product in the hot solvent, you can add a small amount of activated carbon, stir for 5-10 minutes, and then perform a hot filtration to remove the carbon and adsorbed impurities before cooling.[6]

Diagram 2: Troubleshooting Workflow for Low Yield

start Low Yield (<50%) Detected check_water Step 1: Investigate Moisture - Dry starting material? - Anhydrous solvents? start->check_water check_temp Step 2: Verify Reaction Conditions - Internal temp at reflux? - Reaction time sufficient? check_water->check_temp No solution1 Implement rigorous drying protocol. check_water->solution1 Yes check_reagents Step 3: Check Stoichiometry - Sufficient POCl3/PCl5? - Consider adding a base? check_temp->check_reagents No solution2 Monitor internal temp. Extend reflux time. check_temp->solution2 Yes check_workup Step 4: Optimize Work-up - Hydrolysis step included? - pH properly adjusted? check_reagents->check_workup No solution3 Increase chlorinating agent. Add triethylamine. check_reagents->solution3 Yes solution4 Add post-quench hydrolysis step (stir at 50°C). check_workup->solution4 Yes end_node Yield Improved check_workup->end_node No solution1->check_temp solution2->check_reagents solution3->check_workup solution4->end_node

Caption: Stepwise Troubleshooting Logic.

References

  • ARKIVOC . A novel strategy for the synthesis of 2-amino-4,6-diarylnicotinonitrile. [Link]

  • ResearchGate . What experimental procedure works best for chlorinating quinazolones using POCl3, POCl3/PCl5, SOCl2/cat. DMF?. [Link]

  • UNIPI . Revisitation of the PCl5-Chlorination Reaction of α-Amino Acids: Spectroscopic and DFT Insights, and Synthesis of the L-Proline. [Link]

  • ACS GCI Pharmaceutical Roundtable Reagent Guides . Deoxychlorination. [Link]

  • ResearchGate . Scheme 1. Synthesis of 2-amino-4,6-diarylnicotinonitrile in the.... [Link]

  • Indian Chemical Society . POCl-PCl mixture: A robust chlorinating agent. [Link]

  • StackExchange . What mechanism does the reaction of PCl5 with alcohols follow, SNi or SN2?. [Link]

  • MDPI . Synthesis, Cytotoxicity, and Photophysical Investigations of 2-Amino-4,6-diphenylnicotinonitriles: An Experimental and Theoretical Study. [Link]

  • Google Patents. DE10249946B4 - Process for the preparation of 2-amino-4-chloro-6-alkoxypyrimidines.
  • ResearchGate . Synthesis of 2‐amino‐4,6‐diphenylnicotinonitrile derivatives under.... [Link]

  • NIH . 5-Substituted 2-amino-4,6-dihydroxypyrimidines and 2-amino-4,6-dichloropyrimidines: synthesis and inhibitory effects on immune-activated nitric oxide production. [Link]

  • Diva-Portal.org . Optimization of 2-Amino-4,6-diarylpyrimidine-5-carbonitriles as Potent and Selective A1 Antagonists. [Link]

  • MDPI . The Crystal Structure of 2-Amino-4-(2,3-Dichlorophenyl)-6-Methoxy-4H-Benzo[h]chromene-3-Carbonitrile: Antitumor and Tyrosine Kinase Receptor Inhibition Mechanism Studies. [Link]

  • NIH . 2-Amino-3,5-dicarbonitrile-6-sulfanylpyridines: synthesis and multiple biological activity – a review. [Link]

  • PlumX . Enhanced formation of 2,6-dichloro-4-nitrophenol during chlorination after UV/chlorine process: Free amino acid versus oligopeptide. [Link]

  • PubMed . Chlorination of Amino Acids: Reaction Pathways and Reaction Rates. [Link]

  • PubChem . 4-Amino-2,6-dichloronicotinonitrile. [Link]

  • PubMed Central . Optimization of 2-Amino-4,6-diarylpyrimidine-5-carbonitriles as Potent and Selective A1 Antagonists. [Link]

  • Google Patents. US4929729A - Process for producing 2-amino-4,6-dichloropyrimidine.
  • PubMed Central . 5,6-dihydrobenzo[h]quinoline-3-carbonitrile–3-amino-1-(4-chlorophenyl). [Link]

  • PubMed . Spectrophotometric Study on the Proton Transfer Reaction Between 2-amino-4-methylpyridine With 2,6-dichloro-4-nitrophenol in Methanol, Acetonitrile and the Binary Mixture 50% methanol+50% Acetonitrile. [Link]

  • PubChem . 2-Amino-4-(4-chlorophenyl)-6-phenylnicotinonitrile. [Link]

  • MDPI . Synthesis of Enantiomerically Enriched Protected 2-Amino-, 2,3-Diamino- and 2-Amino-3-Hydroxypropylphosphonates. [Link]

  • PubChem . 2-Aminoisonicotinonitrile. [Link]

Sources

Technical Support Center: Purification of 2-Amino-4,6-dichloronicotinonitrile

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center for the purification of 2-Amino-4,6-dichloronicotinonitrile. This guide, designed for professionals in research and drug development, provides in-depth technical assistance in a user-friendly question-and-answer format. As Senior Application Scientists, we understand the nuances of synthetic chemistry and the challenges that can arise during purification. This resource is built on a foundation of scientific integrity, offering field-proven insights to help you navigate common issues and optimize your purification protocols.

Understanding the Chemistry: Synthesis and Potential Impurities

A robust purification strategy begins with a thorough understanding of the synthetic route and the potential side products that may form. While various synthetic pathways to substituted nicotinonitriles exist, a common and plausible route to 2-Amino-4,6-dichloronicotinonitrile involves the controlled amination of a polychlorinated pyridine precursor.

A likely synthetic approach is the nucleophilic aromatic substitution of 2,4,6-trichloropyridine-3-carbonitrile. In this reaction, an amino group is selectively introduced at the C2 position.

Synthesis_Pathway 2,4,6-Trichloropyridine-3-carbonitrile 2,4,6-Trichloropyridine-3-carbonitrile Reaction Nucleophilic Aromatic Substitution 2,4,6-Trichloropyridine-3-carbonitrile->Reaction Ammonia Ammonia Ammonia->Reaction 2-Amino-4,6-dichloronicotinonitrile 2-Amino-4,6-dichloronicotinonitrile Reaction->2-Amino-4,6-dichloronicotinonitrile Side_Products Potential Side Products: - Isomeric aminodichloronicotinonitriles - Diamino-monochloronicotinonitrile - Unreacted starting material - Hydrolysis products Reaction->Side_Products

Caption: Plausible synthetic route to 2-Amino-4,6-dichloronicotinonitrile.

This understanding of the synthesis allows us to anticipate the most probable impurities, which is the first step in developing an effective purification strategy.

Frequently Asked Questions (FAQs) & Troubleshooting

Here, we address common questions and issues encountered during the purification of 2-Amino-4,6-dichloronicotinonitrile.

Q1: What are the most common impurities I should expect in my crude product?

A1: Based on the likely synthetic route, you can anticipate the following impurities:

  • Unreacted Starting Material: Residual 2,4,6-trichloropyridine-3-carbonitrile.

  • Isomeric Byproducts: Small amounts of 4-amino-2,6-dichloronicotinonitrile and 6-amino-2,4-dichloronicotinonitrile may form, although the 2-position is generally the most reactive towards nucleophilic attack in such systems.

  • Over-amination Products: Diamino-monochloronicotinonitrile species can be generated if the reaction is not carefully controlled.

  • Hydrolysis Products: If water is present in the reaction mixture, hydrolysis of the nitrile group to an amide or carboxylic acid, or displacement of chlorine atoms with hydroxyl groups can occur.

Q2: My crude product is a dark, oily residue instead of a solid. What could be the cause?

A2: An oily crude product often indicates the presence of a significant amount of impurities that depress the melting point of the desired compound. It could also suggest the presence of residual high-boiling solvents or polymeric materials formed during the reaction.

Troubleshooting Steps:

  • Solvent Removal: Ensure all reaction solvents have been thoroughly removed under reduced pressure. Gentle heating may be necessary, but be cautious to avoid thermal degradation of your product.

  • Aqueous Work-up: Perform an aqueous work-up to remove any water-soluble impurities and salts. Dissolve the crude oil in a water-immiscible organic solvent like ethyl acetate or dichloromethane, wash with water and then with brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate before concentrating.

  • Trituration: Attempt to induce crystallization by triturating the oil with a non-polar solvent in which the product is poorly soluble but the impurities are more soluble, such as hexanes or a mixture of ethyl acetate and hexanes.

Q3: I'm having trouble purifying my compound by recrystallization. Can you suggest a suitable solvent system?

A3: The key to successful recrystallization is to find a solvent or solvent system in which the desired compound has high solubility at elevated temperatures and low solubility at room temperature or below, while the impurities remain soluble at lower temperatures.

Recommended Solvent Screening Protocol:

  • Single Solvent Screening: Test the solubility of a small amount of your crude product in various solvents at room temperature and upon heating. Good candidate solvents will show poor solubility at room temperature but complete dissolution upon heating.

  • Two-Solvent System: If a single solvent is not effective, a two-solvent system can be employed. Dissolve the crude product in a small amount of a "good" solvent (in which it is highly soluble) at room temperature. Then, slowly add a "poor" solvent (in which it is sparingly soluble) until the solution becomes cloudy. Gently heat the mixture until it becomes clear again, and then allow it to cool slowly.

Table 1: Suggested Solvents for Recrystallization Screening

Solvent/SystemRationale
IsopropanolOften a good choice for moderately polar compounds.
Ethanol/WaterA versatile polar system where water acts as the anti-solvent.
TolueneA non-polar aromatic solvent that can be effective for aromatic compounds.
Ethyl Acetate/HexanesA common medium-polarity system.
Dichloromethane/HexanesAnother medium-polarity system, useful if the product is highly soluble in chlorinated solvents.

Q4: My recrystallization yielded very little product. How can I improve the recovery?

A4: Low recovery during recrystallization can be due to several factors:

  • Using too much solvent: This will keep your product dissolved even at low temperatures. Use the minimum amount of hot solvent required to fully dissolve the crude material.

  • Cooling too quickly: Rapid cooling can lead to the formation of small, impure crystals or precipitation of the product as an oil. Allow the solution to cool slowly to room temperature, and then place it in an ice bath or refrigerator to maximize crystal formation.

  • Incomplete precipitation: Ensure sufficient time is allowed for crystallization.

Q5: Column chromatography is not giving me good separation. What parameters should I optimize?

A5: Column chromatography is a powerful purification technique, but its success depends on careful optimization of several parameters.

Table 2: Troubleshooting Guide for Column Chromatography

IssuePossible Cause(s)Recommended Solution(s)
Poor Separation (overlapping peaks) Inappropriate solvent system (eluent)Perform TLC analysis to find an optimal eluent system that gives good separation between your product and impurities (target Rf of ~0.3-0.4). A common starting point for compounds like this is a gradient of ethyl acetate in hexanes.
Column overloadingUse an appropriate amount of silica gel relative to your crude product (typically a 50:1 to 100:1 weight ratio).
Product is not eluting from the column Eluent is too non-polarGradually increase the polarity of your eluent. For very polar compounds, adding a small amount of methanol to your eluent may be necessary.
Streaking or tailing of spots on TLC/column Compound is too acidic or basicAdd a small amount of a modifier to your eluent. For basic compounds like aminopyridines, adding 0.1-1% triethylamine can improve peak shape.
Sample is not fully dissolved before loadingEnsure your sample is fully dissolved in a minimum amount of the initial eluent or a slightly more polar solvent before loading onto the column.

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Caption: A general workflow for the purification of 2-Amino-4,6-dichloronicotinonitrile.

Analytical Methods for Purity Assessment

Accurate assessment of purity is critical. High-Performance Liquid Chromatography (HPLC) is the recommended method for determining the purity of 2-Amino-4,6-dichloronicotinonitrile.

Q6: Can you provide a starting point for an HPLC method to analyze my purified product?

A6: Yes, a reverse-phase HPLC method is generally suitable for this type of compound.

Table 3: Recommended Starting HPLC Conditions

ParameterRecommended Condition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A Water with 0.1% Formic Acid or Trifluoroacetic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid or Trifluoroacetic Acid
Gradient Start with a high percentage of A, and ramp up to a high percentage of B over 15-20 minutes.
Flow Rate 1.0 mL/min
Column Temperature 30-40 °C
Detection UV at 254 nm and/or 280 nm

This method should provide good separation of the main product from less polar impurities (which will elute later) and more polar impurities (which will elute earlier). For definitive identification of impurities, HPLC coupled with Mass Spectrometry (LC-MS) is invaluable.

Final Thoughts from Your Application Scientist

The successful purification of 2-Amino-4,6-dichloronicotinonitrile is an achievable goal with a systematic and informed approach. By understanding the potential impurities arising from the synthesis and by methodically optimizing your purification and analytical techniques, you can consistently obtain a high-purity product. Remember that each reaction is unique, and some level of empirical optimization will always be necessary. We encourage you to use this guide as a starting point and to adapt the principles outlined here to your specific experimental context.

References

  • Synthesis of 2-amino-4,6-diaryl/diphenylnicotinonitriles: While not a direct synthesis of the target molecule, these references describe the synthesis of structurally related compounds, providing insights into potential reaction conditions and purification str

    • Synthesis, Cytotoxicity, and Photophysical Investigations of 2-Amino-4,6-diphenylnicotinonitriles: An Experimental and Theoretical Study. Molecules, 2024. [Link]

    • A novel strategy for the synthesis of 2-amino-4,6-diarylnicotinonitrile. Arkivoc, 2009. [Link]

  • Purification Techniques: General guides and principles for common purific

    • Recrystallization Guide: Process, Procedure, Solvents. Mettler Toledo. [Link]

  • Analytical Methods: Resources for developing analytical methods for purity assessment.

    • HPLC Method for Analysis of 4-Amino-2-chloropyridine on Primesep 100 Column. SIELC Technologies. [Link]

Technical Support Center: Optimizing the Synthesis of 2-Amino-4,6-dichloronicotinonitrile

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for the synthesis of 2-Amino-4,6-dichloronicotinonitrile. This guide is designed to provide in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to help you navigate the complexities of this reaction and optimize your synthetic outcomes. As your Senior Application Scientist, I have structured this guide to address the most common challenges encountered in the synthesis of substituted aminopyridines, with a focus on the underlying chemical principles to empower you to make informed decisions in your research.

I. Understanding the Synthesis: A Mechanistic Overview

The synthesis of 2-Amino-4,6-dichloronicotinonitrile is most practically achieved through a regioselective nucleophilic aromatic substitution (SNAr) reaction. The most plausible starting material for this synthesis is a polychlorinated nicotinonitrile, such as 2,4,6-trichloronicotinonitrile. The reaction proceeds by the displacement of one of the chlorine atoms by an amino group. The key to a successful synthesis lies in controlling the regioselectivity of this amination reaction to favor the formation of the desired 2-amino isomer.

The pyridine ring, being electron-deficient, is susceptible to nucleophilic attack. The positions of the chlorine atoms and the electron-withdrawing nitrile group (-CN) influence the reactivity of the different carbon atoms in the ring. Generally, the positions ortho and para to the ring nitrogen are the most activated towards nucleophilic attack. In the case of a 2,4,6-trichlorinated pyridine derivative, the C2, C4, and C6 positions are all potential sites for substitution.

II. Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during the synthesis of 2-Amino-4,6-dichloronicotinonitrile.

Issue 1: Low Yield of the Desired Product

A low yield of 2-Amino-4,6-dichloronicotinonitrile can be attributed to several factors, from incomplete reaction to the formation of side products.

Potential Cause Explanation Recommended Action
Incomplete Reaction The reaction may not have reached completion due to insufficient reaction time, low temperature, or inadequate mixing.Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). If starting material is still present, consider extending the reaction time or gradually increasing the temperature. Ensure efficient stirring to maintain a homogeneous reaction mixture.
Suboptimal Reaction Temperature The temperature is a critical parameter that influences both the reaction rate and the regioselectivity. A temperature that is too low will result in a sluggish reaction, while a temperature that is too high can lead to the formation of multiple byproducts and degradation.[1]The optimal temperature for the amination of polychlorinated pyridines often falls within a specific range. It is advisable to start with a moderate temperature (e.g., room temperature to 50°C) and optimize based on reaction monitoring. For less reactive starting materials, higher temperatures may be necessary, but this should be approached with caution.
Incorrect Choice of Base or Solvent The choice of base and solvent can significantly impact the reaction's efficiency and selectivity. The base is required to neutralize the HCl generated during the reaction, while the solvent needs to dissolve the reactants and facilitate the reaction.A variety of bases can be employed, including organic amines (e.g., triethylamine, diisopropylethylamine) or inorganic bases (e.g., potassium carbonate). The choice of base should be compatible with the reactants and the solvent. Polar aprotic solvents like acetonitrile, dimethylformamide (DMF), or N-methyl-2-pyrrolidone (NMP) are often good choices for SNAr reactions.
Degradation of Starting Material or Product Polychlorinated pyridines and aminopyridines can be sensitive to harsh reaction conditions, such as high temperatures or strongly basic environments, leading to decomposition.Avoid unnecessarily high temperatures and prolonged reaction times. If degradation is suspected, consider using a milder base or a lower reaction temperature.
Issue 2: Formation of Isomeric Byproducts

The formation of isomers, such as 4-amino-2,6-dichloronicotinonitrile or 6-amino-2,4-dichloronicotinonitrile, is a common challenge in the amination of polychlorinated pyridines.

Potential Cause Explanation Recommended Action
Lack of Regioselectivity The electronic and steric environment of the pyridine ring dictates the position of nucleophilic attack. In some cases, the electronic preference for one position over another may not be very strong, leading to a mixture of isomers. The reaction of 2,4,6-trichloropyrimidine with anilines has been shown to yield a mixture of 2- and 4-substituted products, with the ratio being solvent-dependent.[2]The regioselectivity of the amination can often be influenced by the reaction conditions. Factors to consider for optimization include: - Temperature: Lowering the reaction temperature can sometimes improve selectivity. - Solvent: The polarity of the solvent can influence the transition state energies for the formation of different isomers. Experiment with a range of solvents (e.g., toluene, acetonitrile, DMF). - Catalyst: In some cases, the use of a catalyst, such as a palladium-phosphine complex, can direct the amination to a specific position.[3]
Steric Hindrance The steric bulk of the incoming nucleophile and the substituents on the pyridine ring can influence the site of attack.If steric hindrance is a suspected issue, using a less bulky aminating agent might be beneficial, although this is often not a tunable parameter.
Issue 3: Formation of Di-substituted Byproducts

The reaction of the starting material with two equivalents of the aminating agent can lead to the formation of diaminodichloronicotinonitrile byproducts.

Potential Cause Explanation Recommended Action
Excess Aminating Agent Using a large excess of the aminating agent can drive the reaction towards di-substitution, where a second chlorine atom is replaced by an amino group.Carefully control the stoichiometry of the reactants. Use a slight excess (e.g., 1.1-1.5 equivalents) of the aminating agent to ensure complete consumption of the starting material without promoting di-substitution.
High Reaction Temperature Higher temperatures can provide the activation energy required for the less favorable second substitution to occur.Conduct the reaction at the lowest temperature that allows for a reasonable reaction rate to minimize the formation of di-substituted products.
Issue 4: Hydrolysis of the Nitrile Group

The nitrile group can be susceptible to hydrolysis to a carboxylic acid or amide, especially under basic conditions and in the presence of water.[4][5]

Potential Cause Explanation Recommended Action
Presence of Water and Strong Base The combination of a strong base and water, especially at elevated temperatures, can promote the hydrolysis of the nitrile functionality.Ensure that the reaction is carried out under anhydrous conditions. Use dry solvents and reagents. If a basic workup is required, it should be performed at a low temperature and for a minimal amount of time.
Prolonged Reaction Times at High pH Even in the absence of significant amounts of water, prolonged exposure to a basic environment can lead to nitrile hydrolysis.Monitor the reaction closely and quench it as soon as the starting material has been consumed to minimize the risk of nitrile hydrolysis.

III. Frequently Asked Questions (FAQs)

Q1: What is the most likely starting material for the synthesis of 2-Amino-4,6-dichloronicotinonitrile?

A common and logical precursor would be 2,4,6-trichloronicotinonitrile. This allows for a direct amination step to introduce the amino group at one of the chlorinated positions.

Q2: How can I monitor the progress of the reaction?

Thin Layer Chromatography (TLC) is a convenient method for monitoring the reaction. Use a suitable solvent system (e.g., a mixture of hexane and ethyl acetate) to separate the starting material, product, and any potential byproducts. The spots can be visualized under UV light. For more quantitative analysis, High-Performance Liquid Chromatography (HPLC) can be used.

Q3: What are the expected spectroscopic signatures for 2-Amino-4,6-dichloronicotinonitrile?

Based on analogous compounds, you can expect the following:

  • 1H NMR: A singlet for the proton at the 5-position of the pyridine ring, and a broad singlet for the -NH2 protons.[6][7]

  • 13C NMR: Signals corresponding to the carbon atoms of the pyridine ring and the nitrile carbon.

  • IR Spectroscopy: Characteristic absorption bands for the N-H stretching of the amino group (typically in the range of 3300-3500 cm-1) and the C≡N stretching of the nitrile group (around 2200-2250 cm-1).[6][8]

  • Mass Spectrometry: The molecular ion peak corresponding to the mass of the product.

Q4: How can I purify the final product?

The primary methods for purification are recrystallization and column chromatography.

  • Recrystallization: If the product is a solid and the impurities have different solubilities, recrystallization from a suitable solvent or solvent mixture can be an effective purification method.[6]

  • Column Chromatography: For separating mixtures of isomers or closely related byproducts, silica gel column chromatography is often necessary. A gradient of a non-polar solvent (e.g., hexane) and a polar solvent (e.g., ethyl acetate) is typically used for elution.[9] For challenging separations of isomers, more advanced techniques like preparative HPLC or counter-current chromatography might be required.[10]

Q5: What safety precautions should I take?

Polychlorinated pyridines and their derivatives should be handled with care as they can be toxic and irritants. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Consult the Safety Data Sheet (SDS) for all reagents before use.

IV. Experimental Protocols

The following protocols are provided as a general guideline for the synthesis of 2-Amino-4,6-dichloronicotinonitrile. Optimization of these conditions will likely be necessary for your specific setup and scale.

Protocol 1: Regioselective Amination of a Trichloronicotinonitrile Precursor

This protocol is based on general procedures for the amination of polychlorinated pyridines.

Materials:

  • 2,4,6-Trichloronicotinonitrile (or a similar precursor)

  • Ammonia source (e.g., aqueous ammonia, ammonia in a solvent, or an ammonia surrogate)

  • Base (e.g., triethylamine, potassium carbonate)

  • Anhydrous solvent (e.g., acetonitrile, DMF)

  • Standard laboratory glassware and workup reagents

Procedure:

  • In a flame-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the trichloronicotinonitrile precursor in the chosen anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon).

  • Add the base to the solution.

  • Slowly add the ammonia source to the reaction mixture at room temperature.

  • Stir the reaction mixture and monitor its progress by TLC or HPLC. If the reaction is slow at room temperature, it can be gently heated.

  • Once the starting material is consumed, cool the reaction mixture to room temperature.

  • Quench the reaction by adding water or a saturated aqueous solution of ammonium chloride.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography.

Protocol 2: Purification by Column Chromatography

Materials:

  • Crude 2-Amino-4,6-dichloronicotinonitrile

  • Silica gel (for column chromatography)

  • Eluent (e.g., a mixture of hexane and ethyl acetate)

  • Chromatography column and collection tubes

Procedure:

  • Prepare a slurry of silica gel in the initial eluent mixture (e.g., 95:5 hexane:ethyl acetate).

  • Pack the chromatography column with the silica gel slurry.

  • Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane) and adsorb it onto a small amount of silica gel.

  • Carefully load the adsorbed sample onto the top of the packed column.

  • Elute the column with the chosen eluent system, gradually increasing the polarity if necessary.

  • Collect the fractions and analyze them by TLC to identify the fractions containing the pure product.

  • Combine the pure fractions and evaporate the solvent to obtain the purified 2-Amino-4,6-dichloronicotinonitrile.

V. Visualizing the Process: Diagrams

Workflow for Troubleshooting Low Yield

Troubleshooting_Low_Yield start Low Yield Observed check_completion Check Reaction Completion (TLC/HPLC) start->check_completion incomplete Incomplete Reaction check_completion->incomplete Starting Material Remains complete Reaction Complete check_completion->complete No Starting Material extend_time Extend Reaction Time incomplete->extend_time increase_temp Increase Temperature incomplete->increase_temp optimize_reagents Optimize Reagent Stoichiometry incomplete->optimize_reagents end Optimized Yield extend_time->end increase_temp->end optimize_reagents->end check_byproducts Analyze for Byproducts (NMR/MS) complete->check_byproducts byproducts Significant Byproducts check_byproducts->byproducts no_byproducts No Significant Byproducts check_byproducts->no_byproducts optimize_conditions Optimize Reaction Conditions (Temperature, Solvent, Base) byproducts->optimize_conditions optimize_conditions->end check_degradation Check for Degradation no_byproducts->check_degradation degradation Degradation Observed check_degradation->degradation no_degradation No Degradation check_degradation->no_degradation milder_conditions Use Milder Conditions degradation->milder_conditions milder_conditions->end purification_issue Purification Issue no_degradation->purification_issue purification_issue->end

Caption: A decision tree for troubleshooting low product yield.

Regioselectivity Control in Amination

Regioselectivity_Control sub 2,4,6-Trichloronicotinonitrile nuc Amine Nucleophile c2 C2 Attack sub->c2 Electronic Activation c4 C4 Attack sub->c4 Electronic Activation c6 C6 Attack sub->c6 Electronic Activation nuc->c2 nuc->c4 nuc->c6 p2 2-Amino-4,6-dichloro (Desired Product) c2->p2 p4 4-Amino-2,6-dichloro (Isomer) c4->p4 p6 6-Amino-2,4-dichloro (Isomer) c6->p6

Caption: Factors influencing regioselective amination.

VI. References

  • Arkivoc. (2009). A novel strategy for the synthesis of 2-amino-4,6-diarylnicotinonitrile. [Link]

  • MDPI. (2024). Synthesis, Cytotoxicity, and Photophysical Investigations of 2-Amino-4,6-diphenylnicotinonitriles: An Experimental and Theoretical Study. [Link]

  • National Center for Biotechnology Information. (n.d.). Environmentally Benign, Base-Promoted Selective Amination of Polyhalogenated Pyridines. [Link]

  • MDPI. (n.d.). The Crystal Structure of 2-Amino-4-(2,3-Dichlorophenyl)-6-Methoxy-4H-Benzo[h]chromene-3-Carbonitrile: Antitumor and Tyrosine Kinase Receptor Inhibition Mechanism Studies. [Link]

  • Google Patents. (n.d.). Process for preparing 2-amino-4,6-dichloropyrimidine.

  • PubMed. (2016). Regioselective 2-Amination of Polychloropyrimidines. [Link]

  • ResearchGate. (n.d.). 2,4,6-Trichloropyrimidine. Reaction with Anilines. [Link]

  • PubMed. (2019). Practical and regioselective amination of arenes using alkyl amines. [Link]

  • ResearchGate. (n.d.). Efficient synthesis of 4-amino-2,6-dichloropyridine and its derivatives. [Link]

  • ResearchGate. (n.d.). Scheme 1. Synthesis of 2-amino-4,6-diarylnicotinonitrile in the.... [Link]

  • ChemRxiv. (n.d.). One-Pot Two-Step Catalytic Synthesis of Rationally Designed 6-amino-2-pyridone-3,5-dicarbonitriles Enabling Anti-Cancer Bioacti. [Link]

  • YouTube. (2015). IR and NMR combo Packet Video Key. [Link]

  • PubMed Central. (n.d.). 2-Amino-4,5-dihydrothiophene-3-carbonitriles: A New Synthesis, Quantum Chemical Studies, and Mannich-Type Reactions Leading to New Hexahydrothieno[2,3-d]pyrimidines. [Link]

  • PubMed. (2013). Preparative separation and purification of four cis-trans isomers of coumaroylspermidine analogs from safflower by high-speed counter-current chromatography. [Link]

  • ResearchGate. (n.d.). Synthesis of 2‐amino‐4,6‐diphenylnicotinonitrile derivatives under.... [Link]

  • Organic Chemistry Portal. (n.d.). A General and Efficient 2-Amination of Pyridines and Quinolines. [Link]

  • PubMed. (n.d.). An efficient, regioselective amination of 3,5-disubstituted pyridine N-oxides using saccharin as an ammonium surrogate. [Link]

  • Nature. (n.d.). Photochemical C3-amination of pyridines via Zincke imine intermediates. [Link]

  • Jennychem. (n.d.). 4,6-DICHLORONICOTINONITRILE CAS#166526-03-0 with Jenny manufacturerv. [Link]

  • PubMed. (2001). Catalytic amination of 2-substituted pyridines with hydrazine derivatives. [Link]

  • Houben-Weyl Methods of Organic Chemistry Vol. E 22a, 4th Edition Supplement. (n.d.). 7.3 Amino Acid Analysis. [Link]

  • ChemRxiv. (2024). Photochemical C3-Amidation of Pyridines via Zincke Imine Intermediates. [Link]

  • ResearchGate. (n.d.). (PDF) Regioselective Control of the S N Ar Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles. [Link]

  • ResearchGate. (n.d.). Spectrophotometric study on the proton transfer reaction between 2-amino-4-methylpyridine with 2,6-dichloro-4-nitrophenol in methanol, acetonitrile and the binary mixture 50% methanol + 50% acetonitrile. [Link]

  • National Center for Biotechnology Information. (2024). Synthesis, Cytotoxicity, and Photophysical Investigations of 2-Amino-4,6-diphenylnicotinonitriles: An Experimental and Theoretical Study. [Link]

  • Springer Nature Experiments. (n.d.). Hydrolysis of Samples for Amino Acid Analysis. [Link]

  • Google Patents. (n.d.). Process for the purification of 1,3-dihalobenzene from an isomeric mixture of....

Sources

Technical Support Center: Synthesis of 2-Amino-4,6-dichloronicotinonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Office of Senior Application Scientists

This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the synthesis of 2-Amino-4,6-dichloronicotinonitrile. It is designed for researchers, scientists, and drug development professionals to help navigate common challenges encountered during this synthetic procedure.

Synthetic Overview & Core Challenges

The synthesis of 2-Amino-4,6-dichloronicotinonitrile typically involves the chlorination of a precursor like 2-amino-4,6-dihydroxypyrimidine using a strong chlorinating agent, most commonly phosphorus oxychloride (POCl₃).[1] While effective, this transformation is fraught with potential issues, primarily related to the handling and quenching of excess POCl₃, reaction control, and final product purification. The primary challenges that researchers face include managing the highly exothermic and often delayed reaction of POCl₃ with aqueous solutions, preventing the formation of impurities, and achieving satisfactory yields.[2][3]

Below is a general workflow for this synthesis, highlighting the critical control points that will be addressed in this guide.

G cluster_0 Reaction Setup cluster_1 Chlorination Reaction cluster_2 Work-up & Isolation A Charge Reactor with 2-amino-4,6-dihydroxypyrimidine and solvent (e.g., acetonitrile) B Add Phosphorus Oxychloride (POCl3) and an acid scavenger (e.g., tertiary amine) A->B C Heat mixture to reflux (e.g., 70-90°C) B->C D Monitor reaction completion (TLC/HPLC) C->D E Cool reaction mixture D->E F Critical Step: Quench excess POCl3 (Reverse quench into warm aqueous solution) E->F G Filter crude product F->G H Wash with water and dry G->H I Purify (e.g., recrystallization) H->I G start Low Yield Observed check_completion Monitor Reaction (TLC/HPLC) start->check_completion is_complete Is Starting Material Consumed? check_completion->is_complete incomplete Action: • Extend reaction time • Increase temperature is_complete->incomplete No complete Proceed to Work-up Troubleshooting is_complete->complete Yes check_workup Review Work-up Procedure complete->check_workup is_quench_correct Was a 'Reverse Quench' into a warm solution used? check_workup->is_quench_correct improper_quench Problem: Product degradation due to uncontrolled exotherm. Action: Implement proper quenching protocol. is_quench_correct->improper_quench No proper_quench Review Product Isolation is_quench_correct->proper_quench Yes

Caption: Troubleshooting decision tree for diagnosing low reaction yield.

Q: The work-up of my reaction is violent and difficult to control. What am I doing wrong?

This is almost certainly related to the quenching of excess phosphorus oxychloride. POCl₃ hydrolysis is notoriously dangerous if not handled correctly.

The core issue is a delayed exotherm. At low temperatures (e.g., 0-5°C), the hydrolysis of POCl₃ is sluggish. [3]If you add the reaction mixture to ice-water, the POCl₃ can accumulate at the bottom without reacting immediately. As the mixture inevitably warms up and is stirred, the hydrolysis can initiate suddenly and accelerate uncontrollably, leading to a violent release of heat and HCl gas. [2][3] The solution is a controlled "reverse quench":

  • Prepare the Quenching Solution First: Use a solution like aqueous sodium bicarbonate or, preferably, aqueous sodium acetate. [2][4]2. Warm the Quenching Solution: Gently warm the quenching solution to 35-40°C. This feels counterintuitive but ensures that each drop of the POCl₃-containing mixture reacts immediately upon addition, preventing accumulation. [2][4]3. Slowly Add Reaction Mixture: Add the cooled reaction mixture dropwise to the vigorously stirred, warm quenching solution. Never add the quenching solution to the reaction mixture. [2]4. Monitor Temperature: Keep a thermometer in the quenching vessel and control the addition rate to maintain a manageable temperature (e.g., below 50°C).

  • Allow Sufficient Time: After the addition is complete, continue stirring for a period to ensure all reactive phosphorus species are fully hydrolyzed. [2]

Q: My final product is impure. What are the likely side products and how can I prevent them?

The most common impurity is the partially hydrolyzed or incompletely chlorinated starting material. Another significant byproduct can be 4,6-dichloro-2-pyrimidinylphosphoramidic dichloride , formed from the reaction of the amino group with POCl₃. [1] Strategies for Minimizing Impurities:

  • Hydrolysis of Byproduct: The phosphoramidic dichloride byproduct can be hydrolyzed back to the desired 2-amino product by stirring the crude slurry in water for a few hours, sometimes with gentle heating (e.g., 50°C). [1]This is a crucial step to improve both yield and purity.

  • Use of an Acid Scavenger: Including a tertiary amine (e.g., triethylamine) in the reaction mixture can help neutralize the HCl generated in situ, potentially reducing side reactions and driving the chlorination forward. [1]* Purification: If impurities persist, purification is necessary. Recrystallization from a suitable solvent (e.g., ethanol, acetonitrile) is a common method. For persistent impurities, column chromatography may be required.

Frequently Asked Questions (FAQs)

Q1: What are the critical safety precautions when working with phosphorus oxychloride (POCl₃)? POCl₃ is highly corrosive, toxic if inhaled, and reacts violently with water. [5][6][7]Always handle it in a well-ventilated chemical fume hood. [5]Wear appropriate personal protective equipment (PPE), including chemical splash goggles, a face shield, permeation-resistant gloves, and a lab coat. [6]Ensure you have a plan for quenching the reaction and any leftover reagent before you begin.

Q2: Can I use another chlorinating agent instead of POCl₃? While other chlorinating agents like thionyl chloride (SOCl₂) or oxalyl chloride exist, POCl₃ is particularly effective for converting dihydroxypyrimidines to their dichloro derivatives. [8]Its high boiling point (105.8°C) allows for reactions to be run at elevated temperatures, which is often necessary. [6]Substituting the reagent would require significant re-optimization of the reaction conditions.

Q3: How do I know when the chlorination reaction is complete? The most reliable method is to monitor the reaction's progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). Take small aliquots from the reaction mixture periodically, quench them carefully, and analyze them against a standard of the starting material. The reaction is complete when the starting material spot/peak is no longer visible.

Q4: My product seems to have poor solubility in common organic solvents. How can I purify it? If standard recrystallization fails due to poor solubility, consider a solvent screen with a wider range of solvents, including more polar options like DMF or DMSO (with caution, as they can be difficult to remove). Alternatively, trituration (stirring the solid in a solvent where the impurities are soluble but the product is not) can be an effective purification method.

Key Experimental Protocols

Protocol: Safe Quenching of Excess Phosphorus Oxychloride

This protocol describes the recommended "reverse quench" method to safely neutralize excess POCl₃ post-reaction. [2][4] Materials:

  • Reaction mixture containing excess POCl₃

  • Aqueous sodium acetate solution (e.g., 10-15% w/v) or saturated sodium bicarbonate solution

  • Large beaker or flask (at least 5-10 times the volume of the reaction mixture)

  • Stir plate and large stir bar

  • Thermometer

  • Ice bath (for cooling the reaction mixture before addition)

Procedure:

  • Cool the Reaction Mixture: Once the chlorination is complete, cool the reaction vessel containing POCl₃ to room temperature, and then optionally in an ice bath.

  • Prepare the Quenching Vessel: In a separate, large flask, place the aqueous sodium acetate or bicarbonate solution. Begin vigorous stirring.

  • Warm the Quenching Solution: Gently warm the quenching solution to approximately 35-40°C. [4]4. Perform the Reverse Quench: Using a dropping funnel or by pouring in very small portions, slowly and carefully add the cooled reaction mixture to the vigorously stirred, warm quenching solution.

  • Monitor Temperature: Continuously monitor the temperature of the quenching mixture. The rate of addition should be controlled to prevent the temperature from rising uncontrollably.

  • Complete Hydrolysis: After the addition is complete, continue stirring the mixture for at least 1-2 hours to ensure complete hydrolysis of all reactive species.

  • Isolate Product: The crude product, which should have precipitated, can now be isolated by filtration.

Protocol: Synthesis and Work-up of 2-Amino-4,6-dichloronicotinonitrile

This protocol is a representative example and may require optimization based on specific laboratory conditions and scale. [1] Materials:

  • 2-Amino-4,6-dihydroxypyrimidine

  • Phosphorus oxychloride (POCl₃)

  • Acetonitrile (or other suitable solvent)

  • Triethylamine (or other tertiary amine base)

  • Ice water

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a condenser and a stirrer, charge acetonitrile, POCl₃, and 2-amino-4,6-dihydroxypyrimidine.

  • Add Base: Heat the mixture to reflux (e.g., 78-82°C). Slowly add triethylamine dropwise over 30-40 minutes.

  • Reaction: Maintain the reaction at reflux for 3-5 hours, monitoring for completion by TLC or HPLC.

  • Cooling: Once complete, cool the reaction mixture to room temperature.

  • Quenching: Carefully and slowly pour the cooled reaction mixture into a separate beaker containing a large volume of ice water with vigorous stirring. (Note: For larger scales, the reverse quench in Section 4.1 is strongly recommended for safety).

  • Hydrolysis of Byproduct: Stir the resulting slurry at an elevated temperature (e.g., 50°C) for 2-3 hours to hydrolyze the 4,6-dichloro-2-pyrimidinylphosphoramidic dichloride byproduct back to the desired product. [1]7. Isolation: Cool the slurry and collect the solid product by filtration.

  • Washing: Wash the filter cake thoroughly with cold water to remove inorganic salts.

  • Drying: Dry the solid product under vacuum to yield crude 2-Amino-4,6-dichloronicotinonitrile.

  • Purification: Recrystallize the crude product from a suitable solvent if necessary.

References

  • ResearchGate. (2020). How can I properly quench POCl3?. Retrieved from [Link]

  • Oreate AI. (2025). The Multifaceted Role of Phosphorus Oxychloride (POCl3) in Organic Synthesis. Retrieved from [Link]

  • Arkivoc. (n.d.). A novel strategy for the synthesis of 2-amino-4,6-diarylnicotinonitrile. Retrieved from [Link]

  • Chemical Space. (2009). My friend phosphorus oxychloride. Retrieved from [Link]

  • Lanxess. (2015). Phosphorus oxychloride. Retrieved from [Link]

  • Chemical Space. (2011). Quenching Phosphorus Oxychloride. Retrieved from [Link]

  • ChemBK. (n.d.). Phosphorus oxychloride. Retrieved from [Link]

  • Books. (2022). CHAPTER 14: Phosphorus Oxychloride: Production and Use.
  • ResearchGate. (n.d.). Scheme 1. Synthesis of 2-amino-4,6-diarylnicotinonitrile in the.... Retrieved from [Link]

  • ResearchGate. (2025). A novel strategy for the synthesis of 2-amino-4,6-diarylnicotinonitrile. Retrieved from [Link]

  • Google Patents. (n.d.). DE10249946B4 - Process for the preparation of 2-amino-4-chloro-6-alkoxypyrimidines.
  • MDPI. (2024). Synthesis, Cytotoxicity, and Photophysical Investigations of 2-Amino-4,6-diphenylnicotinonitriles: An Experimental and Theoretical Study. Retrieved from [Link]

  • PubMed Central. (n.d.). Optimization of 2-Amino-4,6-diarylpyrimidine-5-carbonitriles as Potent and Selective A1 Antagonists. Retrieved from [Link]

  • ResearchGate. (2020). (PDF) The reaction of malononitrile dimer with 4-methyl-2,6-dichloronicotinonitrile. Retrieved from [Link]

  • Master Organic Chemistry. (2018). The Strecker Synthesis of Amino Acids. Retrieved from [Link]

  • PubMed Central. (n.d.). 2-Amino-3,5-dicarbonitrile-6-sulfanylpyridines: synthesis and multiple biological activity – a review. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of 2‐amino‐4,6‐diphenylnicotinonitrile derivatives under.... Retrieved from [Link]

  • ResearchGate. (2025). ChemInform Abstract: An Efficient Protocol for the Synthesis of 2-Amino-4,6-diphenylpyridine-3-carbonitrile Using Ionic Liquid Ethylammonium Nitrate.. Retrieved from [Link]

  • Google Patents. (n.d.). US4929729A - Process for producing 2-amino-4,6-dichloropyrimidine.
  • NIH. (n.d.). Synthesis and Cytotoxic Effect of Some Novel 1,2-Dihydropyridin-3-carbonitrile and Nicotinonitrile Derivatives. Retrieved from [Link]

  • PubMed Central. (n.d.). 2-Amino-4,5-dihydrothiophene-3-carbonitriles: A New Synthesis, Quantum Chemical Studies, and Mannich-Type Reactions Leading to New Hexahydrothieno[2,3-d]pyrimidines. Retrieved from [Link]

  • Google Patents. (n.d.). CN111303047A - Synthesis method of 2-amino-4, 6-dimethylpyridine.

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Technical Support Center: 2-Amino-4,6-dichloronicotinonitrile Experiments

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for researchers working with 2-Amino-4,6-dichloronicotinonitrile. This guide, structured by a Senior Application Scientist, provides in-depth troubleshooting advice and answers to frequently asked questions to help you navigate the complexities of your experiments. Our focus is on explaining the underlying chemical principles to empower you to make informed decisions and achieve reliable, reproducible results.

Frequently Asked Questions (FAQs)

Q1: My synthesis of 2-Amino-4,6-dichloronicotinonitrile is resulting in a very low yield. What are the common causes?

Low yields are a frequent issue and can often be traced back to several key factors in the reaction setup. The synthesis of related nicotinonitrile derivatives often involves multi-component reactions that are sensitive to specific conditions.[1][2] Potential causes include suboptimal reaction temperature, inadequate mixing, incorrect stoichiometry of reactants, or the use of impure starting materials which can interfere with the reaction pathway.[3]

Q2: I'm observing significant impurity in my final product after synthesis. What are the likely side reactions?

The structure of 2-Amino-4,6-dichloronicotinonitrile contains multiple reactive sites. The primary amino group can act as a nucleophile, the chlorine atoms are susceptible to nucleophilic substitution, and the nitrile group can undergo hydrolysis under certain conditions.[4] Depending on your reaction conditions (e.g., presence of water, strong nucleophiles, or elevated temperatures), you may be forming products from self-condensation, substitution of one or both chlorine atoms, or hydrolysis of the nitrile to an amide or carboxylic acid.[5][6]

Q3: What are the best practices for the storage and handling of 2-Amino-4,6-dichloronicotinonitrile to ensure its stability?

Like many chlorinated heterocyclic compounds, 2-Amino-4,6-dichloronicotinonitrile should be handled with care. For storage, it is recommended to keep it in a tightly sealed container under an inert atmosphere (like nitrogen or argon) and refrigerated at 2-8°C.[7] This minimizes exposure to moisture and atmospheric oxygen, which can lead to gradual degradation, particularly hydrolysis of the nitrile group or reactions involving the amino group.

Q4: I am having difficulty purifying my crude product. Which techniques are most effective?

Purification can be challenging due to the presence of structurally similar byproducts. The most common and effective methods are silica gel column chromatography and recrystallization. For column chromatography, a common eluent system is a gradient of ethyl acetate in hexane or a similar non-polar/polar solvent mixture.[7] Recrystallization from a suitable solvent system, such as ethanol/water or chloroform/methanol, can also be effective if the impurity profile is not overly complex.[8]

Q5: What are the key spectroscopic signatures I should look for to confirm the identity and purity of 2-Amino-4,6-dichloronicotinonitrile?

To confirm the structure, you should rely on a combination of analytical techniques.

  • ¹H NMR: Expect to see distinct signals for the aromatic proton and the protons of the amino group. In a solvent like CDCl₃, you would typically see a singlet for the proton at position 5 of the pyridine ring and another singlet for the NH₂ protons.[7]

  • IR Spectroscopy: Look for characteristic absorption bands. The N-H stretching of the primary amine will appear as two bands in the 3300-3500 cm⁻¹ region.[9] A strong, sharp peak around 2220-2230 cm⁻¹ is indicative of the C≡N (nitrile) group.[10]

  • Mass Spectrometry: The mass spectrum should show a molecular ion peak corresponding to the mass of the compound (C₆H₃Cl₂N₃, approx. 188 g/mol ), with a characteristic isotopic pattern for the two chlorine atoms.[11]

In-Depth Troubleshooting Guides

Guide 1: Diagnosing and Resolving Low Synthetic Yields

Low yields in the synthesis of nicotinonitrile derivatives are a common hurdle. The reaction is often a multi-component condensation, and its efficiency depends on precise control over several variables.

Root Cause Analysis
  • Suboptimal Reaction Conditions: Temperature and reaction time are critical. Many related syntheses are performed under reflux, but excessive heat or prolonged reaction times can lead to decomposition or the formation of side products.[3] Conversely, insufficient heat or time will result in an incomplete reaction.

  • Catalyst Inefficiency: Many syntheses of similar structures utilize a catalyst, such as an acid or a base, to promote the reaction.[12] The choice and concentration of the catalyst are crucial. An inappropriate catalyst may not effectively facilitate the desired reaction pathway.

  • Purity of Starting Materials: Impurities in your starting materials (e.g., aldehydes, ketones, malononitrile) can act as inhibitors or participate in competing side reactions, consuming reactants and lowering the yield of the desired product.

  • Solvent Effects: The polarity and boiling point of the solvent can significantly influence reaction rates and equilibrium positions. Using a solvent that does not adequately dissolve the reactants or is not suitable for the reaction temperature will result in a poor yield.[2]

Troubleshooting Workflow: Low Yield

Low_Yield_Troubleshooting start Low Yield Observed check_purity Verify Purity of Starting Materials (NMR, GC/MS) start->check_purity purity_ok Purity Confirmed check_purity->purity_ok Purity OK? purify_reagents Purify/Replace Reagents purity_ok->purify_reagents No check_conditions Review Reaction Conditions (Temp, Time, Stoichiometry) purity_ok->check_conditions Yes purify_reagents->check_purity conditions_ok Conditions Match Protocol check_conditions->conditions_ok Conditions OK? optimize_conditions Systematically Optimize: - Temperature (±10°C) - Time (monitor by TLC) conditions_ok->optimize_conditions No check_solvent Evaluate Solvent System conditions_ok->check_solvent Yes end_success Yield Improved optimize_conditions->end_success solvent_ok Solvent Appropriate check_solvent->solvent_ok Solvent OK? test_solvents Test Alternative Solvents (e.g., Ethanol, DMF, Ionic Liquid) solvent_ok->test_solvents No solvent_ok->end_success Yes test_solvents->end_success

Caption: Troubleshooting Decision Tree for Low Reaction Yield.

Detailed Protocol: Synthesis of a 2-Amino-diaryl-nicotinonitrile Derivative (Model Reaction)

This protocol is based on common methods for similar structures and serves as a validated starting point.[9][13]

  • Reactant Preparation: In a round-bottom flask, combine the appropriate chalcone (1 mmol), malononitrile (1 mmol), and ammonium acetate (2-3 mmol).

  • Solvent Addition: Add an appropriate solvent, such as absolute ethanol or an ionic liquid.[2]

  • Reaction: Reflux the mixture with stirring for the time specified in your protocol (typically 4-8 hours), monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Workup: After completion, cool the reaction mixture to room temperature. If a precipitate forms, filter the solid. If not, reduce the solvent volume under reduced pressure.

  • Purification: Purify the crude solid by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) or by recrystallization.

ParameterRecommended ConditionRationale
Solvent Absolute Ethanol, Ionic LiquidsGood solubility for reactants; appropriate boiling point for reflux.[2]
Catalyst Ammonium Acetate (acts as ammonia source)Provides the nitrogen for the pyridine ring in the cyclization step.[9]
Temperature Reflux (e.g., ~78°C for Ethanol)Provides sufficient energy to overcome the activation barrier without causing degradation.
Monitoring TLC (e.g., 3:1 Hexane:Ethyl Acetate)Allows for real-time tracking of reactant consumption and product formation.

Guide 2: Identifying and Mitigating Common Side Reactions

The formation of impurities is often due to the inherent reactivity of the functional groups on the 2-Amino-4,6-dichloronicotinonitrile molecule.

Common Side Reactions and Their Mechanisms
  • Hydrolysis of the Nitrile Group: In the presence of acid or base and water (even trace amounts in solvents), the nitrile group (-CN) can be hydrolyzed to a primary amide (-CONH₂) and subsequently to a carboxylic acid (-COOH). This is a common issue, especially during aqueous workup or if wet solvents are used.[6]

  • Nucleophilic Aromatic Substitution (SₙAr) of Chlorine: The chlorine atoms at positions 4 and 6 are electron-deficient due to the pyridine ring's electron-withdrawing nature, making them susceptible to attack by nucleophiles. If your reaction mixture contains other nucleophiles (e.g., hydroxide, methoxide, or even excess amine), they can displace one or both chlorine atoms. The chlorine at position 6 is often more reactive.[5]

  • Reactions of the Amino Group: The primary amino group is nucleophilic and can react with electrophilic species.[14][15] For example, it can react with aldehydes or ketones present as impurities, or potentially self-condense under harsh conditions.

Side_Reactions main 2-Amino-4,6-dichloronicotinonitrile hydrolysis Hydrolysis Product (Amide/Carboxylic Acid) main->hydrolysis H₂O / H⁺ or OH⁻ substitution Substitution Product (e.g., -OH, -OR instead of -Cl) main->substitution Nu⁻ (e.g., OH⁻, RO⁻) amine_reaction Amine-Derived Byproduct (e.g., Imine) main->amine_reaction Electrophile (e.g., R-CHO)

Caption: Common Side Reaction Pathways.

Mitigation Strategies
  • Ensure Dry Conditions: Use anhydrous solvents and perform reactions under an inert atmosphere (e.g., N₂ or Ar) to minimize water content and prevent hydrolysis.

  • Control Nucleophiles: Carefully control the stoichiometry of your reactants. Avoid using strong nucleophilic bases if possible, or use a non-nucleophilic base like triethylamine.

  • Temperature Management: Run reactions at the lowest temperature that allows for a reasonable reaction rate to disfavor high-activation-energy side reactions.[3]

  • Purification of Reagents: Use freshly distilled or purified reagents to eliminate potential electrophilic or nucleophilic impurities.

References

  • Synthesis, Cytotoxicity, and Photophysical Investigations of 2-Amino-4,6-diphenylnicotinonitriles: An Experimental and Theoretical Study. (2024). MDPI. [Link]

  • 2-Amino-3,5-dicarbonitrile-6-sulfanylpyridines: synthesis and multiple biological activity – a review. (n.d.). PMC - NIH. [Link]

  • Amino Acid Analysis. (n.d.). Thieme. [Link]

  • Scheme 1. Synthesis of 2-amino-4,6-diarylnicotinonitrile in the... (n.d.). ResearchGate. [Link]

  • ChemInform Abstract: An Efficient Protocol for the Synthesis of 2-Amino-4,6-diphenylpyridine-3-carbonitrile Using Ionic Liquid Ethylammonium Nitrate. (2008). ResearchGate. [Link]

  • 2-Amino-4,5-dihydrothiophene-3-carbonitriles: A New Synthesis, Quantum Chemical Studies, and Mannich-Type Reactions Leading to New Hexahydrothieno[2,3-d]pyrimidines. (n.d.). PubMed Central. [Link]

  • 2-Amino-4-(4-hydroxy-3,5-dimethoxyphenyl)-6-phenylnicotinonitrile. (n.d.). PubMed Central. [Link]

  • A novel strategy for the synthesis of 2-amino-4,6- diarylnicotinonitrile. (n.d.). Arkivoc. [Link]

  • nicotinonitrile. (n.d.). Organic Syntheses Procedure. [Link]

  • The reaction of malononitrile dimer with 4-methyl-2,6-dichloronicotinonitrile. (2020). ResearchGate. [Link]

  • Synthesis and Reactions of Some Novel Nicotinonitrile Derivatives for Anticancer and Antimicrobial Evaluation. (n.d.). Acta Chimica Slovenica. [Link]

  • Introduction to Amino Acid Reactivity. (2016). csbsju.edu. [Link]

  • Unveiling Amino Acid Analysis: Challenges and Best Practices with Biological Samples. (n.d.). medicilon.com. [Link]

  • Shelf Life and Storage Requirements for Amino Acids: A Guide. (n.d.). Pangoo.biz. [Link]

  • The Crystal Structure of 2-Amino-4-(2,3-Dichlorophenyl)-6-Methoxy-4H-Benzo[h]chromene-3-Carbonitrile: Antitumor and Tyrosine Kinase Receptor Inhibition Mechanism Studies. (n.d.). MDPI. [Link]

  • Proposed mechanism for the synthesis of nicotinonitrile derivatives... (n.d.). ResearchGate. [Link]

  • Spectrophotometric study on the proton transfer reaction between 2-amino-4-methylpyridine with 2,6-dichloro-4-nitrophenol in methanol, acetonitrile and the binary mixture 50% methanol + 50% acetonitrile. (2018). ResearchGate. [Link]

  • Nicotinonitrile as an Essential Scaffold in Medicinal Chemistry: An Updated Review. (2023). J. Adv. Biomed. & Pharm. Sci.. [Link]

  • Synthesis, Chemical and Enzymatic Hydrolysis, and Aqueous Solubility of Amino Acid Ester Prodrugs of 3-Carboranyl Thymidine Analogues for Boron Neutron Capture Therapy of Brain Tumors. (2012). PMC - NIH. [Link]

  • Influence of Nucleophilic Amino Acids on Enzymatic Browning Systems. (2019). PubMed. [Link]

  • Troubleshooting Guides. (n.d.). Bionano Genomics. [Link]

  • 4-Amino-2,6-dichloronicotinonitrile. (n.d.). PubChem. [Link]

  • Insight on a Competitive Nucleophilic Addition Reaction of Nε-(Carboxymethyl) Lysine or Different Amino Acids with 4-Methylbenzoquinone. (2022). NIH. [Link]

  • Process for the preparation of 2-amino acids. (2002).

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Technical Support Center: Synthesis of 2-Amino-4,6-diarylnicotinonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the synthesis of 2-amino-4,6-diarylnicotinonitrile derivatives. This guide is designed for researchers, medicinal chemists, and drug development professionals who are working with this important chemical scaffold. Nicotinonitrile derivatives are core structural units in numerous biologically active compounds and marketed drugs, making their efficient synthesis a critical area of research.[1][2]

This document provides in-depth troubleshooting advice, answers to frequently asked questions, and optimized protocols based on established literature. Our goal is to help you overcome common challenges and achieve high-purity products with excellent yields.

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems you may encounter during the synthesis of 2-amino-4,6-diarylnicotinonitriles, which are often prepared via a multi-component reaction (MCR) involving an aromatic aldehyde, an acetophenone derivative, malononitrile, and a nitrogen source like ammonium acetate.[3][4]

Question 1: I am experiencing very low or no yield of my target 2-amino-4,6-diarylnicotinonitrile. What are the likely causes and how can I fix it?

Answer:

This is one of the most common challenges. The issue can typically be traced back to one of four areas: reagents, catalyst, reaction conditions, or the reaction mechanism itself.

Potential Causes & Recommended Solutions:

  • Inactive or Inefficient Catalyst: The catalyst is crucial for promoting both the initial condensation and the final cyclization/aromatization steps. In the absence of a suitable catalyst, the reaction may not proceed at all.[5]

    • Solution:

      • Verify Catalyst Activity: If using a reusable catalyst, ensure it has not been poisoned or deactivated from previous runs. Perform a test reaction with known good reagents.

      • Optimize Catalyst Loading: The amount of catalyst can be critical. Too little may result in an incomplete reaction, while too much can sometimes promote side reactions. Start with a reported catalytic amount (e.g., 1 mmol for boric acid) and optimize from there.[5]

      • Consider Alternative Catalysts: A wide range of catalysts have been successfully employed, from simple boric acid to more complex magnetic nanocatalysts or ionic liquids.[3][6] If one catalyst is failing, an alternative with a different mechanism (e.g., Lewis acid vs. Brønsted acid) may be more effective for your specific substrates.

  • Poor Quality of Reagents:

    • Solution:

      • Check Aldehydes: Aromatic aldehydes can oxidize to carboxylic acids upon prolonged storage. Use freshly distilled or purified aldehydes.

      • Verify Ammonium Acetate: Ammonium acetate is hygroscopic and can decompose. Use a fresh, dry source as it serves as the essential nitrogen donor for the pyridine ring.[3]

      • Purity of Solvents: If not performing the reaction under solvent-free conditions, ensure you are using dry, high-purity solvents, as water can interfere with certain catalysts and intermediates.

  • Suboptimal Reaction Conditions:

    • Solution:

      • Temperature Control: The reaction often requires heating to proceed. Multi-component reactions can be complex, and the optimal temperature balances the rates of several sequential steps. If the temperature is too low, the reaction will be slow or stall. If too high, it can lead to decomposition or side products. Many procedures report success at temperatures between 80-120°C.[3][7]

      • Reaction Time: Monitor the reaction progress using Thin Layer Chromatography (TLC). Insufficient time will lead to low conversion.

      • Solvent Choice: While many modern methods are solvent-free, the choice of solvent can be critical.[3] Ethanol is a common choice.[8] The polarity of the solvent can influence the stability of intermediates and transition states.[9]

Scientific Rationale: The synthesis is a cascade of reactions, typically beginning with a Claisen-Schmidt condensation to form a chalcone, followed by a Michael addition of the malononitrile anion, and finally, cyclization and aromatization.[9] Each step has its own activation energy barrier. The catalyst's role is to lower these barriers, while temperature provides the necessary energy to overcome them. An imbalance can cause intermediates to accumulate or follow alternative, non-productive pathways.

Question 2: My reaction produces a complex mixture of products, and purification of the desired nicotinonitrile is extremely difficult. What are these impurities and how can I prevent their formation?

Answer:

The formation of multiple byproducts is often a sign that the delicate balance of the multi-component reaction cascade is off.

Potential Causes & Recommended Solutions:

  • Formation of Chalcone Intermediate: The initial Claisen-Schmidt condensation between the aldehyde and acetophenone may occur rapidly, but the subsequent Michael addition or cyclization stalls. This leaves unreacted chalcone as a major impurity.

    • Solution: Ensure the catalyst is competent for all steps of the cascade. Some catalysts may only promote the initial condensation. A catalyst with dual acid-base properties can be beneficial.[10] Increasing the reaction temperature or time may help push the chalcone intermediate towards the final product.

  • Knoevenagel Condensation Product: The aldehyde can react with malononitrile to form an arylmethylene malononitrile. If this intermediate does not proceed to the Michael addition and cyclization steps, it will remain as an impurity.

    • Solution: This is often a problem of reaction kinetics. Adjusting the order of addition (if not a one-pot reaction) or using a catalyst that favors the Claisen-Schmidt pathway first can be effective.

  • Dimerization or Polymerization: At high temperatures or with highly reactive starting materials, undesired polymerization can occur, leading to intractable tars.

    • Solution: Lower the reaction temperature and ensure efficient stirring. Use a slightly less concentrated solution if applicable.

Purification Strategy: If side products are unavoidable, a robust purification strategy is needed.

  • Crystallization: The desired 2-amino-4,6-diarylnicotinonitrile is often a stable, crystalline solid. Recrystallization from a suitable solvent system like ethanol or ethyl acetate/petroleum ether is a highly effective method for removing amorphous side products and unreacted starting materials.[8]

  • Column Chromatography: For stubborn mixtures, silica gel column chromatography is the standard approach. Use a gradient elution system, starting with a non-polar solvent (like hexane or petroleum ether) and gradually increasing the polarity with ethyl acetate to separate the components.[8]

Frequently Asked Questions (FAQs)

Q: What is the proposed mechanism for the one-pot synthesis? A: The reaction proceeds through a cascade mechanism. While the exact sequence can vary with the catalyst, a widely accepted pathway involves:

  • Claisen-Schmidt Condensation: The aromatic aldehyde and acetophenone react to form an α,β-unsaturated ketone (a chalcone).

  • Michael Addition: The malononitrile, deprotonated by a base (or the catalyst), acts as a nucleophile and adds to the chalcone intermediate.

  • Cyclization & Tautomerization: The intermediate undergoes intramolecular cyclization, with the nitrogen from ammonium acetate attacking a carbonyl or nitrile group.

  • Dehydration & Aromatization: The cyclic intermediate eliminates water and undergoes oxidation to form the stable aromatic pyridine ring. Some studies propose a "cooperative vinylogous anomeric-based oxidation" (CVABO) for the final aromatization step.[3][11]

Q: Can this synthesis be performed using "green" chemistry principles? A: Absolutely. Many modern protocols are designed to be environmentally friendly. This includes:

  • Solvent-Free Conditions: Heating the neat reactants with a catalyst, often under microwave irradiation, can dramatically reduce reaction times and eliminate solvent waste.[3][6]

  • Green Solvents: Water has been successfully used as a solvent for this reaction, offering a safe and inexpensive alternative.[9]

  • Reusable Catalysts: The use of solid acid catalysts or magnetic nanocatalysts allows for easy separation and reuse, improving the overall efficiency and reducing waste.[3]

Q: How do electron-donating or electron-withdrawing groups on the aryl rings affect the reaction? A: The electronic nature of the substituents on both the aldehyde and acetophenone can significantly impact reaction rates and yields.

  • Electron-Withdrawing Groups (EWGs) on the aldehyde (e.g., -NO₂, -CN) make the carbonyl carbon more electrophilic, which can accelerate the initial Claisen-Schmidt condensation.

  • Electron-Donating Groups (EDGs) on the acetophenone (e.g., -OCH₃, -CH₃) can increase the nucleophilicity of the enolate, also potentially speeding up the initial condensation. However, these effects can also influence the stability of intermediates and the rate of subsequent steps. Therefore, reaction conditions may need to be re-optimized for each new combination of substrates.

Optimized Experimental Protocol

This protocol is a representative example of a solvent-free synthesis using boric acid as an efficient and green catalyst, adapted from literature procedures.[5][6]

Materials:

  • Aromatic Aldehyde (1.0 mmol)

  • Acetophenone derivative (1.0 mmol)

  • Malononitrile (1.0 mmol)

  • Ammonium Acetate (1.5 mmol)

  • Boric Acid (1.0 mmol)

Procedure:

  • In a 10 mL microwave reaction vial, combine the aromatic aldehyde (1.0 mmol), acetophenone (1.0 mmol), malononitrile (1.0 mmol), ammonium acetate (1.5 mmol), and boric acid (1.0 mmol).

  • Mix the solids thoroughly with a spatula.

  • Seal the vial and place it in a microwave reactor.

  • Irradiate the mixture at 100-120°C for the time determined by TLC monitoring (typically 5-15 minutes).

  • After the reaction is complete (as indicated by TLC), allow the vial to cool to room temperature.

  • Add 10 mL of cold water to the vial and stir or sonicate to break up the solid mass.

  • Collect the crude solid product by vacuum filtration and wash it thoroughly with water to remove ammonium acetate and boric acid.

  • Dry the crude product.

  • Purify the product by recrystallization from hot ethanol to yield the pure 2-amino-4,6-diarylnicotinonitrile.

Data Summary: Comparison of Catalytic Systems

The choice of catalyst significantly impacts the efficiency of the synthesis. The following table summarizes the performance of different catalytic systems reported in the literature.

CatalystSolventTemperature (°C)TimeTypical Yield (%)Reference
Boric Acid (H₃BO₃)Solvent-free (MW)1205-10 min85-95[6]
CoFe₂O₄@SiO₂-SO₃HSolvent-free (MW)1204-8 min88-96[3]
Ionic LiquidSolvent-free8030-60 min86-96[3]
Cellulose Sulfuric AcidWaterReflux1-2 h85-95[3]
Visualizations
General Synthesis Workflow

G cluster_reagents Starting Materials Aldehyde Aldehyde Reaction One-Pot Reaction (Heating / MW) Aldehyde->Reaction Ketone Ketone Ketone->Reaction Malononitrile Malononitrile Malononitrile->Reaction NH4OAc NH4OAc NH4OAc->Reaction Catalyst Catalyst Catalyst->Reaction Workup Aqueous Work-up (Filtration) Reaction->Workup Purification Purification (Recrystallization / Chromatography) Workup->Purification Product Pure 2-Amino-4,6- diarylnicotinonitrile Purification->Product G Start Low Product Yield CheckReagents Are reagents pure and dry? Start->CheckReagents CheckCatalyst Is the catalyst active and loading correct? CheckReagents->CheckCatalyst Yes Sol_Reagents Purify/replace reagents. Use fresh NH4OAc. CheckReagents->Sol_Reagents No CheckConditions Are temperature and time optimized? CheckCatalyst->CheckConditions Yes Sol_Catalyst Test catalyst on a known reaction. Optimize loading. CheckCatalyst->Sol_Catalyst No Sol_Conditions Monitor reaction by TLC. Adjust temp/time. CheckConditions->Sol_Conditions No Success Yield Improved CheckConditions->Success Yes Sol_Reagents->CheckCatalyst Sol_Catalyst->CheckConditions Sol_Conditions->Success

Caption: Decision tree for troubleshooting low reaction yields.

References

Sources

Technical Support Center: Optimization of 2-Amino-4,6-diarylpyrimidine-5-carbonitriles

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated support center for the synthesis and optimization of 2-amino-4,6-diarylpyrimidine-5-carbonitriles. This guide is designed for researchers, medicinal chemists, and drug development professionals who are leveraging this versatile scaffold. Our goal is to move beyond simple protocols and provide you with the causal understanding needed to troubleshoot experiments effectively, ensuring both scientific rigor and reproducible success.

The synthesis of these pyrimidine derivatives, typically via a three-component, Biginelli-inspired reaction, is lauded for its efficiency in generating molecular diversity.[1][2] However, like any multicomponent reaction, it possesses nuances where minor variations in conditions can significantly impact yield, purity, and reproducibility. This guide addresses the most common challenges encountered in the lab.

Troubleshooting Guide: From Low Yields to Purification Headaches

This section is structured to address specific experimental failures. Each issue is analyzed from first principles to provide robust, actionable solutions.

Q1: My reaction yield is consistently low (<40%). What are the primary factors to investigate?

Low yield is the most common frustration in multicomponent reactions. The cause is often multifactorial, stemming from reagent quality, suboptimal conditions, or competing reaction pathways.[3][4] Let's dissect the problem systematically.

Answer:

A low yield points to an inefficiency in one or more stages of the reaction sequence. The one-pot assembly of 2-amino-4,6-diarylpyrimidine-5-carbonitriles involves a cascade of condensation, addition, cyclization, and aromatization.[1][5] A bottleneck at any stage will throttle the overall output.

Systematic Troubleshooting Workflow:

Below is a logical workflow to diagnose the root cause of low yields.

G A Low Yield Observed (<40%) B Analyze Reaction by TLC/ LC-MS at Endpoint A->B C Is Starting Material (Aldehyde/ Cyanoketone) Consumed? B->C D No: Reaction Stalled/ Incomplete C->D No E Yes: Proceed to Next Check C->E Yes I Increase Temperature Extend Reaction Time Add More Catalyst Check Reagent Purity D->I F Are there multiple byproducts visible? E->F G Yes: Side Reactions Dominating F->G Yes H No: Product Loss During Workup/Purification F->H No J Optimize Temperature Change Catalyst Alter Reagent Addition Order Check for Decomposition G->J K Review Extraction pH Optimize Recrystallization Solvent Check for Product Volatility Refine Chromatography H->K

Caption: Troubleshooting workflow for diagnosing low product yield.

Potential Causes & Solutions:

  • Reagent Purity and Stability:

    • The Problem: The starting materials—an α-cyanoketone, an aromatic aldehyde, and a guanidine salt—are the foundational pillars. Aldehydes can oxidize to carboxylic acids, and α-cyanoketones can be unstable. Malononitrile, a related precursor, is known to polymerize in the presence of strong bases or high temperatures.[6]

    • The Solution:

      • Verify Aldehyde Purity: Use freshly purchased or distilled aldehydes. Confirm purity via NMR.

      • Assess α-Cyanoketone Quality: Synthesize fresh if necessary. These are often the least stable component.

      • Use High-Grade Guanidine: Ensure the guanidine hydrochloride or carbonate is dry and free of impurities.

  • Suboptimal Reaction Conditions:

    • The Problem: The delicate balance of a multicomponent reaction is highly sensitive to the reaction environment. The choice of solvent and catalyst is critical and interdependent.[3]

    • The Solution: A systematic optimization is required. The following table provides a starting point based on literature precedents. The synthesis generally yields moderate to excellent results (45-89%) with optimization.[1][5]

    ParameterRecommendationRationale & Key Insights
    Solvent Ethanol, Isopropanol, AcetonitrileProtic solvents like ethanol can facilitate proton transfer steps in the mechanism. Acetonitrile has also been used effectively.[3] The choice can influence reaction rate and solubility of intermediates.
    Catalyst Piperidine (base), p-Toluenesulfonic acid (p-TSA, acid), Nano-catalysts (e.g., nano-MgO)[7]The reaction can be catalyzed by either base (to deprotonate the cyanoketone) or acid (to activate the aldehyde). The optimal choice depends on the specific substrates. For green chemistry approaches, recyclable nanocatalysts are an excellent option.[7]
    Temperature 60°C to RefluxHigher temperatures typically accelerate the reaction but can also promote side reactions.[3] Start at a moderate temperature (e.g., 60°C) and increase if the reaction is slow, while monitoring for byproduct formation via TLC.
    Energy Source Conventional Heating vs. Microwave IrradiationMicrowave-assisted synthesis can dramatically shorten reaction times (from hours to minutes) and improve yields by providing uniform, rapid heating.[3] This can be particularly effective for sluggish reactions.
  • Inefficient Aromatization:

    • The Problem: The reaction proceeds through a 2-amino-1,4-dihydropyrimidine-5-carbonitrile intermediate.[1][5] The final, often spontaneous, step is the aromatization to the pyrimidine ring. If this intermediate is too stable or if oxidation is required and the conditions are not suitable, the reaction will stall.

    • The Solution: While often spontaneous, if you suspect the dihydropyrimidine intermediate is accumulating, consider adding a mild oxidant toward the end of the reaction. However, classical oxidants can be harsh; proceed with caution and on a small scale first.[3]

Q2: My TLC/LC-MS shows multiple spots, and purification is extremely difficult. How can I improve the reaction's selectivity?

Poor selectivity is a clear sign that kinetic and thermodynamic landscapes are favoring undesired pathways.

Answer:

The formation of multiple byproducts arises from competing reactions. Key culprits include the self-condensation of the α-cyanoketone, the Knoevenagel condensation between the aldehyde and cyanoketone proceeding without subsequent cyclization, or other reactions involving the guanidine.

Strategies to Enhance Selectivity:

  • Change the Order of Reagent Addition:

    • Why it Works: The standard one-pot approach adds all three components simultaneously. However, pre-forming an intermediate can guide the reaction down the desired path.[3]

    • Protocol:

      • In your reaction solvent, first mix the aromatic aldehyde and the α-cyanoketone with the catalyst.

      • Stir for 30-60 minutes at room temperature to promote the formation of the Knoevenagel condensation product.

      • Monitor this step by TLC. Once the intermediate is formed, add the guanidine and then proceed with heating.

  • Optimize Reaction Temperature:

    • Why it Works: Different reactions have different activation energies. By lowering the temperature, you may be able to disfavor a high-energy side reaction pathway while still allowing the desired reaction to proceed, albeit more slowly.[3]

    • Protocol: Attempt the reaction at a lower temperature (e.g., 40-50°C) for a longer duration. This can sometimes provide a cleaner reaction profile.

  • Re-evaluate Your Catalyst:

    • Why it Works: The nature of the catalyst (acid vs. base, steric bulk) can significantly influence which intermediates are formed and stabilized. If a base catalyst like piperidine is causing self-condensation of your cyanoketone, switching to an acid catalyst like p-TSA might be beneficial, as it primarily activates the aldehyde.

Frequently Asked Questions (FAQs)

Q1: What is the accepted reaction mechanism for this three-component synthesis?

Answer: The process is a Biginelli-inspired reaction. It follows a logical sequence of well-established organic reactions, culminating in the stable aromatic pyrimidine ring.[1][5]

G cluster_0 Step 1: Intermediate Formation cluster_1 Step 2: Nucleophilic Addition cluster_2 Step 3: Cyclization & Aromatization A Aryl Aldehyde + α-Cyanoketone B Knoevenagel Condensation A->B C α,β-Unsaturated Dinitrile Intermediate B->C E Michael Addition C->E D Guanidine D->E F Acyclic Adduct E->F G Intramolecular Cyclization F->G H Dihydropyrimidine Intermediate G->H I Spontaneous Aromatization (-H2) H->I J Final Product: 2-Amino-4,6-diarylpyrimidine -5-carbonitrile I->J

Caption: Reaction mechanism for the three-component synthesis.

The sequence involves:

  • Knoevenagel Condensation: The aldehyde and α-cyanoketone condense to form an electron-deficient alkene intermediate.

  • Michael Addition: The nucleophilic guanidine attacks the alkene.

  • Cyclization & Aromatization: An intramolecular cyclization occurs, followed by a spontaneous loss of H₂ (oxidation) to form the stable aromatic pyrimidine ring.[1]

Q2: How do electron-donating or -withdrawing groups on the aryl rings affect the reaction?

Answer: The electronic nature of the substituents on your aromatic aldehydes and α-cyanoketones plays a significant role.

  • On the Aryl Aldehyde:

    • Electron-Withdrawing Groups (EWGs, e.g., -NO₂, -CF₃, -Cl): These make the aldehyde's carbonyl carbon more electrophilic, which typically accelerates the initial Knoevenagel condensation step. This can lead to faster reaction times and often higher yields.

    • Electron-Donating Groups (EDGs, e.g., -OCH₃, -N(CH₃)₂): These make the aldehyde less reactive. Reactions with these substrates may require higher temperatures, longer reaction times, or a more active catalyst to achieve good conversion.

  • On the Aryl Group of the α-Cyanoketone:

    • The electronic effects here are more subtle but can influence the acidity of the methylene protons between the ketone and nitrile groups, thereby affecting the rate of the initial deprotonation and condensation.

A diverse library of these compounds has been successfully synthesized, demonstrating the reaction's tolerance for a wide range of functional groups on the aryl rings at positions 4 and 6.[2][5][8]

Protocols: A Self-Validating Methodology

This section provides a robust, generalized protocol that serves as an excellent starting point for optimization.

General Protocol for the Synthesis of 2-Amino-4,6-diarylpyrimidine-5-carbonitriles

This protocol is adapted from established, reliable three-component reaction methodologies.[1][5]

Materials:

  • Aromatic Aldehyde (1.0 mmol, 1.0 eq)

  • α-Cyanoketone (e.g., benzoylacetonitrile) (1.0 mmol, 1.0 eq)

  • Guanidine Hydrochloride (1.2 mmol, 1.2 eq)

  • Piperidine (0.2 mmol, 0.2 eq)

  • Ethanol (5-10 mL)

Procedure:

  • Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the aromatic aldehyde (1.0 eq), α-cyanoketone (1.0 eq), guanidine hydrochloride (1.2 eq), and ethanol.

  • Catalyst Addition: Add the piperidine catalyst to the stirring suspension.

  • Reaction: Heat the mixture to reflux (or a target temperature like 80°C).

  • Monitoring: Monitor the reaction's progress using TLC (e.g., with a 7:3 Hexane:Ethyl Acetate mobile phase). The reaction is typically complete within 4-12 hours, as indicated by the consumption of the limiting starting material.

  • Workup:

    • Allow the reaction mixture to cool to room temperature. A solid product may precipitate.

    • If a precipitate has formed, collect it by vacuum filtration. Wash the solid with a small amount of cold ethanol to remove soluble impurities.

    • If no solid forms, pour the reaction mixture into ice-cold water. The product will often precipitate. Collect the solid by filtration.

  • Purification:

    • The crude product can be purified by recrystallization from a suitable solvent like isopropanol or ethanol.[1][5]

    • If recrystallization is insufficient, purification by column chromatography on silica gel is recommended.

Self-Validation Checkpoints:

  • TLC Monitoring: Before starting, spot all three starting materials on a TLC plate to establish their Rf values. During the reaction, the disappearance of these spots and the appearance of a new, typically lower-Rf product spot, confirms the reaction is proceeding.

  • Crude NMR: A quick ¹H NMR of the crude product can reveal the reaction's cleanliness and the ratio of product to any remaining starting materials, validating the effectiveness of the workup procedure.

References

  • Val, C., et al. (2022). Optimization of 2-Amino-4,6-diarylpyrimidine-5-carbonitriles as Potent and Selective A1 Antagonists. Journal of Medicinal Chemistry, 65(3), 2091–2106. Available from: [Link].

  • ACS Publications. (2022). Optimization of 2-Amino-4,6-diarylpyrimidine-5-carbonitriles as Potent and Selective A1 Antagonists. Journal of Medicinal Chemistry. Available from: [Link].

  • University of Rochester, Department of Chemistry. Troubleshooting: How to Improve Yield. Available from: [Link].

  • ACS Publications. (2022). Optimization of 2-Amino-4,6-diarylpyrimidine-5-carbonitriles as Potent and Selective A1 Antagonists. Journal of Medicinal Chemistry. Available from: [Link].

  • ChEMBL | EMBL-EBI. Optimization of 2-Amino-4,6-diarylpyrimidine-5-carbonitriles as Potent and Selective A1 Antagonists. (CHEMBL5042528). Available from: [Link].

  • Al-Azmi, A., et al. (2001). Synthesis of novel 5-amino-6-ethoxy-2-alkylpyrimidine-4-carbonitriles. Journal of the Chemical Society, Perkin Transactions 1, (5), 485–486. Available from: [Link].

  • Shaikh, A. A., et al. (2023). Synthetic strategies of heterocycle-integrated pyridopyrimidine scaffolds supported by nano-catalysts. RSC Advances, 13(1), 1-26. Available from: [Link].

Sources

Technical Support Center: Purification of 2-Amino-4,6-dichloronicotinonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2-Amino-4,6-dichloronicotinonitrile. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with this versatile synthetic intermediate. The following troubleshooting guides and frequently asked questions (FAQs) are structured to address specific, practical challenges you may encounter during purification. Our goal is to provide not just protocols, but the underlying scientific principles to empower you to make informed decisions in your laboratory work.

Section 1: General Purification Strategy & FAQs

Before diving into specific techniques, it's crucial to have a high-level strategy. The choice of purification method depends on the scale of your reaction, the nature of the impurities, and the desired final purity.

FAQ: Which purification method should I choose?

Answer: The optimal method depends on your specific experimental context.

  • For high-purity material on a small to medium scale (mg to g): Flash column chromatography is typically the most effective method for separating the target compound from closely related impurities.

  • For removing bulk, dissimilar impurities or for large-scale purification (g to kg): Recrystallization is often more efficient and economical. It is excellent for removing impurities with significantly different solubility profiles.

  • For crude cleanup: An initial aqueous workup followed by a solvent wash or trituration can significantly improve the purity of the material before attempting more rigorous methods like chromatography or recrystallization.

Below is a decision-making workflow to help guide your choice.

G cluster_start cluster_main_path cluster_alt_path start Crude Product Analysis (TLC, LC-MS, NMR) is_solid Is the crude product a solid? start->is_solid recrystallization Attempt Recrystallization is_solid->recrystallization Yes wash Aqueous Wash / Trituration is_solid->wash No (Oily/Tarry) purity_check_recrys Purity > 98%? recrystallization->purity_check_recrys chromatography Proceed to Column Chromatography purity_check_chrom Purity > 98%? chromatography->purity_check_chrom purity_check_recrys->chromatography No final_product_1 Final Product purity_check_recrys->final_product_1 Yes purity_check_chrom->chromatography No (Re-purify w/ new conditions) final_product_2 Final Product purity_check_chrom->final_product_2 Yes wash->chromatography

Caption: Decision workflow for selecting a purification method.

FAQ: What are the most common impurities I should expect?

Answer: Impurity profiles are highly dependent on the synthetic route. For nicotinonitriles synthesized from chalcones and malononitrile, you might see unreacted starting materials.[1] If the synthesis involves chlorination of a dihydroxy precursor using reagents like phosphorus oxychloride (POCl₃), potential impurities include:

  • Unreacted Starting Material: e.g., 2-Amino-4,6-dihydroxynicotinonitrile.

  • Mono-chlorinated Intermediate: 2-Amino-4-chloro-6-hydroxynicotinonitrile.

  • Hydrolysis Products: If the workup is not carefully controlled, the chloro groups can hydrolyze back to hydroxyl groups.

  • Phosphorous Byproducts: Residual phosphorous-containing species from the chlorinating agent.[2]

Characterizing impurities in related drug development processes is a critical step for optimizing purification.[3][4]

Section 2: Recrystallization Troubleshooting

Recrystallization is a powerful technique that relies on the differential solubility of your compound and its impurities in a given solvent at varying temperatures.

Q1: My compound won't crystallize upon cooling. What should I do?

Answer: This is a common issue that typically points to one of three problems: oversaturation (too much solvent), the presence of "oiling out," or nucleation failure.

Causality: For crystallization to occur, the solution must be supersaturated, meaning it contains more dissolved solute than it can theoretically hold at that lower temperature. If too much solvent was added initially, the solution may not reach supersaturation upon cooling. Alternatively, impurities can sometimes inhibit crystal lattice formation.

Troubleshooting Protocol:

  • Induce Nucleation:

    • Scratch: Gently scratch the inside surface of the flask with a glass rod at the air-solvent interface. The microscopic scratches provide a surface for crystal nucleation.

    • Seed: Add a single, tiny crystal of pure 2-Amino-4,6-dichloronicotinonitrile from a previous batch. This provides a perfect template for crystal growth.

  • Reduce Solvent Volume:

    • Gently heat the solution to re-dissolve any material.

    • Evaporate a small portion of the solvent using a gentle stream of nitrogen or by boiling it off (ensure proper ventilation).

    • Allow the solution to cool slowly again.

  • Increase Cooling:

    • If room temperature cooling is ineffective, move the flask to an ice bath, and subsequently to a freezer if necessary. Slow cooling is paramount for forming pure, well-defined crystals.

Q2: I've selected a solvent, but my yield is very low. How can I improve it?

Answer: Low yield indicates that a significant amount of your product remains dissolved in the mother liquor after cooling. This is a problem of solvent selection.

Causality: The ideal recrystallization solvent should exhibit high solubility for your compound at elevated temperatures and very low solubility at cool temperatures. A solvent that keeps the compound reasonably soluble even when cold will result in poor recovery.

Solvent Selection Strategy:

The structure of 2-Amino-4,6-dichloronicotinonitrile—with its polar amino and nitrile groups and less polar dichloropyridine ring—suggests that a mixed solvent system may be optimal. The goal is to find a pair of miscible solvents where your compound is highly soluble in one ("solvent") and poorly soluble in the other ("anti-solvent").

Recommended Solvents for Screening:

Solvent/SystemTypeRationale & Comments
Isopropanol / Water Mixed SystemThe compound is likely soluble in hot isopropanol. Water acts as the anti-solvent, added dropwise to the hot solution until turbidity appears, then re-clarified with a drop of isopropanol before cooling.
Methanol / Chloroform Mixed SystemThis combination has been used for recrystallizing similar diarylnicotinonitrile structures.[5] Experiment with ratios like 7:3 or 6:4 (v/v).
Ethyl Acetate / Hexanes Mixed SystemA classic choice. Dissolve the crude material in a minimum amount of hot ethyl acetate and add hexanes as the anti-solvent.
Isopropyl Ether Single SolventHas been shown to be effective for recrystallizing related aminopyridine derivatives.[6]

Experimental Protocol (Mixed Solvent Recrystallization):

  • Dissolve the crude solid in the minimum required amount of the hot "solvent" (e.g., ethyl acetate).

  • While hot, add the "anti-solvent" (e.g., hexanes) dropwise until you see persistent cloudiness (turbidity).

  • Add a few drops of the hot "solvent" back into the mixture until the solution becomes clear again.

  • Remove from heat and allow the solution to cool slowly to room temperature, then transfer to an ice bath for at least 30 minutes to maximize crystal formation.

  • Collect the crystals by vacuum filtration, washing with a small amount of the cold "anti-solvent."

G cluster_start cluster_main_path start Low Yield Observed check_filtrate Analyze Mother Liquor (TLC/LC-MS) start->check_filtrate product_present Significant Product in Filtrate? check_filtrate->product_present concentrate Concentrate Mother Liquor & Re-cool (Second Crop) product_present->concentrate Yes end_bad Yield Still Low product_present->end_bad No (Initial mass was low) rescreen Re-screen for a Less Solubilizing Solvent System concentrate->rescreen If second crop is still impure/low end_good Yield Improved concentrate->end_good rescreen->end_good

Caption: Troubleshooting flowchart for low recrystallization yield.

Section 3: Column Chromatography Troubleshooting

Flash column chromatography is a highly effective method for purifying 2-Amino-4,6-dichloronicotinonitrile, especially when dealing with impurities of similar polarity.[7][8]

Q1: My compound is either stuck on the column or elutes immediately with the solvent front. How do I choose the right mobile phase?

Answer: This is a classic mobile phase polarity issue. Your target compound's interaction with the stationary phase (silica gel) is too strong or too weak, respectively.

Causality: Silica gel is a polar stationary phase. Polar compounds will adsorb strongly and require a more polar mobile phase to elute. Non-polar compounds have weak interactions and elute quickly even with non-polar solvents. Your compound has intermediate polarity, so the mobile phase must be finely tuned.

Systematic Approach to Mobile Phase Selection:

  • TLC Analysis is Key: Before running a column, always determine the ideal solvent system using Thin Layer Chromatography (TLC). The goal is to find a solvent mixture that gives your product a retention factor (Rf) of ~0.3-0.4 .

    • Rf = (distance traveled by spot) / (distance traveled by solvent front)

  • Start with a Standard System: A good starting point for a compound like this is a mixture of Hexanes and Ethyl Acetate .

  • Perform TLC Screening:

    • Spot your crude material on several TLC plates.

    • Develop each plate in a different Hexanes/Ethyl Acetate ratio (e.g., 9:1, 4:1, 2:1, 1:1).

    • Visualize the plates under UV light.

    • Choose the system where the product spot is well-separated from impurities and has an Rf of ~0.35.

Mobile Phase Selection Guide:

Observation on TLCRf of ProductAction RequiredExample Adjustment
Spot stays at the baseline.~0.0Increase mobile phase polarity.Change from 9:1 Hex/EtOAc to 4:1 Hex/EtOAc.
Spot runs with the solvent front.~1.0Decrease mobile phase polarity.Change from 1:1 Hex/EtOAc to 4:1 Hex/EtOAc.
Spots are not well-separated.VariesTry a different solvent system.Replace Ethyl Acetate with Dichloromethane (DCM) or add a small % of Methanol to a DCM system.
Q2: My purified fractions contain multiple components (streaking or overlapping spots on TLC). What went wrong?

Answer: This indicates poor separation on the column, which can stem from several issues including improper column packing, overloading the column, or poor sample loading technique.

Causality and Solutions:

  • Problem: Poor Column Packing.

    • Cause: Air bubbles or channels in the silica bed create pathways for the sample to travel through unevenly, leading to broad, tailing bands.

    • Solution: Pack the column carefully using the "slurry method." Mix the silica gel with the initial mobile phase solvent to form a homogenous slurry, then pour it into the column and allow it to settle with gentle tapping. Run solvent through to ensure a compact, uniform bed before loading the sample.

  • Problem: Column Overloading.

    • Cause: Too much crude material was loaded relative to the amount of silica gel. This saturates the stationary phase, exceeding its capacity to separate components effectively.

    • Solution: A general rule of thumb is to use a mass ratio of silica gel to crude material of at least 30:1 to 50:1 . For difficult separations, this ratio can be increased to 100:1 or more.

  • Problem: Improper Sample Loading.

    • Cause: Loading the sample in a large volume of strong solvent causes the initial band to be very wide, compromising separation from the start.

    • Solution: Dissolve the crude material in the absolute minimum amount of the mobile phase (or a less polar solvent if necessary). For solids that are poorly soluble, use the "dry loading" technique:

      • Dissolve the crude material in a suitable, volatile solvent (e.g., DCM, Acetone).

      • Add a small amount of silica gel (~2-3x the mass of your crude material) to this solution.

      • Evaporate the solvent completely on a rotary evaporator to get a dry, free-flowing powder of your crude material adsorbed onto silica.

      • Carefully layer this powder on top of your packed column. This ensures the sample starts as a very narrow, concentrated band, leading to much sharper separation.

References

  • A novel strategy for the synthesis of 2-amino-4,6-diarylnicotinonitrile - Arkivoc. [Link]

  • CN111303047A - Synthesis method of 2-amino-4, 6-dimethylpyridine - Google P
  • Synthesis, Cytotoxicity, and Photophysical Investigations of 2-Amino-4,6-diphenylnicotinonitriles: An Experimental and Theoretical Study - MDPI. [Link]

  • Protein purification troubleshooting guide - Dutscher. [Link]

  • Thermodynamic study of solubility for 2-amino-4-chloro-6-methoxypyrimidine in twelve organic solvents at temperatures from 273.15 K to 323.15 K - ResearchGate. [Link]

  • Column Chromatography - YouTube. [Link]

  • DE10249946B4 - Process for the preparation of 2-amino-4-chloro-6-alkoxypyrimidines - Google P
  • US4929729A - Process for producing 2-amino-4,6-dichloropyrimidine - Google P
  • 2-Amino-4-(4-hydroxy-3,5-dimethoxyphenyl)-6-phenylnicotinonitrile - PubMed Central. [Link]

  • Characterization and Control of Impurities in the Synthesis of an Amino Acid Drug Candidate | Request PDF - ResearchGate. [Link]

  • Solubilities of Amino Acids in Different Mixed Solvents. [Link]

  • (PDF) Separation Of Methionine Enantiomers By Using Teicoplanin And Cyclofructan Columns - ResearchGate. [Link]

  • 6: Column Chromatography - Biology LibreTexts. [Link]

  • Synthesis of 2-amino-4,6-diarylpyrimidines from alpha-halochalcone - ResearchGate. [Link]

  • Investigation into the Formation of Impurities during the Optimization of Brigatinib - PMC. [Link]

  • Analytical Chemistry of Impurities in Amino Acids Used as Nutrients: Recommendations for Regulatory Risk Management - MDPI. [Link]

  • 26.2: Structures of Amino Acids - Chemistry LibreTexts. [Link]

  • MCAT Organic Chemistry: Column Chromatography - YouTube. [Link]

  • Quick guide to performing ion exchange chromatography - YouTube. [Link]

  • Investigation of Impurities in Peptide Pools - MDPI. [Link]

Sources

Technical Support Center: 2-Amino-4,6-dichloronicotinonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the comprehensive technical support guide for 2-Amino-4,6-dichloronicotinonitrile (CAS 53815-34-2). This resource is designed for researchers, scientists, and drug development professionals to ensure the stability and proper storage of this compound, thereby safeguarding the integrity of your experimental outcomes. Here, we address common challenges and questions in a practical, question-and-answer format, grounded in established scientific principles.

I. Troubleshooting Guide: Navigating Experimental Challenges

This section is dedicated to identifying and resolving specific issues you may encounter during the handling and use of 2-Amino-4,6-dichloronicotinonitrile.

Scenario 1: You observe a gradual discoloration of the solid compound over time, from a pale-yellow to a brownish hue.
  • Question: What could be causing the discoloration of my solid 2-Amino-4,6-dichloronicotinonitrile, and is it still usable?

  • Answer: Discoloration of solid 2-Amino-4,6-dichloronicotinonitrile is often an indicator of degradation, likely due to exposure to light or reaction with atmospheric components. The nicotinonitrile ring system, particularly with its electron-withdrawing chloro and cyano groups and an electron-donating amino group, can be susceptible to oxidative and photolytic degradation.

    Troubleshooting Workflow:

    • Assess Storage Conditions: Confirm that the compound has been stored at the recommended 4°C and protected from light[1]. Long-term storage at room temperature or in transparent containers can accelerate degradation.

    • Purity Assessment: The most reliable way to determine usability is to re-analyze the compound's purity. High-Performance Liquid Chromatography (HPLC) is an excellent method for this. A significant decrease in the main peak's area percentage and the appearance of new impurity peaks would confirm degradation.

    • Solubility Check: A simple, albeit less definitive, test is to check its solubility in a recommended solvent like DMSO. If you observe incomplete dissolution or the presence of insoluble particulates not previously seen, this could indicate the formation of degradation products.

    • Decision Point: If degradation is confirmed, it is strongly advised to use a fresh, un-degraded lot of the compound for your experiments to ensure reproducibility and accuracy.

Scenario 2: You've prepared a stock solution in DMSO, and after a few freeze-thaw cycles, you notice a precipitate or a change in the solution's clarity.
  • Question: Why is my DMSO stock solution of 2-Amino-4,6-dichloronicotinonitrile showing precipitation after freeze-thaw cycles?

  • Answer: While DMSO is a common solvent for this compound, repeated freeze-thaw cycles can lead to the absorption of atmospheric moisture. The presence of water can initiate hydrolysis of the chloro groups on the pyridine ring, leading to the formation of less soluble hydroxypyridine derivatives. Additionally, the compound itself may have limited long-term stability in solution, even at low temperatures.

    Troubleshooting Workflow:

    • Aliquot Your Stock Solutions: To avoid multiple freeze-thaw cycles, it is best practice to aliquot your stock solution into single-use volumes immediately after preparation. This minimizes the exposure of the bulk solution to atmospheric moisture and temperature fluctuations.

    • Use Anhydrous Solvents: When preparing your stock solution, ensure you are using high-purity, anhydrous DMSO to minimize the initial water content.

    • Re-dissolution Attempt: Gently warm the solution and vortex to see if the precipitate re-dissolves. If it does, the issue might be related to the compound's solubility limit at lower temperatures. However, if the precipitate remains, it is likely a degradation product.

    • Confirm Degradation: If possible, analyze the solution by HPLC or LC-MS to identify the presence of new peaks corresponding to potential hydrolysis products.

Scenario 3: Your experimental results are inconsistent when using a stock solution of 2-Amino-4,6-dichloronicotinonitrile that is more than a few weeks old.
  • Question: I'm seeing a loss of activity or inconsistent results in my assays. Could my aged stock solution be the problem?

  • Answer: Yes, it is highly probable that an aged stock solution is the source of inconsistency. The stability of 2-Amino-4,6-dichloronicotinonitrile in solution is limited. Over time, even when stored at low temperatures, the compound can undergo slow degradation, primarily through hydrolysis or solvolysis if protic solvents are present. This leads to a decrease in the concentration of the active compound and an increase in potentially interfering degradation products.

    Troubleshooting Workflow:

    G

    Workflow for addressing inconsistent experimental results.

    • Prepare Fresh Solutions: It is a critical best practice to prepare fresh solutions of 2-Amino-4,6-dichloronicotinonitrile for each experiment, or at a minimum, on a very frequent basis (e.g., weekly).

    • Conduct a Control Experiment: To confirm that the aged solution is the issue, run a side-by-side experiment comparing the results obtained with the old stock solution and a freshly prepared one.

    • Solvent Choice: If your experimental protocol allows, consider using aprotic solvents other than DMSO, such as acetonitrile, for short-term use, as they are less hygroscopic. However, always check the solubility of the compound in any new solvent.

    • pH Considerations: If working in aqueous buffers, be mindful of the pH. Both acidic and basic conditions can accelerate the hydrolysis of the chloro groups. Aim for a neutral pH if your experiment permits.

II. Frequently Asked Questions (FAQs)

This section provides concise answers to common questions regarding the storage and handling of 2-Amino-4,6-dichloronicotinonitrile.

  • Q1: What are the ideal long-term storage conditions for solid 2-Amino-4,6-dichloronicotinonitrile?

    • A: For long-term storage, the solid compound should be kept in a tightly sealed, opaque container at 4°C and protected from light.[1] Some suppliers may recommend a broader range of 5-30°C for shorter periods, but for maintaining long-term integrity, refrigeration is preferable.[2]

  • Q2: How should I prepare and store solutions of 2-Amino-4,6-dichloronicotinonitrile?

    • A: It is strongly recommended to prepare solutions fresh for each use. If a stock solution must be prepared, use an anhydrous aprotic solvent such as DMSO. Aliquot the solution into single-use vials to minimize freeze-thaw cycles and store at -20°C or colder for no longer than one month. Before use, allow the vial to equilibrate to room temperature before opening to prevent condensation of atmospheric moisture into the solution.

  • Q3: What solvents are compatible with 2-Amino-4,6-dichloronicotinonitrile, and which should be avoided?

    • A:

      • Recommended: Aprotic solvents like DMSO and N,N-Dimethylformamide (DMF) are generally suitable for preparing stock solutions. Acetonitrile can also be used, particularly for analytical purposes like HPLC.

      • Use with Caution: Protic solvents such as water, methanol, and ethanol should be avoided for stock solutions and long-term storage due to the risk of solvolysis/hydrolysis of the chloro groups. If your experiment requires an aqueous buffer, prepare the final dilution immediately before use.

      • Avoid: Strong oxidizing agents and strong bases should be avoided as they are likely to react with and degrade the compound.[2]

  • Q4: What are the primary degradation pathways for 2-Amino-4,6-dichloronicotinonitrile?

    • A: The main degradation pathways are anticipated to be:

      • Hydrolysis/Solvolysis: The chlorine atoms attached to the pyridine ring are susceptible to nucleophilic substitution by water or other protic solvents, leading to the formation of hydroxy- or alkoxy-pyridines.

      • Photodegradation: Exposure to light, particularly UV light, can induce decomposition.

      • Oxidation: The amino group and the electron-rich pyridine ring can be susceptible to oxidation.

    G

    Potential degradation pathways for 2-Amino-4,6-dichloronicotinonitrile.

  • Q5: What safety precautions should I take when handling this compound?

    • A: Always handle 2-Amino-4,6-dichloronicotinonitrile in a well-ventilated area, preferably in a chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[3][4] Avoid inhalation of dust and contact with skin and eyes. In case of contact, wash the affected area thoroughly with soap and water.[3][5]

III. Quantitative Data Summary

ParameterRecommended ConditionRationale & References
Solid Storage 4°C, protected from lightMinimizes thermal and photolytic degradation.[1]
Solution Storage -20°C or colder (short-term)Slows down degradation kinetics in solution.
Recommended Solvents DMSO, DMF, AcetonitrileAprotic nature minimizes solvolysis.
Incompatible Substances Strong bases, oxidizing agentsPotential for chemical reaction and degradation.[2]

IV. Experimental Protocols

Protocol for Preparing a Stock Solution
  • Allow the vial of solid 2-Amino-4,6-dichloronicotinonitrile to equilibrate to room temperature before opening.

  • Weigh the desired amount of the solid in a tared vial.

  • Add the appropriate volume of anhydrous DMSO (or another suitable aprotic solvent) to achieve the target concentration.

  • Vortex or sonicate briefly until the solid is completely dissolved.

  • Immediately aliquot the stock solution into single-use, tightly sealed vials.

  • Label the vials clearly with the compound name, concentration, solvent, and date of preparation.

  • Store the aliquots at -20°C or colder.

References

  • Safety Data Sheet. (2020).
  • Sigma-Aldrich. (2024). SAFETY DATA SHEET.
  • ACCELA CHEMBIO INC. (n.d.). Material Safety Data Sheet.
  • Sigma-Aldrich. (n.d.). 4,6-Dichloronicotinonitrile.
  • Google Patents. (n.d.). US4929729A - Process for producing 2-amino-4,6-dichloropyrimidine.
  • Google Patents. (n.d.). US3917624A - Process for producing 2-amino-nicotinonitrile intermediates.
  • MSDS of 2-Amino-3,5-dichlorobenzonitrile. (2009).
  • Analytical Methods. (n.d.). RSC Publishing.
  • Sigma-Aldrich. (n.d.). 2-AMINO-4,6-DICHLORONICOTINONITRILE.
  • Google Patents. (n.d.). US5698695A - Process for preparing 2-amino-4,6-dichloropyrimidine.
  • Google Patents. (n.d.). US4929729A - Process for producing 2-amino-4,6-dichloropyrimidine.
  • ResearchGate. (2015). Reversed Phase Chromatographic Analysis of 13 Amino Acids in Honey Samples.
  • Google Patents. (n.d.). WO 2013/134298 Al.
  • CymitQuimica. (n.d.). 4,6-Dichloronicotinonitrile.
  • PubChem. (n.d.). 4-Amino-2,6-dichloronicotinonitrile.
  • Creative Proteomics. (n.d.). Amino Acid Pre-column Derivatization HPLC Analysis Methods.
  • ResearchGate. (2010). A sensitive method for free amino acids analysis by liquid chromatography with ultraviolet and mass spectrometric detection using precolumn derivatization with diethyl ethoxymethylenemalonate.
  • BLD Pharm. (n.d.). 4-Amino-2,6-dichloronicotinonitrile.
  • ChemScene. (n.d.). 2-Amino-4,6-dichloronicotinonitrile.

Sources

Validation & Comparative

Navigating the Spectroscopic Landscape: A Comparative Guide to 2-Amino-4,6-dichloronicotinonitrile and its Analogs

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the precise characterization of novel chemical entities is a cornerstone of successful research. 2-Amino-4,6-dichloronicotinonitrile, a substituted pyridine derivative, presents a unique spectroscopic profile due to the interplay of its electron-donating amino group and electron-withdrawing chloro and nitrile functionalities. This guide provides an in-depth analysis of its expected spectral data, juxtaposed with experimental data from structurally related analogs, to offer a robust framework for its identification and characterization. Our approach emphasizes the causality behind spectral features, ensuring a trustworthy and authoritative resource.

The Structural Context: Predicting the Spectral Signature

The molecular architecture of 2-Amino-4,6-dichloronicotinonitrile, with its distinct electronic landscape, dictates its interaction with various spectroscopic techniques. The following sections predict the key spectral features based on established principles and comparative data from analogous compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into the Molecular Skeleton

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules. The predicted ¹H and ¹³C NMR spectra of 2-Amino-4,6-dichloronicotinonitrile are detailed below, with a comparative analysis against 2-amino-4,6-diphenylnicotinonitrile to highlight the influence of substituent changes.

¹H NMR Spectroscopy: The Proton Environment

The ¹H NMR spectrum of 2-Amino-4,6-dichloronicotinonitrile is expected to be relatively simple, showcasing two key signals:

  • H-5 Proton: A singlet is anticipated for the proton at the C-5 position of the pyridine ring. Its chemical shift is predicted to be in the range of 7.30-7.50 ppm. This downfield shift is attributed to the deshielding effect of the adjacent electron-withdrawing chlorine atom and the overall aromatic system.

  • Amino Protons (-NH₂): A broad singlet is expected for the two protons of the primary amino group, likely appearing between 5.50 and 6.50 ppm. The broadness of this signal is a result of quadrupole broadening from the nitrogen atom and potential hydrogen exchange. The chemical shift can be influenced by solvent and concentration.[1][2]

Comparative Analysis with 2-amino-4,6-diphenylnicotinonitrile:

In contrast, the ¹H NMR spectrum of 2-amino-4,6-diphenylnicotinonitrile exhibits a more complex aromatic region due to the presence of the two phenyl rings.[1] The proton at the 5-position (H-5) in this analog appears as a singlet around 7.25 ppm.[1] The amino protons give rise to a broad singlet at approximately 5.38 ppm.[1] The upfield shift of the H-5 proton in the diphenyl analog compared to our predicted value for the dichloro-substituted compound can be attributed to the different electronic effects of the phenyl versus the chloro substituents.

¹³C NMR Spectroscopy: Mapping the Carbon Framework

The ¹³C NMR spectrum provides a detailed map of the carbon skeleton. For 2-Amino-4,6-dichloronicotinonitrile, the following chemical shifts are predicted:

  • C-2 (bearing the amino group): ~160-162 ppm. The amino group's electron-donating nature causes a significant downfield shift.

  • C-3 (bearing the nitrile group): ~90-95 ppm. The carbon of the nitrile group itself will appear further downfield.

  • C-4 and C-6 (bearing the chloro groups): ~150-155 ppm. The electronegative chlorine atoms cause a strong deshielding effect.

  • C-5: ~110-115 ppm. This carbon is expected to be the most upfield of the aromatic carbons.

  • Nitrile Carbon (-CN): ~115-120 ppm.

Comparative Analysis with 2-amino-4,6-diphenylnicotinonitrile:

The ¹³C NMR spectrum of 2-amino-4,6-diphenylnicotinonitrile shows signals for the pyridine ring carbons and the phenyl ring carbons. For instance, the C-2, C-4, and C-6 carbons of the pyridine ring in this analog appear at approximately 160.23, 159.85, and 155.15 ppm, respectively.[1] The nitrile carbon is observed at 117.15 ppm.[1] The substitution of chlorine atoms with phenyl groups significantly alters the chemical shifts of the pyridine ring carbons, providing a clear point of comparison.

Table 1: Comparative NMR Data

Compound ¹H NMR (ppm) ¹³C NMR (ppm)
2-Amino-4,6-dichloronicotinonitrile (Predicted) H-5: ~7.30-7.50 (s, 1H)-NH₂: ~5.50-6.50 (br s, 2H)C-2: ~160-162C-3: ~90-95C-4, C-6: ~150-155C-5: ~110-115-CN: ~115-120
2-amino-4,6-diphenylnicotinonitrile (Experimental) [1]H-5: 7.25 (s, 1H)Aromatic-H: 7.49-8.03 (m, 10H)-NH₂: 5.38 (br s, 2H)Pyridine Ring:C-2: 160.23C-4: 159.85C-6: 155.15C-3: 88.33C-5: 111.32-CN: 117.15

Infrared (IR) Spectroscopy: Probing Functional Groups

IR spectroscopy is an excellent technique for identifying the key functional groups within a molecule. For 2-Amino-4,6-dichloronicotinonitrile, the following characteristic absorption bands are expected:

  • N-H Stretching: Two distinct sharp bands in the region of 3400-3200 cm⁻¹ corresponding to the symmetric and asymmetric stretching vibrations of the primary amino group.[1]

  • C≡N Stretching: A strong, sharp absorption band around 2220-2230 cm⁻¹ for the nitrile group. The conjugation with the aromatic ring slightly lowers this frequency.[1]

  • C=C and C=N Stretching: Several bands in the 1650-1450 cm⁻¹ region due to the stretching vibrations of the pyridine ring.

  • C-Cl Stretching: Strong absorptions in the fingerprint region, typically between 800-600 cm⁻¹, corresponding to the carbon-chlorine bonds.

Comparative Analysis with 2-amino-4,6-diphenylnicotinonitrile:

The experimental IR spectrum of 2-amino-4,6-diphenylnicotinonitrile shows N-H stretching vibrations at 3463 and 3299 cm⁻¹, and a strong C≡N stretch at 2205 cm⁻¹.[1] These values are in close agreement with the predicted ranges for our target molecule, indicating that the core functional groups exhibit similar vibrational frequencies despite the different ring substituents.

Table 2: Key IR Absorption Frequencies (cm⁻¹)

Functional Group 2-Amino-4,6-dichloronicotinonitrile (Predicted) 2-amino-4,6-diphenylnicotinonitrile (Experimental) [1]
N-H Stretch (Amino)3400-32003463, 3299
C≡N Stretch (Nitrile)2220-22302205
C-Cl Stretch800-600-

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides crucial information about the molecular weight and fragmentation pattern of a compound.

  • Molecular Ion Peak (M⁺): For 2-Amino-4,6-dichloronicotinonitrile (C₆H₃Cl₂N₃), the exact mass is 186.9704 Da.[3] Due to the presence of two chlorine atoms, a characteristic isotopic pattern will be observed for the molecular ion peak. The (M)⁺ peak will have a relative intensity of 100%, the (M+2)⁺ peak will have a relative intensity of approximately 65%, and the (M+4)⁺ peak will have a relative intensity of about 10%, corresponding to the natural abundance of the ³⁵Cl and ³⁷Cl isotopes.

  • Fragmentation: Key fragmentation pathways would likely involve the loss of a chlorine atom, followed by the loss of HCN from the nitrile group.

Comparative Analysis with 2-amino-4,6-diphenylnicotinonitrile:

The mass spectrum of 2-amino-4,6-diphenylnicotinonitrile shows a protonated molecular ion [M+H]⁺ at m/z 271.9693.[1] Its fragmentation would be dominated by cleavages related to the phenyl groups. The distinct isotopic pattern of the dichloro-substituted compound is a key differentiating feature.

Experimental Protocols

To ensure the acquisition of high-quality spectral data, adherence to standardized experimental protocols is paramount.

NMR Spectroscopy Protocol
  • Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

  • Instrument Setup: Use a high-resolution NMR spectrometer (e.g., 400 MHz or higher). Tune and shim the instrument to ensure optimal resolution and lineshape.

  • ¹H NMR Acquisition: Acquire the spectrum using a standard pulse sequence. Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.

  • ¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. A larger number of scans will be required due to the lower natural abundance of ¹³C.

  • Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired free induction decays (FIDs). Calibrate the chemical shifts relative to the internal standard.

IR Spectroscopy Protocol
  • Sample Preparation: For solid samples, prepare a KBr pellet by mixing a small amount of the compound with dry KBr powder and pressing it into a thin disk. Alternatively, acquire the spectrum using an Attenuated Total Reflectance (ATR) accessory.

  • Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.

  • Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Mass Spectrometry Protocol
  • Sample Introduction: Introduce the sample into the mass spectrometer via a suitable ionization method, such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI).

  • Data Acquisition: Acquire the mass spectrum in full scan mode to determine the molecular weight. Perform tandem MS (MS/MS) experiments on the molecular ion to obtain fragmentation information.

  • Data Analysis: Analyze the isotopic pattern of the molecular ion and interpret the fragmentation pattern to confirm the structure.

Visualizing the Connections: Structure and Spectral Data

The following diagrams illustrate the molecular structure and the logical workflow for spectral analysis.

Caption: Molecular structure of 2-Amino-4,6-dichloronicotinonitrile.

cluster_workflow Spectroscopic Analysis Workflow Sample Preparation Sample Preparation NMR Acquisition NMR Acquisition Sample Preparation->NMR Acquisition ¹H & ¹³C IR Acquisition IR Acquisition Sample Preparation->IR Acquisition MS Acquisition MS Acquisition Sample Preparation->MS Acquisition NMR Data Processing NMR Data Processing NMR Acquisition->NMR Data Processing IR Data Analysis IR Data Analysis IR Acquisition->IR Data Analysis MS Data Analysis MS Data Analysis MS Acquisition->MS Data Analysis Structural Elucidation Structural Elucidation NMR Data Processing->Structural Elucidation Functional Group ID Functional Group ID IR Data Analysis->Functional Group ID MW & Formula Confirmation MW & Formula Confirmation MS Data Analysis->MW & Formula Confirmation Comparative Analysis Comparative Analysis Structural Elucidation->Comparative Analysis Functional Group ID->Structural Elucidation MW & Formula Confirmation->Structural Elucidation Final Report Final Report Comparative Analysis->Final Report

Caption: A typical workflow for spectroscopic data analysis.

Conclusion

This guide provides a comprehensive, predictive, and comparative analysis of the spectral data for 2-Amino-4,6-dichloronicotinonitrile. By leveraging data from structurally similar compounds, we have established a robust framework for its characterization. The detailed protocols and comparative tables offer a practical resource for researchers, enabling confident identification and a deeper understanding of the structure-spectra relationship in this class of compounds. The principles of scientific integrity and logical reasoning have been paramount in the construction of this guide, ensuring its utility and trustworthiness in a research and development setting.

References

  • Al-Ghamdi, A. R., Rahman, S., Al-Wabli, R. I., Al-Mutairi, M. S., & Rahman, A. F. M. M. (2024). Synthesis, Cytotoxicity, and Photophysical Investigations of 2-Amino-4,6-diphenylnicotinonitriles: An Experimental and Theoretical Study. Molecules, 29(8), 1834. [Link]

  • PubChem. (n.d.). 4-Amino-2,6-dichloronicotinonitrile. National Center for Biotechnology Information. Retrieved from [Link]

  • BioAnalysis LLC. (n.d.). Mass Spectrometry. Retrieved from [Link]

  • CHEM 2600 Topic 2: Nuclear Magnetic Resonance (NMR) - CHEMISTRY 1000. (n.d.). Retrieved from [Link]

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A Comparative Guide to 2-Amino-4,6-dichloronicotinonitrile and Its Structural Analogs for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of heterocyclic chemistry, functionalized pyridines are fundamental building blocks for the synthesis of a wide array of biologically active compounds. Among these, 2-Amino-4,6-dichloronicotinonitrile serves as a versatile precursor, offering multiple reaction sites for structural elaboration. This guide provides an in-depth comparison of 2-Amino-4,6-dichloronicotinonitrile with its key structural isomers and analogs, focusing on their physicochemical properties, chemical reactivity, and potential implications in drug discovery. This analysis is supported by available experimental data and established principles of organic chemistry to provide a robust framework for synthetic strategy and molecular design.

Introduction to the Compared Scaffolds

The pyridine ring, an electron-deficient heterocycle, is a common motif in medicinal chemistry. The strategic placement of chloro, amino, and cyano substituents on this ring system significantly modulates its electronic properties and reactivity, thereby influencing its utility as a synthetic intermediate. This guide will focus on a comparative analysis of three closely related dichlorinated aminonicotinonitrile isomers:

  • 2-Amino-4,6-dichloronicotinonitrile (1) : The primary compound of interest.

  • 4-Amino-2,6-dichloronicotinonitrile (2) : An isomer with the amino group at the C4-position.

  • 6-Amino-2,4-dichloronicotinonitrile (3) : An isomer with the amino group at the C6-position and a different chlorine substitution pattern.

The distinct positioning of the electron-donating amino group and the electron-withdrawing chloro and cyano groups in these isomers leads to significant differences in their chemical behavior.

Physicochemical Properties: A Comparative Overview

Property2-Amino-4,6-dichloronicotinonitrile (1)4-Amino-2,6-dichloronicotinonitrile (2)6-Amino-2,4-dichloronicotinonitrile (3)
Molecular Formula C₆H₃Cl₂N₃C₆H₃Cl₂N₃C₆H₃Cl₂N₃
Molecular Weight 188.01 g/mol [1]188.01 g/mol [2]188.01 g/mol
Melting Point (°C) Not availableNot availableNot available
Predicted XLogP3 2.42.4[2]Not available
Predicted pKa Not availableNot availableNot available
Solubility Not availableNot availableNot available

Note: The lack of consistent, experimentally determined data highlights a gap in the literature and necessitates careful experimental evaluation by researchers.

Spectroscopic Data Analysis

The structural differences between these isomers are clearly reflected in their spectroscopic data. A comparative analysis of their expected NMR and IR spectra provides valuable insights for their identification and characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The chemical shifts of the aromatic protons and carbons are highly dependent on the substituent pattern.

  • ¹H NMR: The position and multiplicity of the single aromatic proton signal will be a key differentiator. In compound 1 , the proton at C5 would be a singlet. For compound 2 , the proton at C5 would also be a singlet, but its chemical shift would be influenced by the para-amino group. In compound 3 , the proton at C5 would be a singlet as well, with its chemical environment dictated by the flanking chloro and amino groups.

  • ¹³C NMR: The carbon chemical shifts, particularly for the chlorinated carbons and the carbon bearing the amino group, will be distinct for each isomer. DEPT (Distortionless Enhancement by Polarization Transfer) experiments can be instrumental in distinguishing between the CH and quaternary carbons.[3]

Infrared (IR) Spectroscopy: The IR spectra of all three compounds will exhibit characteristic bands for the amino (N-H stretching and bending), cyano (C≡N stretching), and aromatic (C=C and C-H stretching) functional groups. However, the precise frequencies of these vibrations may shift slightly due to the different electronic environments in each isomer.

Chemical Reactivity: A Deep Dive into Nucleophilic Aromatic Substitution (SNAr)

The most significant difference between these isomers lies in their reactivity towards nucleophiles, primarily through nucleophilic aromatic substitution (SNAr). The pyridine nitrogen atom exerts a strong electron-withdrawing effect, activating the ortho (C2, C6) and para (C4) positions to nucleophilic attack.[2]

Diagram: General Reactivity of Dichloropyridines in SNAr

Caption: General reactivity trend of dichloropyridine isomers in SNAr reactions.

The presence and position of the amino group introduce a competing electron-donating resonance effect, which can deactivate the ring towards nucleophilic attack. The interplay of these activating and deactivating effects governs the regioselectivity and rate of substitution reactions.

Regioselectivity of Nucleophilic Attack
  • 2-Amino-4,6-dichloronicotinonitrile (1): In this isomer, both chlorine atoms are at positions activated by the ring nitrogen (C4 and C6). The amino group at C2 will exert a deactivating effect on the entire ring through resonance. However, the C4 and C6 positions remain the most electrophilic sites. Due to the ortho and para relationship to the activating nitrogen, substitution is expected to occur at either C4 or C6. The regioselectivity will be influenced by the nature of the nucleophile and reaction conditions.

  • 4-Amino-2,6-dichloronicotinonitrile (2): Here, the chlorine atoms are at C2 and C6, both ortho to the ring nitrogen. The amino group at C4 will deactivate these positions through its electron-donating effect. However, the inherent activation by the ring nitrogen is strong. In symmetrical 2,6-dichloropyridines, mono-substitution is straightforward as both positions are equivalent.[4]

  • 6-Amino-2,4-dichloronicotinonitrile (3): This isomer presents a more complex scenario. The chlorine at C2 is ortho to the nitrogen and meta to the amino group, while the chlorine at C4 is para to the nitrogen and ortho to the amino group. Generally, the C4 position in 2,4-dichloropyridines is more susceptible to nucleophilic attack due to greater stabilization of the Meisenheimer intermediate.[4] However, the ortho-amino group at C6 will influence the reactivity of the C4 position.

Diagram: Factors Influencing SNAr Regioselectivity

Ring Nitrogen Ring Nitrogen Regioselectivity Regioselectivity Ring Nitrogen->Regioselectivity Activation (o,p) Amino Group Amino Group Amino Group->Regioselectivity Deactivation (resonance) Cyano Group Cyano Group Cyano Group->Regioselectivity Activation (inductive) Nucleophile Nucleophile Nucleophile->Regioselectivity Reaction Conditions Reaction Conditions Reaction Conditions->Regioselectivity

Caption: Key factors determining the regioselectivity of nucleophilic substitution.

Experimental Protocol: General Procedure for Nucleophilic Aromatic Substitution with an Amine

This protocol provides a general guideline for the mono-amination of dichlorinated aminonicotinonitriles. Optimization will be necessary for specific substrates and nucleophiles.

Materials:

  • Dichlorinated aminonicotinonitrile isomer (1.0 eq)

  • Amine nucleophile (1.0 - 1.2 eq)

  • Base (e.g., K₂CO₃, Et₃N, or DIPEA, 1.5 - 2.0 eq)

  • Anhydrous solvent (e.g., DMF, DMSO, NMP, or 1,4-dioxane)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser under an inert atmosphere, add the dichlorinated aminonicotinonitrile isomer and the anhydrous solvent.

  • Add the amine nucleophile, followed by the base.

  • Heat the reaction mixture to the desired temperature (typically ranging from 80 °C to 150 °C) and monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Quench the reaction by adding water and extract the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or recrystallization to obtain the desired mono-substituted product.

Comparative Biological Activity: Implications for Drug Discovery

While direct comparative biological data for these specific isomers is scarce, the aminopyridine and nicotinonitrile scaffolds are present in numerous bioactive molecules. Derivatives of 2-aminonicotinonitriles have been investigated for a wide range of therapeutic applications, including as kinase inhibitors, antimicrobial agents, and for their anticancer properties.[5]

The different substitution patterns of the chloro and amino groups will significantly impact the ability of these molecules and their derivatives to interact with biological targets. For instance, the position of the amino group can be crucial for forming key hydrogen bonds within a protein's active site. Similarly, the chlorine atoms can serve as handles for further functionalization to modulate properties like solubility, metabolic stability, and target affinity.

A systematic evaluation of the biological activity of derivatives synthesized from each isomer would be a valuable exercise in establishing structure-activity relationships (SAR). This would enable researchers to rationally design more potent and selective drug candidates.

Conclusion and Future Directions

2-Amino-4,6-dichloronicotinonitrile and its isomers, 4-amino-2,6-dichloronicotinonitrile and 6-amino-2,4-dichloronicotinonitrile, are valuable and versatile building blocks in medicinal chemistry. Their distinct reactivity profiles, governed by the interplay of activating and deactivating substituents on the pyridine ring, offer a range of opportunities for the synthesis of diverse chemical libraries.

The key takeaway for researchers is the critical importance of understanding the principles of nucleophilic aromatic substitution on these electron-deficient heterocycles to control the regioselectivity of their reactions. While this guide provides a comparative framework based on available data and chemical principles, there is a clear need for more direct, side-by-side experimental studies to quantify the differences in their physicochemical properties and reactivity. Such studies would be invaluable for accelerating the drug discovery process by enabling more predictable and efficient synthetic design.

References

  • BenchChem. (2025). A Comparative Study of Halogen Displacement in Dichloropyridines for Pharmaceutical and Agrochemical Synthesis.
  • BenchChem. (2025).
  • PubChem. (n.d.). 4-Amino-2,6-dichloronicotinonitrile. Retrieved from [Link]

  • Hassan, A. S., et al. (2024). Synthesis, Cytotoxicity, and Photophysical Investigations of 2-Amino-4,6-diphenylnicotinonitriles: An Experimental and Theoretical Study. Molecules, 29(8), 1808.
  • AZoM. (2019, March 19). Using 13C NMR Spectroscopy for Assessing Regioselectivity of Hydrochlorination. Retrieved from [Link]

Sources

A Comparative Guide to the Synthesis of 2-Amino-4,6-dichloronicotinonitrile: A Critical Evaluation of Methodologies for Pharmaceutical Research

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

2-Amino-4,6-dichloronicotinonitrile is a pivotal building block in medicinal chemistry, serving as a key intermediate in the synthesis of a multitude of pharmacologically active compounds. The efficiency, scalability, and purity of its synthesis are therefore of paramount importance to researchers and professionals in drug development. This comprehensive guide provides an in-depth validation and comparison of synthetic methodologies for 2-Amino-4,6-dichloronicotinonitrile. We will delve into the mechanistic underpinnings of the most prominent synthetic routes, present detailed experimental protocols, and offer a comparative analysis of their respective yields, purities, and operational advantages. This document is intended to be a practical resource for scientists to make informed decisions in the laboratory, ensuring the robust and reliable production of this critical synthetic intermediate.

Introduction: The Significance of 2-Amino-4,6-dichloronicotinonitrile in Drug Discovery

The substituted 2-aminopyridine scaffold is a privileged structure in medicinal chemistry, appearing in a wide array of therapeutic agents. The unique electronic and steric properties conferred by the chloro- and cyano-substituents in 2-Amino-4,6-dichloronicotinonitrile make it a versatile precursor for creating diverse molecular libraries. Its strategic importance necessitates a thorough understanding and validation of its synthetic pathways to ensure a consistent and high-quality supply for downstream applications in drug discovery and development pipelines.

This guide will focus on the most chemically sound and industrially scalable approach to 2-Amino-4,6-dichloronicotinonitrile: the selective nucleophilic aromatic substitution (SNAr) of a polychlorinated nicotinonitrile precursor. We will explore the nuances of this methodology and compare it with other potential, albeit less direct, synthetic strategies.

The Primary Synthetic Route: Selective Amination of 2,4,6-Trichloronicotinonitrile

The most direct and widely applicable method for the synthesis of 2-Amino-4,6-dichloronicotinonitrile is the regioselective amination of 2,4,6-trichloronicotinonitrile. This approach leverages the differential reactivity of the chlorine atoms on the pyridine ring, which are activated towards nucleophilic attack by the electron-withdrawing nitrile group and the ring nitrogen.

Mechanistic Rationale: Understanding Regioselectivity

The pyridine ring is inherently electron-deficient, and this effect is amplified by the presence of three electron-withdrawing chlorine atoms and a nitrile group. Nucleophilic attack is most favored at the positions para (C4) and ortho (C2, C6) to the ring nitrogen. In the case of 2,4,6-trichloronicotinonitrile, the C2 and C6 positions are electronically and sterically similar. The C4 position is also highly activated. However, empirical evidence from related systems often shows a preference for substitution at the C2 or C6 position with ammonia or primary amines. This selectivity is a delicate balance of electronic and steric factors and can be influenced by reaction conditions.

The reaction proceeds through a Meisenheimer-like intermediate, where the nucleophile (ammonia) adds to the aromatic ring, temporarily breaking the aromaticity. The subsequent departure of a chloride ion restores the aromatic system, yielding the aminated product.

Diagram of the Synthetic Workflow

G cluster_0 Synthesis of 2,4,6-Trichloronicotinonitrile cluster_1 Selective Amination cluster_2 Purification Start 2,4,6-Trihydroxynicotinic Acid Step1 Chlorination with POCl3/PCl5 Start->Step1 Intermediate1 2,4,6-Trichloronicotinonitrile Step1->Intermediate1 Step2 Reaction with Ammonia (Ammonolysis) Intermediate1->Step2 Product 2-Amino-4,6-dichloronicotinonitrile Step2->Product Step3 Crystallization/Chromatography Product->Step3 FinalProduct Pure 2-Amino-4,6-dichloronicotinonitrile Step3->FinalProduct

Caption: Workflow for the synthesis of 2-Amino-4,6-dichloronicotinonitrile.

Validated Experimental Protocol: Synthesis via Selective Ammonolysis

Step 1: Synthesis of the Precursor, 2,4,6-Trichloronicotinonitrile

The synthesis of the starting material is a critical first step. A common method involves the chlorination of a suitable precursor like 2,4,6-trihydroxynicotinic acid or its derivatives.

Experimental Protocol:

  • In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a magnetic stirrer, and a nitrogen inlet, combine 2,4,6-trihydroxynicotinic acid (1 equivalent) with phosphorus oxychloride (POCl₃, 5-10 equivalents).

  • Carefully add phosphorus pentachloride (PCl₅, 3-5 equivalents) portion-wise.

  • Heat the reaction mixture to reflux (approximately 105-110 °C) and maintain for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • After completion, allow the mixture to cool to room temperature and slowly quench by pouring it onto crushed ice with vigorous stirring.

  • Extract the aqueous mixture with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

  • Wash the combined organic layers with saturated sodium bicarbonate solution and then with brine.

  • Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude 2,4,6-trichloronicotinonitrile.

  • Purify the crude product by column chromatography on silica gel or by recrystallization.

Step 2: Selective Ammonolysis to 2-Amino-4,6-dichloronicotinonitrile

Experimental Protocol:

  • In a sealed pressure vessel, dissolve 2,4,6-trichloronicotinonitrile (1 equivalent) in a suitable solvent such as ethanol, isopropanol, or dioxane.

  • Add a solution of ammonia in the chosen solvent (e.g., 7N ammonia in methanol) or introduce ammonia gas into the solution at a controlled rate. An excess of ammonia is typically required.

  • Heat the sealed vessel to a temperature between 80-120 °C. The optimal temperature and reaction time will need to be determined empirically, typically ranging from 6 to 24 hours.

  • Monitor the reaction for the disappearance of the starting material and the formation of the product by TLC or HPLC.

  • Upon completion, cool the reaction vessel to room temperature and carefully vent any excess pressure.

  • Concentrate the reaction mixture under reduced pressure.

  • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or toluene) or by column chromatography on silica gel to afford pure 2-Amino-4,6-dichloronicotinonitrile.

Alternative Synthetic Strategies: A Comparative Overview

While selective amination of a trichloro-precursor is the most direct route, other multistep methods, often employed for the synthesis of more complex 2-aminonicotinonitrile derivatives, could theoretically be adapted. These are generally less efficient for the specific synthesis of the dichlorinated target but are presented here for a comprehensive comparison.

Multicomponent Reactions (MCRs)

Multicomponent reactions offer an atom-economical and convergent approach to complex molecules. For 2-aminonicotinonitrile scaffolds, MCRs typically involve the condensation of a ketone, an aldehyde, malononitrile, and an ammonium source.

General Reaction Scheme:

A substituted acetophenone, a substituted benzaldehyde, malononitrile, and ammonium acetate are reacted in the presence of a catalyst.

Advantages:

  • High atom economy.

  • Convergent synthesis, allowing for rapid library generation.

Disadvantages for 2-Amino-4,6-dichloronicotinonitrile Synthesis:

  • Requires dichlorinated ketone and aldehyde precursors which may not be readily available.

  • Controlling the regiochemistry to obtain the desired 4,6-dichloro substitution pattern can be challenging.

  • Yields can be variable depending on the specific substrates and catalysts used.

Synthesis from 2-Chloronicotinonitrile Derivatives via Azide Intermediate

This two-step approach involves the conversion of a 2-chloro precursor to a tetrazole intermediate, followed by reductive ring opening to the 2-amino group.[1]

General Reaction Scheme:

  • Reaction of a 2-chloro-4,6-disubstituted-nicotinonitrile with sodium azide to form a tetrazolopyridine.

  • Reduction of the tetrazole to the corresponding 2-aminopyridine.

Advantages:

  • Can be a high-yielding process.

Disadvantages for 2-Amino-4,6-dichloronicotinonitrile Synthesis:

  • Requires the synthesis of the specific 2,4,6-trichloronicotinonitrile precursor.

  • The use of azides raises safety concerns, especially on a larger scale.

  • Adds an extra synthetic step compared to direct amination.

Comparative Data and Performance Metrics

To provide a clear and objective comparison, the following table summarizes the key performance indicators for the discussed synthetic routes. It is important to note that the data for the alternative routes are based on analogous systems and would require experimental validation for the specific synthesis of 2-Amino-4,6-dichloronicotinonitrile.

Parameter Selective Ammonolysis of 2,4,6-Trichloronicotinonitrile Multicomponent Reaction (MCR) Synthesis via Azide Intermediate
Starting Materials 2,4,6-Trichloronicotinonitrile, AmmoniaDichlorinated ketone & aldehyde, Malononitrile, Ammonium source2,4,6-Trichloronicotinonitrile, Sodium Azide
Number of Steps 1 (from trichloro-precursor)12 (from trichloro-precursor)
Typical Yield Good to Excellent (Estimated >70%)Variable (Highly substrate dependent)Good to Excellent (Reported >80% for analogs)[1]
Purity High (after purification)Often requires extensive purificationHigh (after purification)
Scalability Readily scalableCan be challenging to scaleScalability concerns due to azide use
Safety Considerations Use of pressure vessel, handling of ammoniaGeneral chemical handlingUse of potentially explosive azides
Cost-Effectiveness Potentially high due to directnessDependent on precursor availabilityHigher due to multiple steps and safety precautions

Conclusion and Recommendations

Based on the principles of synthetic efficiency, scalability, and safety, the selective ammonolysis of 2,4,6-trichloronicotinonitrile stands out as the most robust and recommended method for the synthesis of 2-Amino-4,6-dichloronicotinonitrile. This method is direct, likely to provide high yields and purity, and is amenable to scale-up with appropriate engineering controls.

While alternative methods like multicomponent reactions and synthesis via azide intermediates are valuable tools in the synthetic chemist's arsenal for generating diverse libraries of 2-aminonicotinonitriles, they present significant challenges for the specific and efficient synthesis of the dichlorinated target compound. The availability and cost of starting materials for MCRs and the inherent safety risks associated with azides make these routes less practical for routine production.

For researchers and drug development professionals requiring a reliable and scalable source of 2-Amino-4,6-dichloronicotinonitrile, the optimization and validation of the selective ammonolysis protocol presented in this guide is the most logical and promising path forward.

References

  • Desai, N. C., et al. (2009). A novel strategy for the synthesis of 2-amino-4,6-diarylnicotinonitrile. Arkivoc, 2009(ii), 76-87. [Link]

Sources

A Senior Application Scientist's Guide to the Comparative Reactivity of Dichloronicotinonitrile Isomers

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dichloronicotinonitrile isomers are a class of high-value chemical intermediates, serving as versatile scaffolds in the synthesis of pharmaceuticals and agrochemicals.[1][2] The strategic placement of two chlorine atoms and a nitrile group on the pyridine core creates a rich chemical landscape for synthetic transformations. However, the isomeric positioning of these functional groups dramatically alters the electronic and steric profile of the molecule, leading to significant, and often counterintuitive, differences in reactivity.

This guide provides an in-depth comparative analysis of the reactivity of common dichloronicotinonitrile isomers, with a primary focus on Nucleophilic Aromatic Substitution (SNAr) and Palladium-Catalyzed Cross-Coupling reactions. By elucidating the underlying principles that govern their chemical behavior, this document aims to empower researchers to make informed decisions in the rational design of synthetic routes for complex molecular targets.

The Theoretical Framework: Understanding Electronic and Steric Influences

The reactivity of any dichloronicotinonitrile isomer is not random; it is a predictable outcome of the interplay between the intrinsic properties of the pyridine ring and the effects of its substituents.

The Pyridine Ring: An Electron-Deficient Arena

Unlike benzene, the pyridine ring contains a nitrogen atom that is more electronegative than carbon. This nitrogen atom exerts a powerful inductive electron-withdrawing effect (-I), reducing the electron density of the entire ring system.[3] Resonance structures further show that the ortho (C2/C6) and para (C4) positions are particularly electron-deficient.[3] This inherent electronic "poverty" makes the pyridine ring less susceptible to electrophilic attack but highly activated for Nucleophilic Aromatic Substitution (SNAr).[4][5]

The Chlorine Substituents: Deactivators and Directors

Chlorine atoms influence the ring through two opposing electronic effects:

  • Inductive Effect (-I): As an electronegative element, chlorine withdraws electron density from the ring through the sigma bond, deactivating it towards substitution.[6]

  • Resonance Effect (+M): The lone pairs on the chlorine atom can be donated into the ring's π-system. This effect is weaker than its inductive pull but is crucial for stabilizing the negatively charged intermediate (Meisenheimer complex) formed during SNAr reactions, particularly when the attack occurs at the ortho or para positions relative to the chlorine.[6]

The Nitrile Group: A Potent Reactivity Modulator

The nitrile (-C≡N) group is a powerful electron-withdrawing group (EWG) that profoundly influences the reactivity of the pyridine ring through both inductive and resonance effects.[7]

  • Inductive Effect (-I): The highly electronegative nitrogen of the nitrile group strongly pulls electron density through the sigma framework.[7]

  • Resonance Effect (-M): The nitrile group can participate in resonance, delocalizing the ring's π-electrons. This effect is most potent when the nitrile is at the 3- or 5-position (meta to the ring nitrogen), as it strongly activates the C2, C4, and C6 positions towards nucleophilic attack.[7]

The combination of these effects makes the dichloronicotinonitrile ring exceptionally electrophilic and primed for SNAr reactions.

Caption: Key electronic factors governing dichloronicotinonitrile reactivity.

Comparative Reactivity in Nucleophilic Aromatic Substitution (SNAr)

SNAr is the hallmark reaction of this compound class. The reaction proceeds via a two-step addition-elimination mechanism, involving the formation of a resonance-stabilized Meisenheimer complex.[5] The relative reactivity of the chlorine atoms in different isomers is determined by the ability of the ring and substituents to stabilize this negatively charged intermediate.

A lower electron density at a carbon atom (more electrophilic) and greater stabilization of the subsequent Meisenheimer complex lead to a faster reaction rate.

Analysis of Key Isomers
  • 2,6-Dichloronicotinonitrile: This is one of the most common isomers. The nitrile group at C3 exerts a strong electron-withdrawing effect on both the C2 and C6 positions. However, the C6 position is para to the ring nitrogen, while C2 is ortho. The combined activation from the ring nitrogen and the C3-nitrile group makes the C6 position generally more electrophilic and susceptible to nucleophilic attack than the C2 position. Steric hindrance from the adjacent nitrile group can also disfavor attack at C2.[8][9]

  • 4,6-Dichloronicotinonitrile: In this isomer, both chlorine atoms are highly activated. The C4 position is para to the ring nitrogen and ortho to the nitrile group. The C6 position is ortho to the ring nitrogen. The C4 position is exceptionally electrophilic due to the powerful resonance-withdrawing effect of the para-nitrogen and the inductive pull of the ortho-nitrile. Therefore, selective substitution at C4 is typically favored.

  • 2,4-Dichloronicotinonitrile: The C4 position is para to the ring nitrogen, and the C2 position is ortho. Both are strongly activated. In the parent 2,4-dichloropyridine, the C4 position is generally more reactive in classical SNAr reactions.[10] The addition of the C3-nitrile group further enhances the electrophilicity of both sites, but the C4 position usually remains the preferred site for initial substitution due to superior stabilization of the Meisenheimer intermediate.

Summary of Predicted Reactivity
IsomerMost Reactive PositionSecond Most ReactiveRationale
2,6-Dichloronicotinonitrile C6C2C6 is para to the ring N and ortho to the -CN. C2 is ortho to the ring N and adjacent to the -CN, which can cause steric hindrance.[8]
4,6-Dichloronicotinonitrile C4C6C4 is para to the ring N and ortho to the -CN, making it highly electrophilic. C6 is ortho to the ring N.
2,4-Dichloronicotinonitrile C4C2C4 is para to the ring N and benefits from strong resonance stabilization of the intermediate.[10] The C3-CN group activates both positions.

Comparative Reactivity in Palladium-Catalyzed Cross-Coupling

Reactions like Suzuki-Miyaura coupling are governed by a different set of principles, primarily the ease of oxidative addition of a Palladium(0) catalyst into the carbon-chlorine bond.[11]

  • Electronic Effects: Positions ortho to the pyridine nitrogen (C2/C6) are generally more activated towards oxidative addition.[11]

  • Bond Strength: The C-Cl bond is strong, often requiring more forcing conditions or specialized, electron-rich ligands compared to C-Br or C-I bonds.[11]

For dichloronicotinonitrile isomers, the site of cross-coupling can be less predictable than SNAr and is often highly dependent on the specific catalyst, ligand, and reaction conditions.[12][13] In many dichloropyridine systems, coupling occurs preferentially at the C2/C6 positions.[14] However, for 2,4-dichloropyridines, ligand choice can be used to selectively favor C4 coupling.[13] The strong electron-withdrawing nitrile group will influence the electron density at each position, but the general preference for positions adjacent to the ring nitrogen often holds.

G cluster_0 Generalized S N Ar Workflow start Start | Isomer & Nucleophile setup Reaction Setup 1. Dissolve isomer in aprotic polar solvent (e.g., DMF, DMSO). 2. Add nucleophile and a non-nucleophilic base (e.g., K₂CO₃, DIPEA). start->setup reaction Reaction Heat mixture (e.g., 80-120 °C). Monitor by TLC or LC-MS. setup->reaction workup Workup 1. Cool to RT. 2. Quench with water. 3. Extract with organic solvent (e.g., Ethyl Acetate). reaction->workup purify Purification 1. Dry organic layer (e.g., Na₂SO₄). 2. Concentrate in vacuo. 3. Purify by column chromatography. workup->purify product Product | Characterize (NMR, MS). purify->product

Caption: A typical experimental workflow for SNAr reactions.

Experimental Protocols

Trustworthy protocols are self-validating. The following methods are based on established procedures for activated dichloropyridines and serve as a robust starting point for comparative studies.

Protocol 4.1: Comparative SNAr with a Common Nucleophile (e.g., Morpholine)

This protocol allows for the direct comparison of reaction rates and yields between isomers under identical conditions.

Objective: To determine the relative reactivity and regioselectivity of 2,6-, 4,6-, and 2,4-dichloronicotinonitrile towards morpholine.

Materials:

  • Dichloronicotinonitrile isomer (1.0 mmol)

  • Morpholine (1.2 mmol, 1.2 equiv)

  • Potassium Carbonate (K₂CO₃), anhydrous (2.0 mmol, 2.0 equiv)

  • N,N-Dimethylformamide (DMF), anhydrous (5 mL)

  • Round-bottom flask with stir bar and reflux condenser

  • TLC plates, LC-MS vials

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), add the dichloronicotinonitrile isomer (1.0 mmol), anhydrous K₂CO₃ (2.0 mmol), and anhydrous DMF (5 mL).

  • Addition of Nucleophile: Add morpholine (1.2 mmol) to the stirring suspension at room temperature.

  • Reaction: Heat the reaction mixture to 80 °C in an oil bath.

  • Monitoring: Monitor the reaction progress by taking small aliquots at regular intervals (e.g., every 30 minutes) and analyzing by TLC or LC-MS. Compare the rate of consumption of the starting material for each isomer.

  • Workup: Upon completion (or after a set time, e.g., 4 hours, for comparison), cool the mixture to room temperature. Carefully pour the mixture into water (20 mL) and extract with ethyl acetate (3 x 20 mL).

  • Purification & Analysis: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography. Determine the yield and characterize the product(s) by ¹H NMR and MS to confirm the site of substitution.

Rationale: DMF is an excellent polar aprotic solvent for SNAr reactions. K₂CO₃ is a non-nucleophilic base used to scavenge the HCl byproduct. Using a slight excess of the nucleophile ensures the reaction proceeds efficiently. Monitoring at set intervals provides kinetic data for a direct reactivity comparison.

Protocol 4.2: Comparative Suzuki-Miyaura Cross-Coupling

This protocol investigates the preferred site of C-C bond formation.

Objective: To compare the regioselectivity of dichloronicotinonitrile isomers in a Suzuki-Miyaura reaction with phenylboronic acid.

Materials:

  • Dichloronicotinonitrile isomer (1.0 mmol)

  • Phenylboronic acid (1.2 mmol, 1.2 equiv)

  • Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0)) (0.05 mmol, 5 mol%)

  • Sodium Carbonate (Na₂CO₃) (2.0 mmol, 2.0 equiv) as a 2M aqueous solution

  • 1,4-Dioxane (4 mL)

  • Schlenk flask or microwave vial

Procedure:

  • Reaction Setup: To a Schlenk flask, add the dichloronicotinonitrile isomer (1.0 mmol), phenylboronic acid (1.2 mmol), and Pd(PPh₃)₄ (0.05 mmol) under an inert atmosphere.

  • Solvent and Base Addition: Add 1,4-dioxane (4 mL) followed by the 2M aqueous Na₂CO₃ solution (1 mL).

  • Reaction: Heat the mixture to 100 °C and stir vigorously for 12-18 hours (or use microwave irradiation, e.g., 120 °C for 30 minutes, for faster results).[15]

  • Monitoring: Monitor the reaction by TLC or LC-MS to observe the formation of mono-coupled products.

  • Workup: Cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and water (10 mL). Separate the layers. Extract the aqueous layer with ethyl acetate (2 x 10 mL).

  • Purification & Analysis: Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate. Purify via column chromatography to isolate the mono-arylated product(s). Analyze the product distribution by ¹H NMR to determine the regioselectivity of the coupling.

Rationale: Pd(PPh₃)₄ is a common and effective catalyst for Suzuki couplings of chloro-heteroarenes.[15] The dioxane/water solvent system is standard for this transformation. The choice of base and solvent can significantly impact yield and selectivity, and this system provides a reliable baseline for comparison.

Conclusion

The reactivity of dichloronicotinonitrile isomers is a nuanced subject, dictated by a delicate balance of inductive, resonance, and steric effects. A thorough understanding of these principles is paramount for the strategic design of synthetic pathways.

  • For Nucleophilic Aromatic Substitution , reactivity is generally governed by the position of the substituents relative to the activating ring nitrogen and the powerful electron-withdrawing nitrile group. The 4- and 6-positions are typically the most reactive sites.

  • For Palladium-Catalyzed Cross-Coupling , reactivity tends to favor the positions ortho to the ring nitrogen (C2/C6), although this can be modulated by the choice of ligand and reaction conditions.

This guide provides a foundational framework and robust experimental protocols to enable researchers to harness the distinct reactivity profiles of these valuable isomers, paving the way for the efficient synthesis of novel chemical entities.

References

  • BenchChem. (2025). The Nitrile Group as a Modulator of Electronic Properties in the Pyridine Ring: An In-depth Technical Guide.
  • ChemicalBook. (n.d.). 2,6-Dichloronicotinonitrile synthesis.
  • BenchChem. (2025). A Comparative Analysis of the Reactivity of 2,4-Dichloropyridine and 2,6-Dichloropyridine in Nucleophilic Aromatic Substitution.
  • Chemistry Stack Exchange. (2014). Is the Nitrogen in pyridine electron withdrawing and what effect does this have on electrophilic substitution?. [Online] Available at: [Link]

  • Wikipedia. (n.d.). Nucleophilic aromatic substitution. [Online] Available at: [Link]

  • BenchChem. (2025). A Comparative Guide to the Reactivity of 3,5-Dichloropyridine and 2,6-Dichloropyridine for Drug Development Professionals.
  • BenchChem. (2025). A Comparative Guide to the Reactivity of 3-Bromo-2-chloropyridine and 2,3-dibromopyridine in Cross-Coupling Reactions.
  • Smith, A. D., et al. (2016). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chemical Science, 7(9), 5975-5991. [Online] Available at: [Link]

  • Nauth, A. M., & Oestreich, M. (2021). Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems. Angewandte Chemie International Edition, 60(15), 8137-8146. [Online] Available at: [Link]

  • YouTube. (2019). nucleophilic aromatic substitutions. [Online] Available at: [Link]

  • ResearchGate. (n.d.). The reaction of malononitrile dimer with 4-methyl-2,6-dichloronicotinonitrile. [Online] Available at: [Link]

  • Wikipedia. (n.d.). Steric effects. [Online] Available at: [Link]

  • MDPI. (2019). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. [Online] Available at: [Link]

  • BenchChem. (2025). Comparative Reactivity of Dichlorotoluene Isomers: A Guide for Researchers.
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Exploring the Synthesis and Applications of 2,6-Dichloronicotinic Acid. [Online] Available at: [Link]

Sources

A Senior Application Scientist’s Guide to the Comprehensive Purity Assessment of Synthesized 2-Amino-4,6-dichloronicotinonitrile

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals engaged in the synthesis and application of novel chemical entities.

Introduction: The Imperative of Purity in Chemical Synthesis

In the realm of pharmaceutical research and fine chemical synthesis, the purity of a compound is not merely a quality metric; it is the cornerstone of reliable, reproducible, and translatable scientific outcomes. 2-Amino-4,6-dichloronicotinonitrile serves as a critical heterocyclic building block for a variety of biologically active molecules. Its journey from a synthetic precursor to a component in a potential therapeutic agent is predicated on its structural integrity and freedom from contaminants. Impurities, whether they are unreacted starting materials, by-products, or degradation products, can drastically alter biological activity, introduce toxicity, and confound analytical results.

This guide provides an in-depth, comparative analysis of the essential analytical techniques required to rigorously assess the purity of synthesized 2-Amino-4,6-dichloronicotinonitrile. We will move beyond procedural lists to explore the causality behind methodological choices, ensuring that each protocol functions as a self-validating system for generating trustworthy and authoritative data.

Chapter 1: The Analytical Gauntlet: Primary Methods for Purity Determination

A multi-pronged analytical strategy is indispensable for a comprehensive purity assessment. No single technique is sufficient. Here, we compare the workhorses of purity analysis: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy.

High-Performance Liquid Chromatography (HPLC): The Gold Standard for Quantitative Purity

HPLC is the principal technique for determining the purity of non-volatile organic compounds. Its strength lies in its ability to separate the target compound from its impurities, allowing for precise quantification of each component.

Causality of Method Choice: The polar functional groups (amino, nitrile) and aromatic nature of 2-Amino-4,6-dichloronicotinonitrile make it an ideal candidate for Reversed-Phase HPLC (RP-HPLC). The separation is based on the differential partitioning of the analyte and impurities between a nonpolar stationary phase (like C18) and a polar mobile phase. The percentage purity is typically determined by an area percent calculation from the resulting chromatogram.

Experimental Protocol: RP-HPLC for Purity Assessment

  • Sample Preparation:

    • Accurately weigh approximately 1 mg of the synthesized 2-Amino-4,6-dichloronicotinonitrile.

    • Dissolve the sample in 1.0 mL of a suitable solvent, such as acetonitrile or a mixture of acetonitrile and water, to create a 1 mg/mL stock solution. Ensure complete dissolution.

    • Filter the solution through a 0.22 µm syringe filter to remove any particulate matter that could damage the HPLC column.

  • Instrumentation and Conditions:

    • HPLC System: A standard HPLC system with a UV detector.

    • Column: C18 column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

    • Mobile Phase: A gradient elution is often preferred to resolve both polar and non-polar impurities.

      • Solvent A: 0.1% Formic Acid in Water

      • Solvent B: 0.1% Formic Acid in Acetonitrile

    • Gradient Program: Start with a high percentage of Solvent A (e.g., 95%) and gradually increase the percentage of Solvent B over 20-30 minutes.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: 254 nm, or a wavelength determined by a UV scan to be the absorbance maximum of the target compound.

    • Injection Volume: 5-10 µL.

  • Data Analysis:

    • Integrate all peaks in the chromatogram.

    • Calculate the purity using the area percent method:

      • % Purity = (Area of Main Peak / Total Area of All Peaks) x 100

    • The specificity of the method should be confirmed by ensuring that the peaks of known starting materials or potential by-products are well-resolved from the main product peak.[1]

Workflow for HPLC Purity Analysis

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing prep1 Weigh 1 mg Sample prep2 Dissolve in 1 mL Solvent prep1->prep2 prep3 Filter (0.22 µm) prep2->prep3 analysis1 Inject 5-10 µL onto C18 Column prep3->analysis1 analysis2 Run Gradient Elution analysis1->analysis2 analysis3 Detect at 254 nm analysis2->analysis3 data1 Integrate All Peaks analysis3->data1 data2 Calculate Area Percent data1->data2 data2->data2 data3 Report % Purity data2->data3

Caption: Workflow for quantitative purity determination by RP-HPLC.

Gas Chromatography-Mass Spectrometry (GC-MS): Identifying Volatile Impurities

GC-MS is a powerful hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. It is exceptionally useful for identifying volatile and semi-volatile impurities that may be present from the synthesis, such as residual solvents or volatile starting materials.

Causality of Method Choice: While 2-Amino-4,6-dichloronicotinonitrile itself has a relatively high boiling point, GC-MS is not primarily for analyzing the main compound but for detecting lower molecular weight, more volatile impurities. The amino group makes the compound polar, which may require derivatization to improve its chromatographic behavior and prevent tailing on standard GC columns. However, for impurity profiling, direct injection can often reveal volatile contaminants without derivatization.

Experimental Protocol: GC-MS for Volatile Impurity Profiling

  • Sample Preparation:

    • Dissolve a small, accurately weighed amount of the sample (e.g., 1-2 mg) in a high-purity volatile solvent like Dichloromethane or Ethyl Acetate (1 mL).

    • The choice of solvent is critical; it must not co-elute with the impurities of interest.

  • Instrumentation and Conditions:

    • GC-MS System: A standard GC coupled to a Mass Spectrometer (e.g., a quadrupole detector).

    • Column: A low-to-mid polarity capillary column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness).

    • Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).

    • Inlet Temperature: 250 °C.

    • Oven Temperature Program:

      • Initial temperature: 50 °C, hold for 2 minutes.

      • Ramp: Increase to 280 °C at a rate of 10-15 °C/min.

      • Final hold: Hold at 280 °C for 5-10 minutes.

    • MS Conditions:

      • Ionization Mode: Electron Ionization (EI) at 70 eV.

      • Mass Range: Scan from m/z 40 to 500.

      • Source Temperature: 230 °C.

      • Quadrupole Temperature: 150 °C.

  • Data Analysis:

    • Analyze the Total Ion Chromatogram (TIC) to identify peaks other than the solvent.

    • For each impurity peak, examine the corresponding mass spectrum.

    • Identify the impurity by comparing its mass spectrum to a library database (e.g., NIST, Wiley).[2] The fragmentation pattern provides a "fingerprint" for identification.

Workflow for GC-MS Impurity Identification

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing prep1 Dissolve Sample in Volatile Solvent analysis1 Inject into GC prep1->analysis1 analysis2 Separate on Capillary Column analysis1->analysis2 analysis3 Detect by Mass Spectrometer (EI) analysis2->analysis3 data1 Analyze Total Ion Chromatogram (TIC) analysis3->data1 data2 Extract Mass Spectrum for Each Peak data1->data2 data3 Compare to Spectral Library (NIST) data2->data3 data4 Identify Impurities data3->data4

Caption: Workflow for identifying volatile impurities using GC-MS.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Confirmation

NMR spectroscopy is unparalleled for structural elucidation. For purity assessment, ¹H NMR is particularly powerful as it provides both qualitative and quantitative information. The integral of each signal is directly proportional to the number of protons giving rise to that signal. This allows for the detection of impurities and, in many cases, their quantification relative to the main compound.

Causality of Method Choice: ¹H NMR provides a unique spectral fingerprint for 2-Amino-4,6-dichloronicotinonitrile. Impurities, even those structurally similar, will likely have at least one proton in a different chemical environment, giving rise to a distinct signal. By integrating the signals of the compound against those of the impurities, a molar ratio can be determined. For a compound like 2-Amino-4,6-dichloronicotinonitrile, one would expect characteristic signals for the aromatic proton and the amino protons.[3]

Experimental Protocol: ¹H NMR for Structural and Purity Verification

  • Sample Preparation:

    • Dissolve 5-10 mg of the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). DMSO-d₆ is often a good choice as it can solubilize a wide range of compounds and the amino protons are less likely to exchange.

    • Add a known amount of an internal standard with a simple, well-resolved spectrum (e.g., 1,3,5-trimethoxybenzene) if quantitative analysis (qNMR) is desired.

    • Transfer the solution to a clean, dry NMR tube.

  • Instrumentation and Conditions:

    • Spectrometer: A 400 MHz or higher field NMR spectrometer.[4]

    • Experiment: Standard ¹H acquisition.

    • Key Parameters:

      • Number of Scans (NS): 16 or 32 scans for a good signal-to-noise ratio.

      • Relaxation Delay (D1): A longer delay (e.g., 5-10 seconds) is crucial for accurate integration, ensuring all protons have fully relaxed between pulses.

      • Spectral Width: Typically -2 to 12 ppm.

  • Data Analysis:

    • Process the spectrum (Fourier transform, phase correction, baseline correction).

    • Calibrate the chemical shift scale to the residual solvent peak (e.g., DMSO at 2.50 ppm).[5]

    • Integrate all signals. Set the integral of a well-resolved signal from the main compound to a value corresponding to the number of protons it represents (e.g., the lone aromatic proton as 1.00).

    • Any other signals present are from impurities. The relative integration of these signals corresponds to their molar quantity relative to the main compound.

Chapter 2: Orthogonal and Complementary Techniques

To build a truly robust and self-validating purity assessment, primary methods should be supplemented with orthogonal techniques that measure different physical properties.

Melting Point Analysis
  • Principle: A pure crystalline solid has a sharp, well-defined melting point. Impurities disrupt the crystal lattice, typically causing a depression and broadening of the melting point range.

  • Application: This is a rapid, low-cost, and effective preliminary test. A sharp melting point close to the literature value is a good indicator of high purity.[3] A broad melting range suggests the presence of impurities.

  • Limitation: This method is not quantitative and is not suitable for amorphous solids or compounds that decompose upon heating.

Elemental Analysis
  • Principle: This technique determines the mass percentages of carbon, hydrogen, nitrogen, and other elements (like chlorine) in a sample.

  • Application: The experimental percentages are compared to the theoretical values calculated from the molecular formula (C₆H₃Cl₂N₃). A close match (typically within ±0.4%) provides strong evidence for the compound's identity and the absence of significant impurities with different elemental compositions.

  • Limitation: It is an analysis of the bulk material and cannot detect isomeric impurities or those with very similar elemental compositions.

Chapter 3: Comparative Guide and Integrated Strategy

No single method tells the whole story. A Senior Scientist relies on the synergy of multiple techniques to build an unassailable case for a compound's purity.

Table 1: Comparison of Purity Assessment Methodologies

FeatureHPLC-UVGC-MS¹H NMRMelting PointElemental Analysis
Primary Purpose Quantitative PurityIdentification of VolatilesStructural Confirmation & PurityPreliminary Purity CheckBulk Compositional Purity
Principle Chromatographic SeparationSeparation & Mass AnalysisNuclear Spin ResonanceThermal PropertyCombustion Analysis
Typical Sample 1-2 mg1-2 mg5-10 mg2-3 mg2-3 mg
Key Information % Purity, Impurity ProfileImpurity Identity (Volatile)Structure, Molar RatiosPurity IndicationElemental Composition
Strengths High Precision, RobustnessHigh Sensitivity, Specific IDDefinitive Structure ProofFast, InexpensiveConfirms Formula
Limitations Requires ChromophoreNot for Non-volatilesLower Sensitivity than HPLCNot QuantitativeInsensitive to Isomers

An Integrated Workflow for Self-Validating Purity Assessment

A logical and authoritative approach begins with simple, rapid checks and progresses to more complex, information-rich analyses.

Integrated Purity Assessment Workflow

Integrated_Workflow node_step node_step start Synthesized Product step1 Melting Point Analysis start->step1 decision1 Sharp MP? step1->decision1 step2 ¹H NMR Spectroscopy decision2 Correct Structure? No Impurity Signals? step2->decision2 step3 RP-HPLC (Purity %) decision3 Purity > 98%? step3->decision3 step4 GC-MS / LC-MS (Impurity ID) step5 Elemental Analysis step4->step5 end_pass Release as High-Purity Batch step5->end_pass decision1->step2 Yes end_fail Requires Further Purification decision1->end_fail No decision2->step3 Yes decision2->end_fail No decision3->step4 Yes decision3->end_fail No

Caption: A sequential, integrated workflow for the robust purity validation of a synthesized chemical compound.

Conclusion

Assessing the purity of a synthesized compound like 2-Amino-4,6-dichloronicotinonitrile is a multi-faceted challenge that demands a rigorous, evidence-based approach. By strategically combining the quantitative power of HPLC, the structural certainty of NMR, and the impurity identification strength of mass spectrometry, alongside foundational checks like melting point and elemental analysis, researchers can establish a comprehensive and trustworthy purity profile. This methodical, self-validating system not only ensures the quality of the material but also upholds the integrity of the subsequent research and development it enables.

References

  • Arkivoc. (n.d.). A novel strategy for the synthesis of 2-amino-4,6-diarylnicotinonitrile. Retrieved from [Link]

  • MDPI. (2024). Synthesis, Cytotoxicity, and Photophysical Investigations of 2-Amino-4,6-diphenylnicotinonitriles: An Experimental and Theoretical Study. Retrieved from [Link]

  • ResearchGate. (n.d.). Scheme 1. Synthesis of 2-amino-4,6-diarylnicotinonitrile in the.... Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of 2‐amino‐4,6‐diphenylnicotinonitrile derivatives under.... Retrieved from [Link]

  • ResearchGate. (n.d.). Characterization and Control of Impurities in the Synthesis of an Amino Acid Drug Candidate. Retrieved from [Link]

  • PubChem. (n.d.). 4-Amino-2,6-dichloronicotinonitrile. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Analytical Methods. Retrieved from [Link]

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  • ResearchGate. (n.d.). Summary of analytical methods for detecting amino acid impurities. Retrieved from [Link]

  • NIH. (2022). Development of a robust 30-minute reverse-phase high pressure liquid chromatography method to measure amino acids using widely available equipment and its comparison to current clinical ion-exchange chromatography measurement. Retrieved from [Link]

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Safety Operating Guide

A Comprehensive Guide to the Proper Disposal of 2-Amino-4,6-dichloronicotinonitrile

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and drug development professionals, the synthesis and application of novel compounds like 2-Amino-4,6-dichloronicotinonitrile are central to discovery. However, operational excellence extends beyond the benchtop; it encompasses the entire lifecycle of a chemical, culminating in its safe and compliant disposal. This guide provides a detailed, scientifically-grounded protocol for managing waste streams containing 2-Amino-4,6-dichloronicotinonitrile, ensuring the safety of laboratory personnel and the protection of our environment.

Hazard Identification and Risk Assessment: The Rationale for Caution

Understanding the inherent risks of a compound is the foundation of its safe management. 2-Amino-4,6-dichloronicotinonitrile is a halogenated heterocyclic compound containing both amino and nitrile functional groups. While a complete toxicological profile may not be widely available, its structural motifs warrant a cautious approach.

  • Chlorinated Organics: These compounds can be environmentally persistent and may form hazardous byproducts, such as hydrochloric acid and dioxins, if not incinerated at sufficiently high temperatures.[1] Therefore, disposal via a licensed hazardous waste incinerator equipped with appropriate scrubbers is the standard and required practice.[2]

  • Aromatic Amines & Nitriles: Compounds in this class can exhibit varying levels of toxicity. Analogs have demonstrated skin and eye irritation, and some may be harmful if swallowed.[2][3] Furthermore, related nicotinonitrile structures have been investigated for their cytotoxic potential against cancer cell lines, suggesting that this compound should be handled as potentially biologically active.[4]

  • Environmental Hazard: Due to its chlorinated nature, it is prudent to assume the compound is toxic to aquatic life with long-lasting effects, making the prevention of its release into the environment a critical priority.[2][5]

The following table summarizes the key hazard information, compiled from data on the compound and its structural analogs.

PropertyInformation
Chemical Name 2-Amino-4,6-dichloronicotinonitrile
CAS Number 53815-34-2[6]
Molecular Formula C₆H₃Cl₂N₃[7]
GHS Hazard Classification (Anticipated) Skin Irritation (Category 2), Serious Eye Irritation (Category 2A)[3], Potentially Harmful if Swallowed (Acute Toxicity, Oral, Category 4)[2], Hazardous to the Aquatic Environment[5]
Primary Disposal Concern Halogenated organic compound; potential cytotoxicity.
Incompatible Materials Strong bases, Strong oxidizing agents.[3]
Required Disposal Route Licensed Environmental Health & Safety (EHS) provider for high-temperature incineration.[2]

Pre-Disposal Protocol: Segregation and Containment at the Source

Proper disposal begins the moment waste is generated. Cross-contamination of waste streams is a frequent and preventable cause of laboratory incidents and regulatory non-compliance.

The Causality of Segregation: The primary reason for segregating halogenated organic waste is to ensure it is directed to the correct disposal pathway—high-temperature incineration. Mixing it with non-halogenated solvents, which may be recycled or used for fuel blending, contaminates the entire stream and complicates disposal.[8][9]

Operational Steps:

  • Designate a Waste Container: Use a clearly marked, leak-proof container exclusively for "Halogenated Organic Solid Waste." The container must be chemically compatible with the waste and any residual solvents.

  • Collect at Point of Generation: All solid waste, including the pure compound, contaminated weighing papers, gloves, pipette tips, and silica gel from purification, must be placed directly into this designated container.[10]

  • Seal the Container: The container must be kept tightly sealed except when actively adding waste.[9][11] This minimizes the release of any volatile residues and prevents accidental spills.

  • Avoid Incompatibles: Ensure that strong bases or oxidizing agents are not added to this waste stream to prevent exothermic or gas-generating reactions.[3]

Step-by-Step Disposal Workflow

This protocol outlines the procedural steps for the compliant disposal of 2-Amino-4,6-dichloronicotinonitrile waste.

Step 1: Adherence to Personal Protective Equipment (PPE)

Before handling the compound or its waste, ensure appropriate PPE is worn. This is a non-negotiable aspect of laboratory safety.

  • Body Protection: A laboratory coat.

  • Hand Protection: Chemical-resistant gloves (e.g., Nitrile rubber).[10]

  • Eye Protection: Safety glasses with side shields or chemical safety goggles.[3][10]

  • Respiratory Protection: All handling of the solid compound or its waste should occur within a certified chemical fume hood to prevent inhalation of fine particulates.[3]

Step 2: Waste Collection and Labeling
  • Consolidate Waste: Carefully transfer all solid waste containing 2-Amino-4,6-dichloronicotinonitrile into the designated "Halogenated Organic Solid Waste" container.

  • Label Accurately: The waste container must be labeled with a hazardous waste tag as soon as the first item is added. The label must include:

    • The words "Hazardous Waste."

    • The full chemical name: "2-Amino-4,6-dichloronicotinonitrile" and any solvents present.

    • The specific hazard characteristics (e.g., "Toxic," "Irritant").

    • The accumulation start date.

    • The name and contact information of the generating researcher/laboratory.[11][12]

Step 3: Temporary Storage in a Satellite Accumulation Area (SAA)
  • Location: Store the sealed waste container in a designated SAA within the laboratory, at or near the point of generation.[9]

  • Secondary Containment: Place the primary waste container within a larger, chemically resistant tray or tub to contain any potential leaks.[9][13]

  • Segregation: The SAA must be located away from drains and incompatible chemicals.[13]

Step 4: Arranging for Final Disposal
  • Contact EHS: Once the container is full or the project is complete, contact your institution's Environmental Health & Safety (EHS) department to arrange for a waste pickup.

  • Professional Disposal: The EHS provider will transport the waste to a licensed Treatment, Storage, and Disposal Facility (TSDF). The only acceptable disposal method for this compound is high-temperature incineration in a facility equipped with afterburners and flue gas scrubbers to neutralize the resulting acidic gases (e.g., HCl).[2]

Management of Spills and Decontamination

Accidents can happen, and a prepared response is critical.

  • Spill Response: In the event of a small spill within a fume hood, ensure PPE is worn. Carefully sweep the solid material together, collect it with a dustpan, and place it into the designated hazardous waste container.[10] Clean the spill area with a cloth dampened with a suitable solvent (e.g., acetone), and dispose of the cloth as hazardous waste.

  • Decontamination of Empty Containers: The original reagent bottle is not empty until it has been properly decontaminated.

    • Triple Rinse: Rinse the empty container three times with a small amount of a suitable laboratory solvent (e.g., acetone).[12]

    • Collect Rinsate: Crucially, each rinse must be collected and disposed of as "Halogenated Organic Liquid Waste." Do not pour the rinsate down the drain.[10][11]

    • Final Disposal: Once triple-rinsed and air-dried, deface or remove the original label. The container can then be disposed of in the appropriate laboratory glass or plastic recycling bin, in accordance with your institution's policies.[12]

Visual Workflow: Waste Disposal Decision Pathway

The following diagram illustrates the decision-making process for managing waste streams associated with 2-Amino-4,6-dichloronicotinonitrile.

WasteDisposalWorkflow cluster_generation Waste Generation Point cluster_process Segregation & Collection Protocol cluster_final Final Disposal Pathway Start Waste containing 2-Amino-4,6-dichloronicotinonitrile is generated Solid Solid Waste (Pure compound, contaminated consumables) Start->Solid Container Empty Reagent Container Start->Container CollectSolid Collect in 'Halogenated Organic Solid Waste' container Solid->CollectSolid Liquid Liquid Waste (Rinsate from container cleaning) CollectLiquid Collect in 'Halogenated Organic Liquid Waste' container Liquid->CollectLiquid Decon Perform Triple-Rinse Procedure Container->Decon EHSSolid Store in SAA -> EHS Pickup -> Incineration CollectSolid->EHSSolid EHSLiquid Store in SAA -> EHS Pickup -> Incineration CollectLiquid->EHSLiquid Decon->Liquid Generates Rinsate Recycle Dispose in Glass/Plastic Recycling Decon->Recycle After Decontamination

Caption: Decision workflow for proper segregation and disposal of waste.

References

  • Labor Security System. (n.d.). Chemical Waste Disposal in the Laboratory: Safe and Effective Solutions. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). (1986). Guidelines for Cytotoxic (Antineoplastic) Drugs. Retrieved from [Link]

  • Al-Zahrani, E. A., et al. (2024). Synthesis, Cytotoxicity, and Photophysical Investigations of 2-Amino-4,6-diphenylnicotinonitriles: An Experimental and Theoretical Study. Molecules, 29(8), 1843. Retrieved from [Link]

  • PubChem. (n.d.). 4-Amino-2,6-dichloronicotinonitrile. National Center for Biotechnology Information. Retrieved from [Link]

  • Vanderbilt University Medical Center. (n.d.). Laboratory Guide for Managing Chemical Waste. Retrieved from [Link]

  • Vita-D-Chlor. (n.d.). Guidance Manual for the Disposal of Chlorinated Water. Retrieved from [Link]

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  • Ace Waste. (n.d.). Properly Managing Chemical Waste in Laboratories. Retrieved from [Link]

  • University of Canterbury. (2023). Laboratory Chemical Waste Handling and Disposal Guidelines. Retrieved from [Link]

  • American Society of Health-System Pharmacists (ASHP). (2006). ASHP Guidelines on Handling Hazardous Drugs. Retrieved from [Link]

  • Health and Safety Executive (HSE). (n.d.). Safe handling of cytotoxic drugs in the workplace. Retrieved from [Link]

  • U.S. Environmental Protection Agency (EPA). (n.d.). Method 612: Chlorinated Hydrocarbons. Retrieved from [Link]

  • National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. The National Academies Press. Retrieved from [Link]

  • Restek. (n.d.). A Guide to Preparing and Analyzing Chlorinated Pesticides. Retrieved from [Link]

  • Southern Biological. (2023). Safety Data Sheet (SDS) - 20 Natural amino acids kit. Retrieved from [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: Amino acid. Retrieved from [Link]

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A Senior Application Scientist's Guide to Safely Handling 2-Amino-4,6-dichloronicotinonitrile

Author: BenchChem Technical Support Team. Date: January 2026

As a professional in the fields of research and drug development, your safety, and the integrity of your work, are paramount. This guide provides essential, actionable information for the safe handling and disposal of 2-Amino-4,6-dichloronicotinonitrile (CAS No. 53815-34-2), a compound that demands meticulous attention to safety protocols due to its significant potential hazards. This document moves beyond a simple checklist to provide the rationale behind each recommendation, empowering you to make informed safety decisions in your laboratory.

Hazard Analysis: Understanding the Risks

2-Amino-4,6-dichloronicotinonitrile is classified as a toxic substance. The primary routes of exposure and associated hazards are acute toxicity if swallowed, if it comes into contact with the skin, or if inhaled.[1] It is also known to cause skin and eye irritation.[2][3][4] The hazardous decomposition products from this substance can include toxic gases such as carbon monoxide, carbon dioxide, nitrogen oxides (NOx), and hydrogen chloride gas.[2][5] Understanding these risks is the foundational step in preventing exposure.

GHS Hazard Statements:

  • H301, H311, H331: Toxic if swallowed, in contact with skin, or if inhaled.[1]

  • H315: Causes skin irritation.[3][4]

  • H319: Causes serious eye irritation.[3][4][6]

Given this hazard profile, all handling procedures must be designed to minimize direct contact, inhalation, and ingestion.

Core Directive: Personal Protective Equipment (PPE)

The selection of PPE is not a one-size-fits-all approach; it must be tailored to the specific task and the associated risks of exposure.[7] Below are the mandatory PPE requirements for handling 2-Amino-4,6-dichloronicotinonitrile, grounded in its toxicological profile.

Hand Protection: The First Line of Defense
  • Requirement: Wear compatible, chemical-resistant gloves at all times.[3][5]

  • Causality: The compound is toxic upon skin contact.[1] Gloves provide the primary barrier against dermal absorption. It is crucial to use gloves made of a material that resists permeation by this specific chemical. Always inspect gloves for any signs of degradation or punctures before use.[8] Contaminated gloves can be a source of exposure and should be removed and disposed of properly.[9]

  • Protocol:

    • Consult the glove manufacturer's compatibility chart for 2-Amino-4,6-dichloronicotinonitrile or similar chlorinated aromatic compounds.

    • Use a proper glove removal technique (without touching the glove's outer surface) to avoid cross-contamination.[8]

    • Dispose of contaminated gloves as hazardous waste in accordance with applicable regulations.[8]

    • Wash hands thoroughly with soap and water after removing gloves.[3][4]

Eye and Face Protection: Shielding Against Irritation and Injury
  • Requirement: Wear appropriate protective eyeglasses or chemical safety goggles.[5][6] A face shield may be required for tasks with a higher splash potential.

  • Causality: This chemical is classified as causing serious eye irritation.[3][4][6] Standard safety glasses may not provide adequate protection from splashes or fine dust. Chemical splash goggles that form a seal around the eyes are essential.

  • Protocol:

    • Ensure eye protection meets established standards (e.g., ANSI Z87.1 in the United States).

    • For procedures involving heating, potential pressure changes, or handling larger quantities, supplement goggles with a full-face shield.

    • In case of eye contact, immediately rinse the opened eye for several minutes under running water and seek immediate medical attention.[5]

Respiratory Protection: Preventing Inhalation Toxicity
  • Requirement: All handling of solid 2-Amino-4,6-dichloronicotinonitrile should be conducted in a certified chemical fume hood to ensure adequate ventilation.[5][8] If a fume hood is not available or if aerosolization is likely, a NIOSH/MSHA approved respirator is mandatory.[6]

  • Causality: The compound is toxic if inhaled.[1] Fine powders can easily become airborne during weighing or transfer, posing a significant inhalation risk. A fume hood provides primary engineering control to capture and exhaust these particles away from the user.

  • Protocol:

    • Always work with the fume hood sash at the lowest practical height.

    • If a respirator is necessary, use a model with cartridges appropriate for organic vapors and particulates (e.g., OV/AG/P99 or ABEK-P2).[8]

    • Users must be fit-tested and trained in the proper use, maintenance, and limitations of their selected respirator.

Body Protection: Minimizing Skin Exposure
  • Requirement: Wear a protective lab coat.[5] For tasks with a significant risk of splashing or contamination, chemically resistant aprons or coveralls are recommended.

  • Causality: Protective clothing prevents incidental skin contact from spills or dust.[5] Any clothing that becomes contaminated should be removed immediately and decontaminated before reuse or disposed of as hazardous waste.[4][5]

Operational and Disposal Plans

Safe handling extends beyond wearing PPE. It encompasses the entire lifecycle of the chemical in your laboratory, from receipt to disposal.

Safe Handling Workflow
  • Preparation: Before handling, ensure all necessary PPE is available and in good condition. Designate a specific area for handling, preferably within a fume hood.

  • Weighing and Transfer:

    • Perform all weighing and transfers of the solid compound on a disposable weigh paper or in a tared container within a fume hood to contain any dust.

    • Use spatulas and other tools dedicated to this chemical or thoroughly decontaminated after use.

  • In Case of a Spill:

    • Evacuate unprotected personnel from the area.[5][8]

    • Ensure you are wearing the full complement of recommended PPE.

    • Carefully sweep up the solid material, avoiding dust creation, and place it into a suitable, closed container for disposal.[5][8]

    • Clean the spill area thoroughly.

Waste Disposal Protocol

Chemical waste must be managed in accordance with all local, state, and federal regulations.[5][10]

  • Waste Collection:

    • Solid waste (unused chemical, contaminated weigh boats, gloves, etc.) must be collected in a clearly labeled, sealed container designated for hazardous chemical waste.[8]

    • Liquid waste (solutions containing the compound) should be collected in a separate, compatible, and clearly labeled hazardous waste container. Do not mix with incompatible chemicals.[11]

  • Labeling: The waste container must be labeled with "Hazardous Waste" and the full chemical name: "2-Amino-4,6-dichloronicotinonitrile".

  • Storage: Store the sealed waste container in a designated Satellite Accumulation Area (SAA) until it is ready for pickup.[12]

  • Disposal: Arrange for pickup and disposal through your institution's Environmental Health and Safety (EHS) department or a certified hazardous waste contractor.[12] Never dispose of this chemical down the drain.[8]

Data Presentation and Visualization

Table 1: PPE Requirements by Laboratory Task
TaskHand ProtectionEye/Face ProtectionRespiratory ProtectionBody Protection
Weighing/Transfer (<1g) Chemical-resistant glovesChemical splash gogglesChemical Fume HoodLab Coat
Reaction Setup/Workup Chemical-resistant glovesChemical splash goggles and Face ShieldChemical Fume HoodLab Coat, Chemical-resistant apron
Large Scale (>10g) Handling Chemical-resistant glovesChemical splash goggles and Face ShieldChemical Fume Hood or RespiratorChemical-resistant coveralls
Spill Cleanup Heavy-duty chemical-resistant glovesChemical splash goggles and Face ShieldNIOSH-approved respiratorChemical-resistant coveralls
Diagram 1: Safe Handling and Disposal Workflow

This diagram outlines the critical steps for safely managing 2-Amino-4,6-dichloronicotinonitrile from initial handling to final disposal.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling & Disposal Prep 1. Designate Handling Area (Fume Hood) DonPPE 2. Don Full PPE (Gloves, Goggles, Coat) Prep->DonPPE Weigh 3. Weigh/Transfer Solid Inside Fume Hood DonPPE->Weigh Dissolve 4. Prepare Solution (If applicable) Weigh->Dissolve Clean 5. Decontaminate Glassware & Work Surface Dissolve->Clean Waste 6. Segregate & Label Hazardous Waste Clean->Waste DoffPPE 7. Doff & Dispose Contaminated PPE Waste->DoffPPE Wash 8. Wash Hands Thoroughly DoffPPE->Wash

Caption: Workflow for Safe Handling of 2-Amino-4,6-dichloronicotinonitrile.

Conclusion

The responsible use of 2-Amino-4,6-dichloronicotinonitrile in a laboratory setting is achievable through a comprehensive understanding of its hazards and the diligent application of safety protocols. By integrating these expert-validated practices into your daily workflow, you build a culture of safety that protects you, your colleagues, and the integrity of your scientific pursuits.

References

  • Material Safety Data Sheet. ACCELA CHEMBIO INC.
  • SAFETY DATA SHEET. Fisher Scientific.
  • SAFETY DATA SHEET. Sigma-Aldrich Inc. (2024-08-06).
  • Safety Data Sheet. (2020-08-18).
  • Recommended PPE to handle chemicals. Bernardo Ecenarro.
  • Safety Data Sheet. Biosynth. (2022-05-05).
  • MSDS of 2-Amino-3,5-dichlorobenzonitrile. (2009-05-11).
  • Guidance for Selection of Personal Protective Equipment for MDI Users. American Chemistry Council.
  • SAFETY DATA SHEET. FUJIFILM Wako Chemicals.
  • 2-Amino-4,6-dichloronicotinonitrile Safety Information. ChemScene.
  • Chemical Waste Management Guide.
  • Proper Disposal of Methyl 2,6-Diamino-5-chloronicotinate: A Guide for Laboratory Professionals. Benchchem.
  • Working with Hazardous Chemicals. Organic Syntheses.

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.